molecular formula C18H20N2O3S B494990 AF299

AF299

Número de catálogo: B494990
Peso molecular: 344.4 g/mol
Clave InChI: FPVZMCVRMJVYTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is an organic compound with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol . This molecule features a 4,5-dihydro-1H-imidazole core, which is a partially saturated heterocyclic ring containing two nitrogen atoms. This core structure is synthetically valuable and is found in compounds with a range of biological activities . The core is functionalized with a phenyl group at the 2-position and a (4-ethoxy-3-methylphenyl)sulfonyl moiety at the 1-position. The sulfonamide functional group is a privileged pharmacophore in medicinal chemistry, known to contribute to the efficacy of various antimicrobial agents . Similarly, the dihydroimidazole scaffold is a key structural component in many biologically active molecules . As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical research and development. It is also suitable for use in structure-activity relationship (SAR) studies and as a standard in analytical chemistry. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Propiedades

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-23-17-10-9-16(13-14(17)2)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZMCVRMJVYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ficlatuzumab (AV-299)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that represents a targeted therapeutic strategy against cancers driven by the hepatocyte growth factor (HGF)/c-Met signaling pathway. By specifically binding to HGF, the sole ligand for the c-Met receptor, ficlatuzumab acts as a potent antagonist, preventing receptor activation and the subsequent cascade of downstream signaling events that are crucial for tumor growth, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of ficlatuzumab, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction to the HGF/c-Met Signaling Axis

The HGF/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, and morphogenesis. Dysregulation of this pathway, often through the overexpression of HGF or its receptor c-Met, is implicated in the pathogenesis and progression of numerous human cancers.[1][2][3][4] HGF binding to the c-Met receptor tyrosine kinase induces receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of key intracellular pathways such as the Ras/MAPK and PI3K/Akt pathways, which in turn promote cell proliferation, survival, migration, and invasion.[5] Furthermore, the HGF/c-Met axis has been identified as a key mechanism of resistance to therapies targeting the epidermal growth factor receptor (EGFR).[2][3]

Ficlatuzumab: A High-Affinity HGF Antagonist

Ficlatuzumab is a potent and specific inhibitor of the HGF/c-Met pathway.[2] As a humanized monoclonal antibody, it is designed to bind to HGF with high affinity and specificity, thereby preventing its interaction with the c-Met receptor.[2][4] This direct sequestration of HGF effectively neutralizes its biological activity, leading to the inhibition of c-Met activation and downstream signaling.[6][7]

Binding Affinity and Potency

Ficlatuzumab exhibits a high binding affinity for HGF, in the picomolar (pM) range, and a slow off-rate, ensuring sustained target engagement.[2][3] This translates to high potency in the nanomolar (nM) range for the inhibition of HGF-mediated biological activities, including both autocrine and paracrine activation loops.[2][3]

Core Mechanism of Action: Inhibition of HGF/c-Met Signaling

The primary mechanism of action of ficlatuzumab is the direct neutralization of HGF. By binding to soluble HGF, ficlatuzumab prevents the ligand from engaging with its c-Met receptor on the surface of tumor cells. This blockade of the initial step in the signaling cascade leads to a series of downstream inhibitory effects.

Inhibition of c-Met Phosphorylation

A key consequence of ficlatuzumab's binding to HGF is the inhibition of c-Met receptor phosphorylation (p-Met). In a clinical study involving patients with advanced solid tumors and liver metastases, treatment with ficlatuzumab at a dose of 20 mg/kg resulted in a median decrease of 53% in tumor p-Met levels.[6][8]

Downregulation of Downstream Signaling Pathways

By preventing c-Met activation, ficlatuzumab effectively dampens the downstream signaling pathways that are critical for cancer cell pathobiology. This includes the inhibition of key signaling nodes such as ERK and Akt. The same clinical study demonstrated that 20 mg/kg of ficlatuzumab led to a median decrease in phosphorylated ERK (p-ERK) of 43% and a median decrease in phosphorylated Akt (p-Akt) of 2% in tumor biopsies.[6][8]

Ficlatuzumab's Inhibition of the HGF/c-Met Signaling Pathway Ficlatuzumab Ficlatuzumab (AV-299) HGF HGF (Hepatocyte Growth Factor) Ficlatuzumab->HGF Binds and Neutralizes cMet c-Met Receptor HGF->cMet Activates p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS Akt Akt PI3K->Akt p_Akt Phosphorylated Akt Akt->p_Akt Survival Cell Survival p_Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK Phosphorylated ERK ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation Migration Cell Migration p_ERK->Migration Invasion Cell Invasion p_ERK->Invasion

Ficlatuzumab blocks HGF-induced c-Met signaling.
Cellular Consequences

The inhibition of the HGF/c-Met pathway by ficlatuzumab translates into significant anti-tumor effects at the cellular level, including:

  • Inhibition of Cell Proliferation: Ficlatuzumab has been shown to reduce the proliferation of cancer cells induced by HGF.[1][7]

  • Inhibition of Cell Migration and Invasion: By blocking HGF-mediated signaling, ficlatuzumab effectively decreases the migration and invasion of cancer cells.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacodynamics of ficlatuzumab.

Table 1: Pharmacodynamic Effects of Ficlatuzumab in Tumor Biopsies

BiomarkerTreatment DoseChange from Baseline (Median)Reference
Phosphorylated c-Met (p-Met)20 mg/kg-53%[6][8]
Phosphorylated ERK (p-ERK)20 mg/kg-43%[6][8]
Phosphorylated Akt (p-Akt)20 mg/kg-2%[6][8]

Table 2: Clinical Efficacy of Ficlatuzumab in Combination with Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)

Treatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Ficlatuzumab + Cetuximab3.7 months19%[9][10]
Ficlatuzumab Monotherapy1.8 months4%[9][10]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of ficlatuzumab.

Inhibition of HGF-Induced c-Met Phosphorylation Assay

This assay is crucial for demonstrating the direct inhibitory effect of ficlatuzumab on its target pathway.

Workflow for c-Met Phosphorylation Assay Start Start: Cancer Cell Culture Starvation Serum Starvation (e.g., 16-24 hours) Start->Starvation Treatment Treatment Groups: 1. Vehicle Control 2. HGF 3. HGF + Ficlatuzumab Starvation->Treatment Incubation Short Incubation (e.g., 7.5-15 minutes) Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification WB Western Blot Analysis: - p-c-Met - Total c-Met - Loading Control Quantification->WB Analysis Data Analysis: Densitometry WB->Analysis End End: Quantify Inhibition Analysis->End

A typical workflow for assessing c-Met phosphorylation.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., H69 SCLC cells) in appropriate culture medium and grow to a desired confluency (e.g., 70-80%).[11]

  • Serum Starvation: To reduce basal receptor activation, replace the growth medium with a low-serum or serum-free medium (e.g., RPMI 1640 with 0.5% BSA) and incubate for 16-24 hours.[11]

  • Treatment: Treat the serum-starved cells with one of the following for a short duration (e.g., 7.5 minutes):

    • Vehicle control (e.g., PBS)

    • Recombinant HGF (e.g., 40 ng/mL)[11]

    • Recombinant HGF (e.g., 40 ng/mL) pre-incubated with varying concentrations of ficlatuzumab.[11]

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total c-Met and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Met signal to the total c-Met and/or loading control signal. Calculate the percentage of inhibition of HGF-induced p-Met by ficlatuzumab.

Cell Proliferation Assay

This assay measures the effect of ficlatuzumab on cancer cell growth.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with a low-serum medium containing:

    • Vehicle control

    • HGF

    • HGF plus varying concentrations of ficlatuzumab

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTS or MTT assay, which quantifies mitochondrial activity as a proxy for cell number.

  • Data Analysis: Calculate the percentage of inhibition of HGF-stimulated cell proliferation for each concentration of ficlatuzumab and determine the GI50 (concentration for 50% of maximal inhibition of growth).

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of ficlatuzumab in a living organism.

Logical Flow of a Xenograft Study Start Start: Immunocompromised Mice Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups: 1. Vehicle Control 2. Ficlatuzumab TumorGrowth->Randomization Treatment Systemic Administration of Treatment (e.g., Intraperitoneal) Randomization->Treatment Monitoring Regular Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint: - Predefined Tumor Volume - Study Duration Monitoring->Endpoint Criteria Met Analysis Analysis: - Tumor Growth Inhibition - Survival Analysis Endpoint->Analysis End End: Evaluate Efficacy Analysis->End

A generalized workflow for in vivo efficacy studies.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize the tumor-bearing mice into treatment groups:

    • Vehicle control (e.g., sterile saline)

    • Ficlatuzumab (at a specified dose and schedule, e.g., 10-20 mg/kg, twice weekly)

  • Treatment Administration: Administer the treatments systemically, for example, via intraperitoneal injection.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups. Calculate the percentage of tumor growth inhibition. Survival analysis can also be performed.

Conclusion

Ficlatuzumab's mechanism of action is well-defined, centering on the high-affinity neutralization of HGF, which leads to the inhibition of c-Met signaling and subsequent anti-tumor effects. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the therapeutic potential of this targeted antibody. For drug development professionals, ficlatuzumab serves as a compelling example of a rationally designed biologic that addresses a key oncogenic pathway. For researchers and scientists, the provided methodologies offer a foundation for preclinical and translational studies aimed at exploring the full therapeutic utility of targeting the HGF/c-Met axis.

References

An In-depth Technical Guide to the HGF/c-Met Signaling Pathway for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical cellular communication network that plays a pivotal role in embryonic development, tissue regeneration, and wound healing. Dysregulation of this intricate pathway is a hallmark of various pathological conditions, most notably cancer, where it drives tumor growth, invasion, and metastasis. This technical guide provides a comprehensive overview of the HGF/c-Met pathway, including its core components, mechanism of action, downstream signaling cascades, and its implications in oncology. Furthermore, this guide furnishes detailed experimental protocols for studying the pathway and presents key quantitative data to aid researchers and drug development professionals in their scientific endeavors.

Core Components and Activation of the HGF/c-Met Pathway

The HGF/c-Met signaling axis consists of the ligand, Hepatocyte Growth Factor (HGF), and its cognate receptor, the c-Met proto-oncogene.[1]

Hepatocyte Growth Factor (HGF): Also known as scatter factor (SF), HGF is a large, multidomain protein secreted by cells of mesenchymal origin.[2] It is produced as an inactive single-chain precursor, pro-HGF, which is then cleaved by serine proteases into its active heterodimeric form, composed of an alpha-chain and a beta-chain linked by a disulfide bond.[3] The alpha-chain contains a hairpin loop and four kringle domains, while the beta-chain has a serine protease-like domain that lacks enzymatic activity.[3]

c-Met Receptor: The c-Met protein is a receptor tyrosine kinase (RTK) encoded by the MET proto-oncogene, located on chromosome 7q21-31.[1] It is a heterodimer composed of an extracellular alpha-subunit and a transmembrane beta-subunit.[3] The extracellular portion of the beta-subunit contains a SEMA domain (involved in ligand binding), a PSI domain (plexin-semaphorin-integrin), and four IPT domains (immunoglobulin-like regions in plexins and transcription factors).[4] The intracellular region possesses a juxtamembrane domain, a tyrosine kinase domain, and a C-terminal tail that serves as a docking site for downstream signaling molecules.[1]

Activation Mechanism: The binding of HGF to the c-Met receptor induces receptor dimerization, leading to the transphosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356).[1][3] This autophosphorylation event creates a docking site for various adaptor proteins and signaling molecules, thereby initiating a cascade of downstream intracellular signaling pathways.[1]

HGF_cMet_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet_dimer c-Met Dimer HGF->cMet_dimer Binding & Dimerization P_Y1234_Y1235 pY1234/pY1235 (Kinase Domain) cMet_dimer->P_Y1234_Y1235 Autophosphorylation P_Y1349_Y1356 pY1349/pY1356 (Docking Site) P_Y1234_Y1235->P_Y1349_Y1356 Phosphorylation Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/Akt, etc.) P_Y1349_Y1356->Downstream_Signaling Recruitment of Adaptor Proteins

Figure 1: Activation of the c-Met receptor by HGF.

Downstream Signaling Pathways

The activation of c-Met triggers a complex network of downstream signaling pathways that regulate a multitude of cellular processes, including proliferation, survival, motility, and invasion.[1] The primary signaling cascades initiated by HGF/c-Met are the RAS/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.

RAS/MAPK Pathway: Upon c-Met activation, the adaptor protein Grb2 binds to the phosphorylated C-terminal tail, either directly or indirectly through Gab1.[1][5] Grb2 then recruits the guanine (B1146940) nucleotide exchange factor SOS, which activates RAS.[5] Activated RAS initiates the MAPK cascade (RAF-MEK-ERK), leading to the phosphorylation of transcription factors that promote cell proliferation and differentiation.[5]

PI3K/Akt Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind directly to the phosphorylated c-Met receptor or indirectly via Gab1.[1] This interaction activates PI3K, which in turn phosphorylates and activates Akt.[1] The PI3K/Akt pathway is a major driver of cell survival, growth, and proliferation.[1]

JAK/STAT Pathway: The signal transducer and activator of transcription 3 (STAT3) can be directly recruited to the phosphorylated c-Met receptor.[1] This leads to STAT3 phosphorylation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell survival, proliferation, and invasion.[1]

Other important signaling molecules and pathways activated by c-Met include SRC, FAK, and PLCγ.[1][5]

HGF_cMet_Downstream_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activated_cMet Activated c-Met Grb2_SOS Grb2/SOS Activated_cMet->Grb2_SOS Gab1 Gab1 Activated_cMet->Gab1 STAT3 STAT3 Activated_cMet->STAT3 RAS RAS Grb2_SOS->RAS PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt->Transcription STAT3->Transcription Phosphorylation & Dimerization

Figure 2: Major downstream signaling pathways of HGF/c-Met.

Role in Cancer

While the HGF/c-Met pathway is tightly regulated in normal physiological processes, its aberrant activation is a frequent event in a wide range of human cancers, including those of the lung, breast, colon, and liver.[1][6] This dysregulation can occur through various mechanisms, such as c-Met gene amplification, mutations, or overexpression, as well as increased HGF production by tumor or stromal cells.[1]

Constitutive activation of the HGF/c-Met pathway in cancer cells leads to:

  • Increased Proliferation and Survival: The continuous signaling through the RAS/MAPK and PI3K/Akt pathways promotes uncontrolled cell division and inhibits apoptosis.[1]

  • Enhanced Motility and Invasion: Activation of c-Met induces a "scattering" effect, where cancer cells lose their cell-cell adhesions and become more motile.[7] This process, often linked to epithelial-mesenchymal transition (EMT), is crucial for local invasion and metastasis.[8]

  • Angiogenesis: The HGF/c-Met pathway can stimulate the formation of new blood vessels, which is essential for tumor growth and dissemination.[3]

  • Drug Resistance: Aberrant c-Met signaling can contribute to resistance to various cancer therapies, including chemotherapy and targeted agents.[6]

Due to its central role in driving malignancy, the HGF/c-Met pathway has emerged as a promising target for cancer therapy. Several strategies are being pursued, including small molecule inhibitors that target the c-Met kinase domain and monoclonal antibodies that block HGF binding or c-Met dimerization.[9][10]

Quantitative Data

Summarized below are key quantitative parameters associated with the HGF/c-Met signaling pathway.

ParameterValueCell/SystemReference
HGF Binding Affinity (Kd) 30 pMMET cDNA-transfected COS7 cells[11]
~150 nM (for NK1 fragment)In vitro[2]
~3 nM (for NK1 with heparan sulfate)In vitro[2]
HGF-induced c-Met Phosphorylation Dose-dependent inhibition by NK1 3S antagonistPC3M cells[1]
HGF-induced Gene Expression Changes ≥2-fold change in 36 gene expression arraysPC3M cells[1]
3- to 5-fold increase in HGF receptor mRNA after serum stimulationEpithelial cells
Up to 10-fold increase in HGF receptor mRNA after TPA stimulationEpithelial cells
Phosphorylation of Downstream Targets Identification of 161 phosphotyrosine sites modulated by HGF stimulationDLD1 colorectal cancer cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the HGF/c-Met signaling pathway.

Immunoprecipitation of c-Met

This protocol describes the enrichment of the c-Met receptor from cell lysates for subsequent analysis, such as Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-c-Met antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Microcentrifuge tubes

  • Rotating shaker

Procedure:

  • Culture and treat cells as required.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

  • Add the anti-c-Met antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation.

  • Collect the immunoprecipitated complexes by centrifugation.

  • Wash the beads three times with ice-cold wash buffer.

  • Elute the protein from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • The eluted sample is now ready for analysis by Western blotting.

IP_Workflow Cell_Lysate Cell Lysate Pre_Clearing Pre-clearing with Protein A/G Beads Cell_Lysate->Pre_Clearing Antibody_Incubation Incubation with anti-c-Met Antibody Pre_Clearing->Antibody_Incubation Bead_Incubation Incubation with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Washing Steps Bead_Incubation->Washing Elution Elution Washing->Elution Analysis Western Blot Analysis Elution->Analysis Transwell_Assay Seed_Cells Seed cells in upper chamber Add_HGF Add HGF to lower chamber Seed_Cells->Add_HGF Incubate Incubate Add_HGF->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells Remove_Non_Migrated->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells

References

The Role of Hepatocyte Growth Factor (HGF) in Tumor Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Growth Factor (HGF), and its receptor, the mesenchymal-epithelial transition factor (c-Met), constitute a pivotal signaling axis in tumor progression.[1][2][3] While physiologically involved in embryonic development and tissue regeneration, the HGF/c-Met pathway is frequently dysregulated in a multitude of cancers, driving tumor growth, invasion, and metastasis.[1][2] A critical facet of its oncogenic activity is the potent stimulation of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This guide provides an in-depth technical overview of the role of HGF in tumor angiogenesis, focusing on its signaling mechanisms, downstream effects, and the experimental methodologies used to investigate these processes.

HGF/c-Met Signaling in Angiogenesis

The binding of HGF to its receptor c-Met on endothelial cells initiates a cascade of intracellular signaling events that collectively promote angiogenesis. This process is multifaceted, involving the activation of several key downstream pathways.

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its kinase domain (Y1234, Y1235) and C-terminal tail (Y1349, Y1356).[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, including Gab1, Grb2, Shc, and STAT3.[1] The recruitment of these molecules triggers the activation of major downstream signaling pathways:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.[1]

  • STAT3 Pathway: This pathway is involved in the transcriptional regulation of genes related to cell proliferation and survival.[1]

  • Src/FAK Pathway: This pathway plays a significant role in cell migration and adhesion.[2]

The activation of these pathways culminates in a series of cellular responses in endothelial cells that are fundamental to the angiogenic process: proliferation, migration, and tube formation.

Signaling Pathway Diagram

HGF_cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Phosphorylation Grb2 Grb2 cMet->Grb2 Phosphorylation STAT3 STAT3 cMet->STAT3 Phosphorylation HGF HGF HGF->cMet Binding & Dimerization PI3K PI3K Gab1->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TubeFormation Tube Formation Akt->TubeFormation Survival Cell Survival Akt->Survival mTOR->Proliferation STAT3->Proliferation STAT3->Migration

HGF/c-Met Signaling Pathway in Endothelial Cells.

HGF's Pro-Angiogenic Effects: Quantitative Data

HGF stimulates angiogenesis through a combination of direct effects on endothelial cells and indirect mechanisms involving the regulation of other pro-angiogenic and anti-angiogenic factors.

Direct Effects on Endothelial Cells

HGF directly promotes the proliferation, migration, and tube formation of endothelial cells. The following tables summarize quantitative data from various in vitro studies.

Endothelial Cell Proliferation
HGF Concentration Proliferation Increase (fold change or %)
1-30 ng/mLDose-dependent increase
15 ng/mLMaximal proliferation
Data derived from studies on human umbilical vein endothelial cells (HUVECs).[4]
Endothelial Cell Migration
HGF Concentration Migration Increase (fold change)
50 ng/mLAdditive effect with IGF-I
Data derived from transwell migration assays.[5]
Endothelial Cell Tube Formation
Treatment Effect on Tube Formation
HGF (40 ng/mL) and/or TGF-β1 (5 ng/mL)HGF weakens the motility and migration ability of HUVECs and secretion of extracellular matrix.
Data from in vitro tube formation assays on Matrigel.[6]
Synergistic Interactions with VEGF

HGF often acts in concert with other potent angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), to amplify the angiogenic response.[7][8]

Synergistic Effect of HGF and VEGF on Tube Formation
Treatment Average Tube Length (arbitrary units)
VEGF (400 ng/mL)~150
VEGF (400 ng/mL) + HGF (40 ng/mL)~250
VEGF (400 ng/mL) + HGF (400 ng/mL)~350
*P < 0.05 versus VEGF treatment alone.
Data from in vitro tube formation assays with HUVECs in 3-D collagen gels.[7]
Regulation of Other Angiogenic Factors

HGF can modulate the tumor microenvironment to be more conducive to angiogenesis by regulating the expression of other key angiogenic molecules.

HGF-Induced Regulation of Angiogenic Factor Expression
Target Gene Effect of HGF Treatment
VEGFUpregulation of mRNA and protein expression.[9][10]
Thrombospondin-1 (TSP-1)Downregulation of mRNA expression.[10]
MMP-2No significant change in expression.[11]
MMP-9Significant downregulation of activity.[11]
Data from studies on various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of HGF in tumor angiogenesis.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Starvation medium (basal medium with low serum)

  • Recombinant human HGF

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells for 24 hours in starvation medium.

  • Treat the cells with various concentrations of HGF for 24-48 hours.

  • Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.[12]

  • Remove the labeling solution and fix the cells with Fixing/Denaturing solution for 30 minutes at room temperature.[13]

  • Wash the wells with wash buffer.

  • Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add HRP-conjugated secondary antibody, incubating for 30 minutes.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber)

This assay quantifies the chemotactic migration of endothelial cells towards a gradient of HGF.

Materials:

  • Endothelial cells

  • Starvation medium

  • Recombinant human HGF

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Crystal violet staining solution

  • Cotton swabs

Protocol:

  • Seed endothelial cells in the upper chamber of the Transwell inserts in starvation medium.

  • Add starvation medium containing various concentrations of HGF to the lower chamber.

  • Incubate for 4-24 hours to allow for cell migration.[14]

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

  • Stain the migrated cells with crystal violet.

  • Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells under a microscope.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Endothelial cells

  • Endothelial cell basal medium

  • Recombinant human HGF

  • Matrigel or other basement membrane extract

  • 96-well plate

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.[15]

  • Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Resuspend endothelial cells in basal medium containing different concentrations of HGF.

  • Seed the cell suspension onto the solidified Matrigel.

  • Incubate for 4-18 hours.[16]

  • Visualize and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total number of loops using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates the angiogenic potential of HGF in a living organism.

Materials:

  • Matrigel

  • Recombinant human HGF

  • Heparin

  • Mice (e.g., C57BL/6 or nude mice)

  • Drabkin's reagent for hemoglobin assay

  • Hemoglobin standard

Protocol:

  • Thaw Matrigel on ice and mix with heparin and HGF.

  • Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

  • Quantify the extent of angiogenesis within the plugs. A common method is to measure the hemoglobin content as an indicator of blood vessel formation.[6][17]

    • Homogenize the Matrigel plugs.

    • Lyse the red blood cells and measure the hemoglobin concentration using Drabkin's reagent and a spectrophotometer.

    • Compare the hemoglobin content of HGF-containing plugs to control plugs.

  • Alternatively, the plugs can be processed for histological analysis and stained for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

Experimental Workflow

A typical experimental workflow to investigate the role of HGF in tumor angiogenesis would follow a logical progression from in vitro to in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_molecular Molecular Analysis cluster_invivo In Vivo Validation Proliferation Endothelial Cell Proliferation Assay (BrdU) Migration Endothelial Cell Migration Assay (Transwell) Proliferation->Migration TubeFormation Tube Formation Assay (Matrigel) Migration->TubeFormation GeneExpression Gene Expression Analysis (qPCR for VEGF, MMPs) TubeFormation->GeneExpression ProteinActivity Protein Activity Assays (Zymography for MMPs) GeneExpression->ProteinActivity MatrigelPlug Matrigel Plug Assay ProteinActivity->MatrigelPlug TumorModel Tumor Xenograft Model MatrigelPlug->TumorModel

A Representative Experimental Workflow.

Conclusion

The HGF/c-Met signaling axis is a potent driver of tumor angiogenesis, acting through direct effects on endothelial cells and by modulating the tumor microenvironment. A thorough understanding of the molecular mechanisms and cellular processes involved is crucial for the development of effective anti-angiogenic therapies targeting this pathway. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the multifaceted role of HGF in tumor neovascularization and to evaluate the efficacy of novel therapeutic interventions. The complexity of the signaling network, including its crosstalk with other pathways like VEGF, underscores the need for a multi-pronged approach to effectively inhibit HGF-driven tumor angiogenesis.

References

An In-depth Technical Guide to the Binding Affinity of Ficlatuzumab to Hepatocyte Growth Factor (HGF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab, also known as AV-299, is a humanized IgG1 monoclonal antibody that has been a subject of significant interest in oncology research.[1][2] It is designed to target the Hepatocyte Growth Factor (HGF), the sole known ligand for the c-Met receptor tyrosine kinase.[3] The HGF/c-Met signaling pathway is a critical mediator of cell proliferation, motility, and morphogenesis.[4] Its dysregulation has been implicated in the progression and metastasis of various cancers, as well as in the development of resistance to other targeted therapies, such as EGFR inhibitors.[5] Ficlatuzumab represents a therapeutic strategy aimed at disrupting this pathway by binding directly to HGF with high affinity and specificity, thereby preventing its interaction with the c-Met receptor.[3][6] This guide provides a detailed overview of the binding affinity of ficlatuzumab to HGF, its mechanism of action, and the experimental considerations for such assessments.

Binding Affinity of Ficlatuzumab to HGF

Ficlatuzumab is characterized by its high binding affinity for HGF, which is a key attribute for its therapeutic efficacy.[7] This strong interaction ensures potent neutralization of HGF-mediated signaling. The binding affinity has been quantified and is presented in the following table.

ParameterValueTemperatureSource
Dissociation Constant (KD)3.6 nM37°C[2]
Affinity DescriptionHigh affinity (pM)Not Specified[1][3]
Off-rateSlowNot Specified[1]

Note: While a picomolar (pM) affinity has been mentioned in descriptive materials, a specific quantitative value in the pM range from a primary research publication was not identified in the conducted search. The 3.6 nM value is derived from a presentation slide.

Mechanism of Action of Ficlatuzumab

Ficlatuzumab exerts its therapeutic effect by directly neutralizing HGF. By binding to the soluble HGF ligand, ficlatuzumab sterically hinders the interaction between HGF and its receptor, c-Met.[8] This blockade prevents the dimerization and subsequent autophosphorylation of the c-Met receptor, which are the initial steps in the activation of downstream signaling cascades.[4] Consequently, key pathways involved in tumor growth, invasion, and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways, are inhibited.[3]

Experimental Protocols

A definitive, detailed experimental protocol for the determination of the 3.6 nM KD value for ficlatuzumab and HGF from a peer-reviewed publication was not available in the public domain at the time of this review. However, a generalized protocol for determining the binding affinity of a monoclonal antibody to its ligand using Surface Plasmon Resonance (SPR) is provided below. This methodology is a standard and widely accepted approach for such measurements.

Generalized Protocol for Antibody-Ligand Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

1. Objective: To determine the binding kinetics and affinity (KD, kon, koff) of an antibody (e.g., ficlatuzumab) to its target ligand (e.g., HGF).

2. Materials:

  • SPR instrument (e.g., Biacore)
  • Sensor chip (e.g., CM5 chip)
  • Antibody (Ficlatuzumab)
  • Ligand (Recombinant Human HGF)
  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
  • Running buffer (e.g., HBS-EP+)
  • Amine coupling kit (EDC, NHS, ethanolamine)
  • Regeneration solution (e.g., Glycine-HCl, pH 1.5)

3. Method:

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HGF/c-Met Signaling Pathway.

Ficlatuzumab_Mechanism_of_Action Ficlatuzumab Ficlatuzumab HGF HGF Ficlatuzumab->HGF cMet c-Met Receptor HGF->cMet Interaction Blocked Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) cMet->Signaling Activation Inhibited TumorEffects Tumor Growth, Invasion, Angiogenesis Signaling->TumorEffects

Caption: Ficlatuzumab's Mechanism of Action.

SPR_Workflow start Start immobilize Immobilize Ligand (HGF) on Sensor Chip start->immobilize inject Inject Antibody (Ficlatuzumab) at Various Concentrations immobilize->inject measure Measure Association & Dissociation inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Data & Fit to Binding Model measure->analyze All Concentrations Tested regenerate->inject Next Concentration results Determine kon, koff, KD analyze->results

Caption: Generalized SPR Experimental Workflow.

Conclusion

Ficlatuzumab is a high-affinity monoclonal antibody that effectively neutralizes HGF, leading to the inhibition of the oncogenic HGF/c-Met signaling pathway. The quantitative binding affinity, characterized by a dissociation constant in the low nanomolar range, underscores its potential as a potent therapeutic agent. While a detailed, publicly available experimental protocol for the specific determination of ficlatuzumab's binding kinetics is not readily accessible, standardized methods such as Surface Plasmon Resonance provide a robust framework for such evaluations. The continued investigation of ficlatuzumab in clinical trials will further elucidate its therapeutic utility in various cancer types.[9][10]

References

The Discovery and Development of Ficlatuzumab: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Ficlatuzumab (AV-299) is a humanized IgG1 monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is a critical driver of tumorigenesis, involved in cell proliferation, survival, migration, invasion, and angiogenesis. Its dysregulation is implicated in the progression of numerous cancers and is a key mechanism of resistance to other targeted therapies, notably EGFR inhibitors. Developed by AVEO Pharmaceuticals, ficlatuzumab represents a targeted approach to neutralize HGF, thereby inhibiting the c-Met pathway and its oncogenic effects. This guide provides a comprehensive technical overview of ficlatuzumab's discovery, mechanism of action, and its journey through preclinical and clinical development, with a focus on its promising application in Head and Neck Squamous Cell Carcinoma (HNSCC).

Introduction: The Rationale for Targeting HGF/c-Met

The Mesenchymal-Epithelial Transition Factor (c-Met) and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes but frequently hijacked by cancer.[1] HGF binding to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues, creating docking sites for adaptor proteins that activate downstream oncogenic pathways, including RAS/MAPK and PI3K/Akt.[2][3]

Dysregulation, often through c-Met or HGF overexpression, is common in many solid tumors, including HNSCC, non-small cell lung cancer (NSCLC), and glioblastoma.[2][4] Crucially, HGF-induced c-Met activation has been identified as a primary mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors like cetuximab and gefitinib.[2][5] By providing an escape route for tumor cells, the HGF/c-Met axis can render EGFR-targeted therapies ineffective. This established biological rationale underscored the need for a potent and specific inhibitor of this pathway, leading to the development of ficlatuzumab.

Ficlatuzumab: Discovery and Molecular Profile

Ficlatuzumab, also known by the research codes AV-299 and SCH 900105, is a potent, humanized IgG1 monoclonal antibody engineered to bind human HGF with high affinity and specificity.[6]

  • Type: Humanized Monoclonal Antibody (IgG1)

  • Target: Hepatocyte Growth Factor (HGF)

  • Binding Affinity: High affinity in the picomolar (pM) range with a slow off-rate.[1][5]

  • Potency: High potency in the nanomolar (nM) range for inhibiting the biological activities of HGF.[1][5]

By binding directly to the HGF ligand, ficlatuzumab acts as a neutralizing antibody, preventing HGF from engaging with the c-Met receptor. This blockade is the foundational principle of its mechanism of action.[6][7]

Mechanism of Action

Ficlatuzumab exerts its anti-tumor effect by sequestering HGF, leading to a comprehensive shutdown of the HGF/c-Met signaling cascade.[7]

  • HGF Neutralization: Ficlatuzumab binds to soluble HGF, forming a complex that cannot activate the c-Met receptor.[3]

  • Inhibition of c-Met Phosphorylation: By preventing ligand binding, ficlatuzumab blocks the initial step of receptor activation—trans-autophosphorylation of tyrosine residues (Y1234, Y1235) in the kinase domain.[8]

  • Downstream Signal Blockade: The lack of c-Met phosphorylation prevents the recruitment and activation of key signaling adaptors like GAB1, GRB2, and PI3K. This leads to the attenuation of pro-survival and pro-proliferative signals through the PI3K/Akt and RAS/MAPK pathways.[9]

  • Overcoming Drug Resistance: In tumors where HGF overexpression drives resistance to EGFR inhibitors, ficlatuzumab can re-sensitize cancer cells to these agents by eliminating the bypass signaling pathway.[2][5]

The following diagram illustrates the HGF/c-Met signaling pathway and the point of intervention for ficlatuzumab.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Binds & Neutralizes GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PI3K PI3K cMet->PI3K Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Motility MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: HGF/c-Met signaling pathway and ficlatuzumab's mechanism of action.

Preclinical Development

Ficlatuzumab demonstrated significant anti-tumor activity in multiple preclinical models, establishing a strong basis for clinical investigation. A key study evaluated its efficacy in an orthotopic glioblastoma model.[4][10]

Key Preclinical Study: Orthotopic Glioma Model

This study demonstrated ficlatuzumab's ability to inhibit tumor growth and improve survival in a clinically relevant brain tumor model.[10]

Experimental Protocol: In Vivo U87 MG Glioma Xenograft Model

  • Cell Line Preparation: A human U87 MG glioblastoma cell line was stably transfected with a lentivirus containing the firefly luciferase 2 gene (Luc2) to create the U87 MG-Luc2 cell line for bioluminescence imaging (BLI).[5]

  • Animal Model: Eight- to nine-week-old nude (athymic) mice were used for the study.[5]

  • Tumor Implantation: Mice were stereotactically injected with 3 x 10⁵ U87 MG-Luc2 cells into the brain parenchyma to establish orthotopic tumors.[5]

  • Treatment Groups: Mice were randomized into cohorts receiving:

    • Vehicle control (human IgG1 isotype control, 10 mg/kg).

    • Ficlatuzumab at various doses.

    • Temozolomide (B1682018) (standard-of-care chemotherapy).

    • Ficlatuzumab in combination with temozolomide.[5]

  • Monitoring and Endpoints:

    • Tumor Growth: Non-invasively monitored over time using BLI, small-animal positron emission tomography (PET), and magnetic resonance imaging (MRI).[5] For BLI, mice were injected with luciferin (B1168401) substrate and imaged to detect light emission from the tumor.

    • Primary Endpoint: Overall survival.[5]

The workflow for this preclinical evaluation is depicted below.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Intervention cluster_monitoring Monitoring & Analysis start cell_line Prepare U87 MG-Luc2 (Luciferase-expressing) cells start->cell_line implantation Stereotactically implant 3x10^5 cells into brains of nude mice cell_line->implantation randomize Randomize mice into treatment arms: - Vehicle Control - Ficlatuzumab (Dose Titration) - Temozolomide - Combination implantation->randomize imaging Monitor tumor growth via non-invasive imaging: - Bioluminescence (BLI) - PET - MRI randomize->imaging survival Record survival data imaging->survival analysis Analyze differences in tumor growth and overall survival survival->analysis end analysis->end

Caption: Experimental workflow for the preclinical glioma model.
Preclinical Findings

The preclinical studies yielded significant results, as summarized in the table below.

ParameterFindingSource
Monotherapy Efficacy A dose-dependent improvement in survival was observed in ficlatuzumab-treated mice compared to the isotype control.[4]
Combination Therapy The combination of ficlatuzumab and temozolomide demonstrated a significant survival benefit.[10]
Pharmacodynamics In a separate study in patients, ficlatuzumab at 20 mg/kg led to a median decrease in tumor phosphorylated-Met (p-Met) of -53%, p-ERK of -43%, and p-Akt of -2%, confirming on-target pathway modulation.[8][9]

Clinical Development

Ficlatuzumab has been evaluated in multiple clinical trials across various solid tumors.[8] Its development has most prominently focused on HNSCC, where the interplay between the EGFR and HGF/c-Met pathways is a strong therapeutic rationale.

Pharmacokinetics and Dose Finding

Phase I studies established the safety, tolerability, and pharmacokinetic profile of ficlatuzumab.

Pharmacokinetic ParameterValue / DescriptionSource
Dosing Regimen Intravenous (IV) infusion every 2 weeks.[8]
Recommended Phase 2 Dose (RP2D) 20 mg/kg every 14-day cycle.[2][9]
Terminal Half-Life (t½) 7.4 to 10 days.[9]
Kinetics Exhibited linear pharmacokinetics across tested dose levels (2, 10, and 20 mg/kg).[9]
Dose-Limiting Toxicities (DLTs) No DLTs were observed up to the 20 mg/kg dose.[9]
Clinical Efficacy in Head and Neck Cancer (HNSCC)

The most compelling clinical data for ficlatuzumab has emerged from its investigation in combination with the EGFR inhibitor cetuximab in patients with recurrent/metastatic HNSCC who are resistant to prior therapies.

Phase Ib Study (NCT02277197)

This study established the safety and RP2D of the ficlatuzumab-cetuximab combination and showed encouraging preliminary efficacy in a heavily pre-treated, cetuximab-resistant population.[2]

Randomized Phase II Study (NCT03422536)

This trial evaluated ficlatuzumab monotherapy versus ficlatuzumab plus cetuximab in patients with pan-refractory (resistant to platinum chemotherapy, immunotherapy, and cetuximab) HNSCC.[11] The monotherapy arm was closed early for futility, but the combination arm met its primary endpoint.[11][12] The results highlighted a profound benefit in the HPV-negative subgroup, a population with historically poorer outcomes.[12]

Clinical Trial Outcome (Phase II Combination Arm)All Patients (n=33)HPV-Negative Subgroup (n=16)HPV-Positive Subgroup (n=16)Source
Median Progression-Free Survival (PFS) 3.7 months4.1 months2.3 months[11][12]
Overall Response Rate (ORR) 19% (6/32)38% (6/16)0% (0/16)[11][12]
Complete Responses (CR) 220[12]
Partial Responses (PR) 440[12]

Phase III Study (FIERCE-HN - NCT06064877)

Based on the strong signal in the Phase II trial, a pivotal, randomized, double-blind, placebo-controlled Phase III study was initiated.[1] This ongoing trial is designed to confirm the efficacy and safety of ficlatuzumab plus cetuximab in patients with recurrent/metastatic, HPV-negative HNSCC who have failed prior immunotherapy and platinum-based chemotherapy.[12] The promising data led the U.S. FDA to grant Fast Track Designation to ficlatuzumab for this indication.[13]

The logical flow of ficlatuzumab's clinical development in HNSCC is shown below.

Clinical_Dev_Flow cluster_phase1 Phase I / Ib cluster_phase2 Phase II cluster_regulatory Regulatory cluster_phase3 Phase III p1_mono Monotherapy Dose Escalation (Solid Tumors) - Establish PK/PD - Determine RP2D (20 mg/kg) p1b_combo Phase Ib Combination (NCT02277197) Ficlatuzumab + Cetuximab in HNSCC - Confirm Safety - Showed preliminary efficacy (17% ORR) p1_mono->p1b_combo Informs dose p2_random Randomized Phase II (NCT03422536) Ficlatuzumab +/- Cetuximab in HNSCC - Monotherapy arm futile - Combination arm met primary endpoint p1b_combo->p2_random Warrants further study p2_signal Strong efficacy signal identified in HPV-negative subgroup (38% ORR) p2_random->p2_signal fast_track FDA Grants Fast Track Designation for R/R HNSCC p2_signal->fast_track Leads to p3_fierce Pivotal Phase III Trial (FIERCE-HN - NCT06064877) Ficlatuzumab + Cetuximab vs. Placebo in HPV-negative HNSCC (Ongoing) p2_signal->p3_fierce Provides rationale for

Caption: Clinical development pathway of ficlatuzumab in HNSCC.
Experimental Protocol: Biomarker Analysis

Clinical trials for ficlatuzumab incorporated biomarker analysis to identify patient populations most likely to respond. A key pharmacodynamic marker is the phosphorylation of c-Met.

Protocol: Western Blot for Phospho-c-Met (p-Met)

This protocol is a representative method for assessing target engagement by measuring the phosphorylation status of c-Met in cell or tumor lysates.

  • Sample Preparation:

    • Culture cells (e.g., HNSCC cell lines) to 70-80% confluency.

    • Treat cells with recombinant HGF to stimulate c-Met phosphorylation, with or without pre-incubation with ficlatuzumab.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration of the lysate using a BCA assay.

  • SDS-PAGE:

    • Load 30-40 µg of protein per well onto an 8% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer can be performed overnight at 4°C at 30V (~50 mA).

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin [BSA] in Tris-Buffered Saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) diluted 1:1000 in TBST with 3% BSA.

    • Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:10,000-1:20,000 in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane as in step 6.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • The membrane should be stripped and re-probed for total c-Met and a loading control (e.g., β-actin) for normalization.

Conclusion and Future Directions

Ficlatuzumab is a potent, specific, and well-characterized monoclonal antibody that effectively neutralizes HGF, leading to the inhibition of the oncogenic HGF/c-Met signaling pathway. Preclinical data firmly established its on-target activity and anti-tumor efficacy. The clinical development program, particularly in HNSCC, has successfully identified a promising therapeutic niche. By targeting a known resistance mechanism to EGFR blockade, the combination of ficlatuzumab and cetuximab has shown significant clinical benefit in the HPV-negative HNSCC patient population, which has a high unmet medical need. The ongoing Phase III FIERCE-HN trial is a critical step toward potential regulatory approval and the establishment of a new standard of care for these patients. Future research may continue to explore ficlatuzumab's potential in other c-Met-driven malignancies and in novel combination strategies.

References

Preclinical Profile of AV-299 (Ficlatuzumab): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-299, also known as ficlatuzumab, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor. Dysregulation of the HGF/c-MET signaling pathway is a known driver of tumor growth, invasion, and metastasis, and has been implicated as a mechanism of resistance to EGFR-targeted therapies. Preclinical studies have demonstrated that ficlatuzumab effectively neutralizes HGF, leading to the inhibition of downstream signaling and demonstrating significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the preclinical data for AV-299, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and pharmacodynamic data.

Core Concepts: Mechanism of Action

AV-299 exerts its anti-tumor effects by binding with high affinity and specificity to HGF, thereby preventing its interaction with the c-MET receptor.[1][2][3] This blockade of the HGF/c-MET axis inhibits the phosphorylation of c-MET and subsequently abrogates the activation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4][5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of AV-299 in inhibiting the HGF/c-MET signaling cascade.

AV-299_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET Receptor c-MET HGF->c-MET Receptor Binds AV-299 AV-299 (Ficlatuzumab) AV-299->HGF p-MET p-MET c-MET Receptor->p-MET Phosphorylation PI3K/AKT PI3K/AKT Pathway p-MET->PI3K/AKT RAS/MAPK RAS/MAPK Pathway p-MET->RAS/MAPK Survival Survival PI3K/AKT->Survival Proliferation Proliferation RAS/MAPK->Proliferation Invasion Invasion RAS/MAPK->Invasion

AV-299 neutralizes HGF, inhibiting c-MET activation and downstream signaling.

In Vitro Studies

Binding Affinity and Potency

Ficlatuzumab binds to human HGF with high affinity, in the picomolar (pM) range, and exhibits a slow off-rate.[2] This high-affinity binding translates to high potency in inhibiting the biological activities of HGF.[2]

Inhibition of HGF-Mediated Signaling

In preclinical studies using head and neck squamous cell carcinoma (HNSCC) cell lines (HN5, UM-SCC-1, and OSC-19), ficlatuzumab demonstrated the ability to inhibit HGF-stimulated phosphorylation of c-MET and the downstream effector p44/42 MAPK.[4]

Experimental Protocol: Western Blot for Phospho-c-MET and Phospho-p44/42 MAPK [4]

  • Cell Culture and Serum Starvation: HNSCC cells were cultured in appropriate media. Prior to treatment, cells were serum-starved for 72 hours to reduce basal levels of pathway activation.

  • Treatment: Cells were pre-incubated with or without ficlatuzumab for a specified time before stimulation with recombinant human HGF (30 ng/mL) for 10 minutes.

  • Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for phospho-c-MET (Tyr1234/1235), phospho-p44/42 MAPK, and a loading control (e.g., β-tubulin).

  • Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Proliferative and Anti-Invasive Activity

Ficlatuzumab has been shown to reduce the proliferation, migration, and invasion of HNSCC cells facilitated by tumor-associated fibroblast (TAF)-secreted HGF.[4][6] Treatment with ficlatuzumab at a concentration of 20 μg/mL for 72 hours significantly reduced TAF-conditioned media-induced HNSCC cell proliferation.[6] Furthermore, at the same concentration, ficlatuzumab effectively decreased HNSCC migration and invasion in a 24-hour assay.[6]

Experimental Protocol: Cell Proliferation Assay [6]

  • Cell Seeding: HNSCC cells were seeded in 96-well plates in their respective growth media.

  • Conditioned Media Preparation: Tumor-associated fibroblasts (TAFs) were cultured, and the conditioned media containing secreted HGF was collected.

  • Treatment: Cells were treated with TAF-conditioned media in the presence or absence of varying concentrations of ficlatuzumab (e.g., 20 μg/mL) for 72 hours.

  • Viability Assessment: Cell proliferation was assessed using a standard viability assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions. Absorbance was measured using a microplate reader.

In Vivo Studies

Preclinical in vivo studies have consistently demonstrated the anti-tumor efficacy of AV-299 in various xenograft models.

Glioblastoma Xenograft Model

In an orthotopic mouse brain model using U87 MG glioblastoma cells, ficlatuzumab monotherapy provided a significant survival benefit compared to a control group.[1][7][8] The anti-tumor effect was also observed in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018), where the combination therapy significantly increased the survival benefit compared to either single-agent therapy.[7] In this model, 80% of mice in the combination therapy group remained disease-free after treatment cessation, compared to only 11% in the ficlatuzumab monotherapy group and no survivors in the control or temozolomide-only groups.[7]

Experimental Protocol: Orthotopic Glioblastoma Xenograft Study [7][8]

  • Cell Line and Animal Model: U87 MG glioblastoma cells (3 x 10^5) were intracranially injected into eight- to nine-week-old nude mice.

  • Treatment Groups: Mice were randomized into treatment groups: control (e.g., isotype IgG1), ficlatuzumab monotherapy (5, 10, or 20 mg/kg), temozolomide monotherapy, and ficlatuzumab (10 mg/kg) in combination with temozolomide (5 mg/kg).

  • Dosing Regimen: Ficlatuzumab was administered intraperitoneally twice per week.

  • Efficacy Endpoint: The primary endpoint was survival duration. Tumor growth was also monitored using non-invasive imaging techniques such as bioluminescence imaging (BLI).

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

In a paracrine model of an HGF-dependent NSCLC cell line xenografted into SCID mice engineered to produce human HGF, ficlatuzumab monotherapy resulted in a dose-dependent decrease in tumor growth.[9] This anti-tumor activity was accompanied by significant reductions in phospho-c-MET and phospho-AKT levels in the tumors.[9] Furthermore, combination treatment with EGFR inhibitors, such as erlotinib (B232) or cetuximab, showed increased anti-tumor activity compared to single agents.[9][10]

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Xenograft_Workflow Cell_Culture Cancer Cell Line Culture (e.g., U87 MG) Implantation Orthotopic or Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer AV-299, Control, and/or Combination Therapy Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival, Biomarker Analysis Monitoring->Endpoint

A typical workflow for assessing the in vivo efficacy of AV-299.

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics

Pharmacodynamic studies in both preclinical models and clinical trials have confirmed the on-target activity of ficlatuzumab. In tumor biopsies from patients with advanced solid tumors, treatment with ficlatuzumab (20 mg/kg) led to a median decrease in phosphorylated c-MET (-53%), p-ERK (-43%), and p-Akt (-2%).[11][12] Interestingly, an increase in median HGF levels (+33%) was also observed, which is thought to be due to the stabilization of HGF upon complexing with ficlatuzumab.[11][12][13]

Pharmacokinetics

While detailed preclinical pharmacokinetic data in various animal species is not extensively published, clinical data provides some insights. In patients, ficlatuzumab exhibits linear pharmacokinetics and has a long terminal half-life of 7.4 to 10 days.[9][11][12] This pharmacokinetic profile supports a dosing schedule of every two weeks.[14]

Quantitative Data Summary

ParameterValueModel SystemReference
Binding Affinity (to HGF) pM rangeIn vitro[2]
Inhibition of HNSCC Cell Proliferation Effective at 20 µg/mL (72h)TAF-conditioned HNSCC cells[6]
Inhibition of HNSCC Migration & Invasion Effective at 20 µg/mL (24h)TAF-conditioned HNSCC cells[6]
Inhibition of p-MET in Tumors (Clinical) -53% (median)Patients with advanced solid tumors[11][12]
Inhibition of p-ERK in Tumors (Clinical) -43% (median)Patients with advanced solid tumors[11][12]
Inhibition of p-Akt in Tumors (Clinical) -2% (median)Patients with advanced solid tumors[11][12]
Survival in Glioblastoma Xenograft Significant survival benefitU87 MG orthotopic mouse model[7]
Terminal Half-Life (Clinical) 7.4 - 10 daysPatients with advanced solid tumors[9][11][12]

Conclusion

The preclinical data for AV-299 (ficlatuzumab) strongly support its mechanism of action as a potent and specific inhibitor of the HGF/c-MET signaling pathway. Through high-affinity binding to HGF, ficlatuzumab effectively blocks downstream signaling, leading to the inhibition of cancer cell proliferation, migration, and invasion. In vivo studies in relevant cancer models have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. These robust preclinical findings have provided a strong rationale for the ongoing clinical development of ficlatuzumab in various oncology indications.

References

Ficlatuzumab: A Technical Guide to HGF/c-MET Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor tyrosine kinase. The HGF/c-MET signaling pathway is a critical driver of tumorigenesis, implicated in cell proliferation, survival, migration, invasion, and angiogenesis. Dysregulation of this pathway, through HGF or c-MET overexpression or mutation, is a hallmark of various malignancies and has been associated with poor prognosis and resistance to standard-of-care therapies, including EGFR inhibitors. This technical guide provides an in-depth overview of the preclinical and clinical validation of ficlatuzumab as a therapeutic agent in cancer, with a focus on its mechanism of action, clinical efficacy, and the methodologies used to assess its target engagement.

The HGF/c-MET Signaling Pathway

The binding of HGF to its receptor, c-MET, initiates a signaling cascade that promotes cancer progression. This pathway is a key area of investigation in oncology due to its frequent dysregulation in a wide array of human cancers.[1] Upon HGF binding, c-MET dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.[2]

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF (Hepatocyte Growth Factor) c-MET c-MET Receptor HGF->c-MET Binding & Dimerization P P GRB2 GRB2/SOS PI3K PI3K STAT3 STAT3 Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) STAT3->Transcription RAS RAS AKT AKT RAF RAF mTOR mTOR mTOR->Transcription MEK MEK ERK ERK ERK->Transcription

Caption: The HGF/c-MET signaling cascade.

Mechanism of Action of Ficlatuzumab

Ficlatuzumab is designed to specifically bind to HGF, thereby preventing its interaction with the c-MET receptor.[3] This blockade of the initial step in the signaling cascade effectively inhibits downstream pathway activation, leading to a reduction in tumor growth, proliferation, and metastasis. A significant aspect of ficlatuzumab's mechanism is its potential to overcome resistance to other targeted therapies, such as EGFR inhibitors. The HGF/c-MET pathway can act as a bypass signaling route when the EGFR pathway is blocked, and simultaneous inhibition of both pathways is a promising therapeutic strategy.[2]

Ficlatuzumab_MoA Ficlatuzumab Ficlatuzumab HGF HGF Ficlatuzumab->HGF Binds to HGF c-MET c-MET Receptor HGF->c-MET Binding Blocked Signaling Downstream Signaling c-MET->Signaling Activation Inhibited TumorEffects Tumor Growth, Proliferation, Metastasis Signaling->TumorEffects Inhibition

Caption: Ficlatuzumab's mechanism of action.

Clinical Validation of Ficlatuzumab

Ficlatuzumab has been evaluated in numerous clinical trials across various cancer types, both as a monotherapy and in combination with other agents. The most promising results have been observed in Head and Neck Squamous Cell Carcinoma (HNSCC) and pancreatic cancer.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Clinical trials have demonstrated the potential of ficlatuzumab in combination with the EGFR inhibitor cetuximab, particularly in HPV-negative HNSCC patients.

Trial IDPhaseTreatment ArmsKey Efficacy EndpointsResultsCitation(s)
NCT02277197IFiclatuzumab + CetuximabORR, PFS, OSORR: 17%, Median PFS: 5.4 months, Median OS: 8.9 months[4]
NCT03422536II1. FiclatuzumabORR, PFS, OSORR: 4%, Median PFS: 1.8 months, Median OS: 6.4 months[1][5]
2. Ficlatuzumab + CetuximabORR: 19%, Median PFS: 3.7 months, Median OS: 7.4 months[1][5]
(HPV-negative subgroup)ORR: 38%, Median PFS: 4.1 months[6]
Pancreatic Cancer

A Phase Ib study investigated ficlatuzumab in combination with gemcitabine (B846) and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (PDAC).

Trial IDPhaseTreatment ArmsKey Efficacy EndpointsResultsCitation(s)
NCT03316599IbFiclatuzumab + Gemcitabine + Nab-PaclitaxelORR, PFS, OSORR: 29%, Median PFS: 11.0 months, Median OS: 16.2 months[7][8][9]
Non-Small Cell Lung Cancer (NSCLC)

Ficlatuzumab has also been studied in NSCLC, primarily in combination with EGFR tyrosine kinase inhibitors (TKIs). While a Phase II study in combination with gefitinib (B1684475) did not meet its primary endpoint in the overall population, promising activity was observed in certain biomarker-defined subgroups.[10][11]

Experimental Protocols

The validation of ficlatuzumab's target engagement and the identification of predictive biomarkers rely on a variety of sophisticated laboratory techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for HGF Quantification

Objective: To quantify the concentration of HGF in patient serum or plasma.

Protocol Summary:

  • Sample Preparation: Collect whole blood and process to obtain serum or plasma. Samples should be stored at -20°C or -80°C if not assayed immediately.[12][13]

  • Assay Procedure:

    • A 96-well microplate is pre-coated with a capture antibody specific for human HGF.

    • Standards and patient samples are added to the wells and incubated to allow HGF to bind to the immobilized antibody.

    • After washing, a biotinylated detection antibody specific for HGF is added, forming a sandwich complex.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

    • The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.

    • The concentration of HGF in the samples is determined by comparing their absorbance to a standard curve.[14][15]

Immunohistochemistry (IHC) for c-MET and Phospho-MET (p-MET)

Objective: To assess the expression and phosphorylation status of the c-MET receptor in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Protocol Summary:

  • Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.[16]

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval buffer (e.g., sodium citrate (B86180) buffer, pH 6.0) at a sub-boiling temperature to unmask the antigenic sites.[17]

  • Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific antibody binding is blocked using a serum-based blocking solution.[16]

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for c-MET or phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody and Detection: A secondary antibody conjugated to a detection system (e.g., HRP) is applied, followed by a chromogenic substrate like DAB, which produces a colored precipitate at the site of the antigen.[18]

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei and then dehydrated and mounted for microscopic examination.[18]

  • Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to generate a score (e.g., H-score) that reflects the level of protein expression.

Mass Cytometry (CyTOF) for Phosphoprotein Analysis

Objective: To perform high-dimensional, single-cell analysis of phosphoprotein signaling networks in cancer cells.

Protocol Summary:

  • Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue or blood samples.

  • Cell Stimulation (Optional): Cells can be stimulated with growth factors (e.g., HGF) or inhibitors to assess signaling dynamics.

  • Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow intracellular antibody staining.

  • Antibody Staining: Cells are stained with a cocktail of antibodies conjugated to heavy metal isotopes. This panel includes antibodies against cell surface markers for phenotyping and antibodies against specific intracellular phosphoproteins.

  • Data Acquisition: The stained cells are introduced into the CyTOF instrument, where they are nebulized, ionized, and the metal isotopes are detected by time-of-flight mass spectrometry.

  • Data Analysis: The high-dimensional data is analyzed using specialized software to identify cell populations and quantify the levels of phosphoproteins in each cell, providing a detailed map of the signaling pathways.[19][20][21][22]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_endpoints Endpoints Eligibility Eligibility Criteria Met (e.g., Cancer Type, Prior Therapies) Informed_Consent Informed Consent Eligibility->Informed_Consent Randomization Patient Randomization Informed_Consent->Randomization Arm_A Arm A: Ficlatuzumab + Standard of Care Randomization->Arm_A Arm_B Arm B: Placebo + Standard of Care Randomization->Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST) Arm_A->Tumor_Assessment Arm_B->Tumor_Assessment Safety_Monitoring Safety Monitoring Tumor_Assessment->Safety_Monitoring Biomarker_Analysis Biomarker Analysis (Blood/Tissue Samples) Safety_Monitoring->Biomarker_Analysis PFS_OS Progression-Free Survival (PFS) Overall Survival (OS) Biomarker_Analysis->PFS_OS ORR Overall Response Rate (ORR) Biomarker_Analysis->ORR

Caption: A generalized workflow for a randomized clinical trial of ficlatuzumab.

Conclusion and Future Directions

The compelling preclinical rationale and encouraging clinical data, particularly in HPV-negative HNSCC and pancreatic cancer, support the continued development of ficlatuzumab as a targeted therapy. The validation of the HGF/c-MET axis as a therapeutic target is well-established, and ficlatuzumab represents a promising agent in this class. Future research will likely focus on refining patient selection through predictive biomarkers, exploring novel combination strategies to overcome resistance, and expanding the application of ficlatuzumab to other HGF/c-MET-driven malignancies. The ongoing FIERCE-HN Phase 3 trial in HNSCC will be pivotal in determining the future role of ficlatuzumab in the clinical setting.[6]

References

ficlatuzumab (AV-299) pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of Ficlatuzumab (AV-299)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ficlatuzumab, also known as AV-299, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2] By neutralizing HGF, ficlatuzumab prevents the activation of its cognate receptor, c-Met, a receptor tyrosine kinase.[3] The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, angiogenesis, and metastasis, and its dysregulation is implicated in a wide range of human cancers.[1][2] Furthermore, this pathway is a known mediator of resistance to other targeted therapies, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2] This guide provides a comprehensive overview of the pharmacology of ficlatuzumab, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical and clinical findings.

Introduction to the HGF/c-Met Pathway

Hepatocyte Growth Factor (HGF) is the sole known ligand for the c-Met receptor.[1] Their interaction triggers the dimerization and autophosphorylation of the c-Met receptor, activating its tyrosine kinase function.[4][5] This initiates a cascade of downstream intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cellular proliferation, survival, motility, and morphogenesis.[2][5] In oncology, the aberrant activation of the HGF/c-Met axis, often through overexpression of HGF and/or c-Met, is associated with aggressive disease and poor prognosis in numerous cancers, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[2][4][5]

Mechanism of Action

Ficlatuzumab functions by binding to the HGF ligand with high affinity and specificity, thereby physically preventing it from binding to and activating the c-Met receptor.[3][6] This neutralization of HGF effectively inhibits the ligand-mediated activation of the entire HGF/c-Met signaling cascade.[7] The consequences of this inhibition include the downregulation of tumor cell proliferation, migration, and invasion. Preclinical studies have shown that ficlatuzumab can mitigate epithelial-to-mesenchymal transition (EMT), a key process in metastasis. A critical aspect of ficlatuzumab's therapeutic rationale is its ability to counteract resistance to EGFR inhibitors. HGF-induced c-Met activation is a well-established escape mechanism for EGFR blockade, as the two pathways converge on the same downstream signaling mediators like PI3K/AKT and ERK/MAPK.[2] By inhibiting HGF, ficlatuzumab can potentially resensitize tumors to EGFR-targeted therapies or prevent the development of resistance.[2][8]

Ficlatuzumab_MOA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds & Activates Ficz Ficlatuzumab (AV-299) Ficz->HGF PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion, Angiogenesis AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.

Pharmacodynamics

Clinical studies have demonstrated that ficlatuzumab effectively modulates the HGF/c-Met pathway in patients. In a Phase I trial involving patients with advanced solid tumors and liver metastases, treatment with ficlatuzumab at the recommended Phase 2 dose (RP2D) of 20 mg/kg resulted in significant changes in key biomarkers within the tumor.[9][10] These findings confirm the on-target activity of the drug.[9] An interesting pharmacodynamic effect is the observed increase in total serum HGF levels following ficlatuzumab administration.[9][11] This is likely due to the formation of ficlatuzumab-HGF complexes, which prolongs the half-life of HGF in circulation.

Table 1: Pharmacodynamic Effects of Ficlatuzumab (20 mg/kg) in Patients with Advanced Solid Tumors

Biomarker Median Change from Baseline Citation
Tumor p-Met -53% [9][11]
Tumor p-ERK -43% [9][11]
Tumor p-Akt -2% [9][11]
Serum HGF +33% [9][11]

Data from a Phase I study in patients with advanced solid tumors and liver metastases.[9]

Pharmacokinetics

Ficlatuzumab exhibits a pharmacokinetic profile typical of a humanized IgG1 monoclonal antibody.[8][10] It is characterized by a long terminal half-life and low systemic clearance.[8][12] Pharmacokinetic analysis across dose-escalation cohorts demonstrated linear pharmacokinetics.[9][10] The drug is administered as an intravenous infusion, typically every two weeks.[13]

Table 2: Pharmacokinetic Parameters of Ficlatuzumab

Parameter Value Citation
Terminal Half-Life 7.4 - 10 days [9][10][12]
Systemic Clearance Low [8][12]
Kinetics Linear [9][10]

| Recommended Phase 2 Dose | 20 mg/kg every 14 days |[9][11] |

Preclinical and Clinical Development

Ficlatuzumab has been evaluated as both a monotherapy and in combination with other anti-cancer agents across a variety of malignancies.

Preclinical Evaluation

In preclinical xenograft models, ficlatuzumab has demonstrated potent anti-tumor effects.[14] In a mouse brain orthotopic model of glioblastoma, ficlatuzumab treatment resulted in a dose-dependent improvement in survival, both as a monotherapy and in combination with temozolomide.[15] In vitro studies using HNSCC cell lines showed that ficlatuzumab effectively reduces proliferation, migration, and invasion induced by tumor-associated fibroblasts (TAFs), which secrete HGF.[12]

Clinical Trials

Ficlatuzumab has been studied in numerous clinical trials for cancers including HNSCC, NSCLC, AML, and pancreatic cancer.[1][13]

Head and Neck Squamous Cell Carcinoma (HNSCC): The combination of ficlatuzumab with the EGFR inhibitor cetuximab has shown significant promise in patients with recurrent or metastatic HNSCC, particularly in the HPV-negative subgroup.[1][16] Dysregulation of the HGF/c-Met pathway is a key resistance mechanism to cetuximab.[17][18] A randomized Phase 2 study demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination compared to ficlatuzumab alone in a pan-refractory population.[16][19] This has led to the initiation of the FIERCE-HN Phase 3 trial.[1][20]

FierceHN_Workflow cluster_study FIERCE-HN Phase 3 Trial Design Patients Eligible Patients (N≈410) R/M HPV-Negative HNSCC Failed Prior ICI and Platinum Randomization Randomization Patients->Randomization Arm1 Arm 1: Ficlatuzumab (Dose A) + Cetuximab Randomization->Arm1 Arm2 Arm 2: Ficlatuzumab (Dose B) + Cetuximab Randomization->Arm2 Arm3 Arm 3: Placebo + Cetuximab Randomization->Arm3 Endpoint Primary Endpoint: Overall Survival (OS) Key Secondary Endpoints: PFS, ORR Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint

Caption: Workflow for the FIERCE-HN Phase 3 clinical trial.[1][21]

Table 3: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase 2, NCT03422536)

Treatment Arm Population Median PFS ORR Citation
Ficlatuzumab + Cetuximab All Patients 3.7 months 19% [16]
HPV-Negative 3.8 months 38% [19]
Ficlatuzumab Monotherapy All Patients 1.8 months 4% [16]

PFS: Progression-Free Survival; ORR: Overall Response Rate.

Non-Small Cell Lung Cancer (NSCLC): Ficlatuzumab has been evaluated in combination with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475).[7][22] A Phase 1b study in Asian patients with advanced NSCLC found the combination to be well-tolerated, with an objective response rate (ORR) of 33% in the 20 mg/kg cohort.[7] This provides a clinical rationale for combining HGF and EGFR inhibition to overcome TKI resistance.[8]

Table 4: Clinical Efficacy of Ficlatuzumab + Gefitinib in Advanced NSCLC (Phase 1b)

Ficlatuzumab Dose N Objective Response Rate (ORR) Disease Stabilization Citation
10 mg/kg 3 0% N/A [7]
20 mg/kg 12 33% 4 additional patients [7]

Patients received ficlatuzumab every 2 weeks plus daily gefitinib 250 mg.

Safety and Tolerability

Ficlatuzumab has been generally well-tolerated in clinical trials, both as a monotherapy and in combination regimens.[9][12] The adverse event profile is manageable and consistent with its mechanism of action and that of its combination partners.[17][23]

Table 5: Common Treatment-Emergent Adverse Events (Any Grade)

Adverse Event Ficlatuzumab Monotherapy Ficlatuzumab + Cetuximab Citation
Hypoalbuminemia 66% 76% [23]
Edema 25% 44% [23]
Acneiform Rash N/A 82% [23]
Asthenia 32% N/A [11]
Hepatic Pain 32% N/A [11]

Data compiled from separate Phase 1 and Phase 2 studies.

Experimental Protocols

Detailed protocols are study-specific. However, the general methodologies employed in the clinical evaluation of ficlatuzumab can be summarized.

  • Phase I Dose-Escalation Study (Advanced Solid Tumors):

    • Design: An open-label, single-center, dose-escalation study.[9]

    • Patient Population: Patients with advanced solid tumors and liver metastases with p-Met-positive tumors.[9][11]

    • Methodology: Patients were enrolled in cohorts receiving ficlatuzumab at 2, 10, or 20 mg/kg via a 30-minute intravenous infusion once every 14-day cycle.[9][11]

    • Primary Objectives: Evaluate safety, tolerability, and pharmacodynamic effects in tumor biopsies.[9]

    • Secondary Objectives: Evaluate pharmacokinetic profile and preliminary anti-tumor activity.[9]

  • Phase 2 Randomized Study (HNSCC):

    • Design: A randomized, two-arm study.[16][18]

    • Patient Population: Patients with recurrent/metastatic HNSCC resistant to cetuximab, platinum chemotherapy, and anti-PD1 therapy.[18][19]

    • Methodology: Patients were randomized to receive either ficlatuzumab 20 mg/kg monotherapy every 2 weeks, or ficlatuzumab 20 mg/kg combined with cetuximab 500 mg/m² every 2 weeks.[18]

    • Primary Objective: To evaluate progression-free survival (PFS).[19]

    • Secondary Objectives: Assess overall response rate, overall survival, and safety.[16]

EGFR_cMET_Crosstalk cluster_pathways Signaling Pathways EGFR EGFR Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->Downstream cMET c-MET cMET->Downstream Compensatory Activation HGF HGF HGF->cMET Activates EGFR_inhibitor EGFR Inhibitor (e.g., Cetuximab) EGFR_inhibitor->EGFR Blocks Ficz Ficlatuzumab Ficz->HGF Blocks Resistance Tumor Growth & Survival (Resistance) Downstream->Resistance

Caption: HGF/c-MET signaling can bypass EGFR blockade, leading to resistance.[2]

Conclusion

Ficlatuzumab is a targeted biologic with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated on-target pharmacodynamic activity. By potently neutralizing HGF, it effectively inhibits the c-Met signaling pathway, a key driver in many cancers. The strongest clinical evidence to date supports its use in combination with EGFR inhibitors to overcome resistance, particularly in HPV-negative HNSCC. Ongoing and future studies will further elucidate the role of ficlatuzumab in the oncology treatment landscape.

References

The c-Met Signaling Cascade in Cancer Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal physiological processes such as embryonic development and tissue regeneration.[1][2] However, dysregulation of the HGF/c-Met pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, invasion, and resistance to therapy.[1][2][3][4] Aberrant c-Met activation in cancer occurs through various mechanisms, including gene amplification, activating mutations, and protein overexpression.[1][3] This technical guide provides an in-depth overview of the core c-Met signaling cascade, presents quantitative data on pathway components and inhibitors, details key experimental protocols for its study, and visualizes the intricate molecular interactions and workflows. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and targeted therapeutics.

Introduction to the HGF/c-Met Axis

The MET proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase (RTK) primarily expressed on the surface of epithelial and endothelial cells.[2][4] Its only known high-affinity ligand is Hepatocyte Growth Factor (HGF), a paracrine signaling molecule typically secreted by cells of mesenchymal origin.[2][4] The interaction between HGF and c-Met is fundamental to cell-cell communication and tissue homeostasis.

Structure of c-Met and HGF
  • c-Met Receptor: The c-Met receptor is a heterodimer composed of a 50 kDa alpha-chain and a 145 kDa beta-chain, linked by a disulfide bond. The extracellular portion of the beta-chain contains a SEMA domain (which is critical for ligand binding), a PSI domain, and four IPT domains. The intracellular segment includes a juxtamembrane domain, a catalytic tyrosine kinase domain, and a C-terminal multifunctional docking site.

  • Hepatocyte Growth Factor (HGF): HGF is secreted as an inactive single-chain precursor (pro-HGF) and is proteolytically cleaved to become a biologically active heterodimer. The active form consists of an alpha-chain and a beta-chain. The alpha-chain contains the high-affinity binding site for c-Met.

Mechanisms of Aberrant Activation in Cancer

Dysregulated c-Met signaling in cancer can be driven by several mechanisms:

  • Gene Amplification: Increased MET gene copy number leads to overexpression of the c-Met receptor, sensitizing cells to even low levels of HGF. MET amplification is found in a subset of non-small cell lung cancers (NSCLC), gastric cancers, and other solid tumors.[5]

  • Activating Mutations: Somatic and germline mutations in the MET gene can lead to ligand-independent, constitutive activation of the kinase. Mutations in the kinase domain are common in hereditary papillary renal cell carcinoma, while mutations affecting the juxtamembrane domain can impair receptor degradation.[3]

  • Protein Overexpression: Transcriptional upregulation of MET can lead to high levels of the receptor on the cell surface, enhancing signaling upon ligand binding.[4]

  • Autocrine Signaling: Some cancer cells acquire the ability to produce their own HGF, creating an autocrine loop that results in sustained, self-driven c-Met activation.[6]

  • Crosstalk with other RTKs: c-Met can be transactivated by other receptor tyrosine kinases, such as EGFR, in an HGF-independent manner, contributing to therapeutic resistance.[7]

The Core Signaling Cascade

The binding of HGF to c-Met initiates a cascade of intracellular events that culminate in diverse cellular responses.

Receptor Activation and Docking Site Formation

HGF binding induces the homodimerization of two c-Met receptor molecules. This dimerization brings the intracellular kinase domains into close proximity, facilitating their trans-autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within the catalytic loop. This initial phosphorylation event fully activates the kinase.

Subsequently, additional tyrosine residues in the C-terminal tail (Tyr1349 and Tyr1356) become phosphorylated, creating a multifunctional docking site for a host of downstream signaling and adaptor proteins containing SH2 (Src Homology 2) domains.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet_inactive c-Met (inactive) HGF->cMet_inactive Binding cMet_dimer c-Met Dimer cMet_inactive->cMet_dimer Dimerization cMet_active Activated c-Met (pY1234/1235) cMet_dimer->cMet_active Autophosphorylation Docking_Site Multifunctional Docking Site (pY1349/pY1356) cMet_active->Docking_Site Phosphorylation Adaptors Adaptor Proteins (Grb2, Shc, Gab1) Docking_Site->Adaptors Recruitment

Figure 1: HGF-induced c-Met receptor activation and docking site formation.

Major Downstream Signaling Pathways

The recruitment of adaptor proteins to the activated c-Met receptor triggers several key downstream signaling cascades that drive the malignant phenotype.

  • RAS/MAPK Pathway: The adaptor protein Grb2, often in complex with Shc, binds to the docking site and recruits the guanine (B1146940) nucleotide exchange factor SOS (Son of Sevenless). SOS activates RAS, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK). This pathway is a primary driver of cell proliferation and survival.[3]

  • PI3K/AKT Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind directly to the c-Met docking site or indirectly via the adaptor protein Gab1.[1] Activated PI3K converts PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase AKT. The PI3K/AKT pathway is a potent promoter of cell survival, growth, and proliferation by inhibiting apoptosis and activating downstream targets like mTOR.[6]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) can be directly recruited to the activated c-Met receptor, where it becomes phosphorylated.[1] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in proliferation, survival, and angiogenesis.[6]

  • SRC/FAK Pathway: c-Met activation can also lead to the recruitment and activation of the non-receptor tyrosine kinase SRC. SRC, in turn, can phosphorylate Focal Adhesion Kinase (FAK), a key regulator of cell motility, adhesion, and invasion.[3]

cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat STAT Pathway cluster_src SRC/FAK Pathway cMet Activated c-Met (pY1349/pY1356) Grb2_SOS Grb2/SOS cMet->Grb2_SOS Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 SRC SRC cMet->SRC RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival & Growth mTOR->Survival STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Transcription STAT3_dimer->Nucleus FAK FAK SRC->FAK Motility Motility & Invasion FAK->Motility

Figure 2: Major downstream signaling pathways activated by c-Met.

Quantitative Data in c-Met Signaling

Quantitative analysis is essential for understanding the dynamics of the c-Met pathway and for the development of targeted inhibitors.

Ligand-Receptor Binding Affinity

The interaction between HGF and c-Met is a critical initiating event. The binding affinity, represented by the dissociation constant (Kd), quantifies the strength of this interaction.

Ligand FragmentConditionBinding Affinity (Kd)Reference
HGF (NK1 fragment)-~150 nM[8]
HGF (NK1 fragment)+ Heparan Sulfate (B86663)~3 nM[8]
HGF (full length)+ Heparan Sulfate~3 nM[8]

Table 1: Binding affinities of HGF fragments to the c-Met extracellular domain. The presence of heparan sulfate significantly increases the binding affinity.

Potency of c-Met Inhibitors

A wide range of small-molecule tyrosine kinase inhibitors (TKIs) targeting c-Met have been developed. Their potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological process (e.g., kinase activity or cell proliferation) by 50%.

InhibitorCell LineCancer TypeAnti-proliferative IC50 (nM)Reference
Crizotinib EBC-1Lung10[9]
H1993Lung10[9]
GTL-16Gastric9.7[9]
Cabozantinib MKN45Gastric5.4[10]
MDA-MB-231Breast~6000-7000[9]
Tepotinib HCC827-GR-T790MLungEffective in vivo[9]
Glesatinib H1299Lung80[9]

Table 2: Representative anti-proliferative IC50 values for selected c-Met inhibitors in various cancer cell lines. Note that potency can vary significantly depending on the cell line's genetic context and dependency on the c-Met pathway.

Key Experimental Protocols

Investigating the c-Met signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for fundamental experiments.

Analysis of c-Met Phosphorylation by Western Blot

This protocol is used to detect the activation state of c-Met by measuring its phosphorylation at specific tyrosine residues (e.g., Tyr1234/1235) in response to HGF stimulation and/or inhibitor treatment.

Materials:

  • Cell culture reagents

  • HGF (e.g., 50 ng/mL)

  • c-Met inhibitor of choice

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (5% Bovine Serum Albumin [BSA] in Tris-Buffered Saline with 0.1% Tween-20 [TBST])

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours. Pre-treat with c-Met inhibitor or vehicle control for the desired time (e.g., 1-2 hours). Stimulate cells with HGF for 10-15 minutes.

  • Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Perform electrophoresis. Transfer separated proteins to a PVDF membrane.[4][11]

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with primary antibody (e.g., anti-phospho-c-Met, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[4] Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[4] Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total c-Met and a loading control like β-actin.

A 1. Cell Culture & Treatment (Inhibitor, HGF) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (anti-p-Met) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Strip & Re-probe (Total Met, β-actin) I->J

Figure 3: Experimental workflow for Western blot analysis of c-Met phosphorylation.

Immunoprecipitation (IP) of c-Met

IP is used to isolate c-Met and its binding partners from a complex protein lysate. This is often a preliminary step for Western blotting to confirm protein-protein interactions.

Materials:

  • Prepared cell lysates (as described in 4.1)

  • Primary antibody for IP (e.g., anti-c-Met)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (e.g., 1X Cell Lysis Buffer)

  • Elution Buffer (e.g., 3X SDS Sample Buffer)

  • Magnetic separation rack (for magnetic beads)

Procedure:

  • Pre-clearing Lysate (Optional but Recommended): Add Protein A/G beads to the cell lysate (200-500 µg total protein). Incubate with rotation for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[2][12]

  • Immunocomplex Formation: Add the primary anti-c-Met antibody to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C.

  • Capture of Immunocomplex: Add pre-washed Protein A/G beads to the lysate-antibody mixture. Incubate with rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads (using a magnet or centrifugation). Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the final bead pellet in 20-40 µL of 3X SDS sample buffer. Boil at 95°C for 5-10 minutes to dissociate the immunocomplexes from the beads.

  • Analysis: Pellet the beads, and collect the supernatant containing the immunoprecipitated proteins. Analyze by Western blot.

In Vitro Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified c-Met kinase and is the gold standard for determining the direct inhibitory effect of a compound on the enzyme.

Materials:

  • Purified, recombinant human c-Met kinase

  • Kinase Assay Buffer

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitor compound

  • Luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well microplate

  • Plate luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Prepare working solutions of c-Met enzyme, substrate, and ATP.

  • Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Add the c-Met enzyme and peptide substrate to all wells.[13]

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.[13]

  • Signal Detection: Stop the reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step process to deplete remaining ATP and then convert ADP to a luminescent signal.[13]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of c-Met signaling on collective cell migration, a hallmark of cancer metastasis.

Materials:

  • 24-well or 12-well culture plates

  • Sterile 1 mL or 200 µL pipette tip

  • Cell culture medium, PBS

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[3][14]

  • Creating the Wound: Once cells are 95-100% confluent, use a sterile pipette tip to make a straight "scratch" or "wound" through the center of the monolayer.[14][15]

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[3] Add fresh medium containing the test compound (e.g., c-Met inhibitor) or vehicle control. HGF can be added as a chemoattractant.

  • Imaging: Immediately acquire an image of the wound at time 0 (T=0) using a phase-contrast microscope. Mark the location of the image.

  • Incubation and Monitoring: Incubate the plate under standard conditions. Acquire images of the same wound location at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[14]

  • Data Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of wound closure at the final time point relative to T=0. Compare the rates between treated and control groups.

Cell Invasion (Transwell) Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, a key step in metastasis.

Materials:

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Matrigel or another ECM component

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., HGF or 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol (B145695) or methanol)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium and coat the top surface of the Transwell insert membrane. Allow it to solidify by incubating at 37°C for at least 30-60 minutes.[16]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension (e.g., 1 x 10^5 cells in 100 µL) to the upper chamber of the coated insert.[17]

  • Chemoattraction: In the lower chamber (the well of the 24-well plate), add medium containing a chemoattractant.[17]

  • Incubation: Incubate the plate at 37°C for a period that allows for invasion but not overgrowth (e.g., 24-48 hours).

  • Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.[17]

  • Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with ethanol or methanol. Stain the fixed cells with Crystal Violet for 10-20 minutes.

  • Imaging and Quantification: Wash the inserts to remove excess stain and allow them to air dry. Take images of the stained, invaded cells on the underside of the membrane using a microscope. Count the number of cells in several representative fields of view to quantify invasion.

Conclusion

The HGF/c-Met signaling cascade is a complex and highly regulated network that, when dysregulated, becomes a potent driver of malignancy. Its central role in promoting proliferation, survival, motility, and invasion makes it an attractive and validated target for cancer therapy.[1] A thorough understanding of the core pathway components, their quantitative relationships, and the experimental methods used to interrogate them is critical for both basic and translational research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists aiming to further unravel the complexities of c-Met signaling and to develop more effective therapeutic strategies against c-Met-driven cancers.

References

Ficlatuzumab: A Deep Dive into its Modulation of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor tyrosine kinase.[1] The HGF/c-MET signaling pathway is a critical driver of tumorigenesis, promoting cell proliferation, survival, migration, invasion, and angiogenesis.[2][3] Dysregulation of this pathway is implicated in the progression and therapeutic resistance of various cancers.[1] This technical guide provides a comprehensive overview of the effects of ficlatuzumab on the tumor microenvironment (TME), summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying biological pathways.

Core Mechanism of Action

Ficlatuzumab exerts its anti-tumor effects by binding to HGF with high affinity and specificity, thereby preventing its interaction with the c-MET receptor.[1] This blockade inhibits the phosphorylation and activation of c-MET, leading to the downregulation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[2][4] The inhibition of these pathways ultimately culminates in reduced tumor growth, decreased metastatic potential, and modulation of the TME.

Impact on the Tumor Microenvironment

The TME is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules that collectively influence tumor progression and therapeutic response. Ficlatuzumab has been shown to significantly alter this intricate network through several key mechanisms:

Modulation of Tumor-Associated Fibroblasts (TAFs)

TAFs are a major component of the tumor stroma and are known to secrete HGF, thereby promoting cancer progression in a paracrine manner.[5][6]

  • Inhibition of TAF-mediated Cancer Cell Proliferation, Migration, and Invasion: Preclinical studies have demonstrated that ficlatuzumab effectively mitigates the pro-tumorigenic effects of TAFs. In co-culture models of Head and Neck Squamous Cell Carcinoma (HNSCC), ficlatuzumab significantly reduced TAF-facilitated cancer cell proliferation, migration, and invasion.[5][6] This is achieved by neutralizing TAF-secreted HGF, thus inhibiting c-MET signaling in the cancer cells.[5]

Immunomodulatory Effects

The HGF/c-MET axis has been implicated in creating an immunosuppressive TME. By targeting HGF, ficlatuzumab can potentially reverse this immunosuppression and enhance anti-tumor immunity.

  • Increased T-cell Infiltration: A Phase I study of ficlatuzumab in combination with cetuximab in patients with cetuximab-resistant, recurrent/metastatic HNSCC observed that an increase in peripheral T cells, particularly the CD8+ subset, was associated with treatment response.[2][7] This suggests that by blocking HGF, ficlatuzumab may promote the expansion and/or trafficking of cytotoxic T lymphocytes, which are crucial for anti-tumor immunity.

  • Modulation of Myeloid Cells: The same Phase I study also noted that disease progression was associated with an expansion of a distinct myeloid population.[2][7] This highlights the complex interplay of ficlatuzumab with different immune cell lineages within the TME. In some contexts, elevated myeloid cell composition prior to treatment may limit the beneficial effects of ficlatuzumab.[2]

Anti-Angiogenic Effects

The HGF/c-MET pathway is a known promoter of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. While direct quantitative data on angiogenesis markers from ficlatuzumab-specific studies is limited in the provided search results, the inhibition of the HGF/c-MET pathway is mechanistically linked to anti-angiogenic effects. Preclinical studies with other c-MET inhibitors have shown a reduction in microvessel density.

Quantitative Data on Ficlatuzumab's Effects

The following tables summarize the key quantitative data from preclinical and clinical studies of ficlatuzumab.

Table 1: Preclinical Efficacy of Ficlatuzumab in HNSCC Models

ParameterCell LinesTreatmentOutcomeP-valueReference
TAF-facilitated ProliferationHN5, UM-SCC-1Ficlatuzumab (1-100 µg/mL)Significant reduction in HNSCC viability< .001[5][6]
TAF-facilitated MigrationHN5, UM-SCC-1, OSC-19FiclatuzumabSignificant reduction in cell migrationHN5: P = .002; UM-SCC-1: P = .01; OSC-19: P = .04[5]
TAF-facilitated InvasionHN5, UM-SCC-1, OSC-19FiclatuzumabSignificant reduction in cell invasionHN5: P = .047; UM-SCC-1: P = .03; OSC-19: P = .04[5]
c-Met PhosphorylationHNSCC cellsFiclatuzumab + recombinant HGFInhibition of HGF-mediated phosphorylation of c-Met (Tyr1234/1235)Not specified[5]
p44/42 MAPK PhosphorylationHNSCC cellsFiclatuzumab + recombinant HGFInhibition of HGF-mediated phosphorylation of p44/42 MAPKNot specified[5]

Table 2: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase II Study NCT03422536)

Treatment ArmHPV StatusMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Reference
Ficlatuzumab + CetuximabOverall3.7 months19%[8][9]
HPV-positive2.3 months0%[8]
HPV-negative4.1 months38%[8]
Ficlatuzumab MonotherapyOverall1.8 months4%[9]

Table 3: Clinical Efficacy of Ficlatuzumab in Relapsed/Refractory AML (Phase Ib Trial NCT02109627)

ParameterOutcomeReference
Overall Response Rate (ORR)53% (all complete remissions)[4][10]
On-target activityPotent suppression of p-MET[4][10]
Biomarker of ResponseAttenuation of p-S6[4][10]

Signaling Pathways and Experimental Workflows

HGF/c-MET Signaling Pathway

The following diagram illustrates the HGF/c-MET signaling cascade and the point of intervention for ficlatuzumab.

HGF_cMET_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell HGF HGF c-MET c-MET HGF->c-MET Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Binds and Neutralizes PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS AKT AKT PI3K->AKT Proliferation, Survival, Invasion, Angiogenesis Proliferation, Survival, Invasion, Angiogenesis AKT->Proliferation, Survival, Invasion, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Invasion, Angiogenesis

Ficlatuzumab blocks HGF binding to c-MET, inhibiting downstream signaling.
Experimental Workflow for TME Analysis

This diagram outlines a typical experimental workflow to assess the effects of ficlatuzumab on the tumor microenvironment in a preclinical setting.

TME_Workflow Tumor Model\n(e.g., Xenograft, Syngeneic) Tumor Model (e.g., Xenograft, Syngeneic) Treatment Groups\n(Vehicle vs. Ficlatuzumab) Treatment Groups (Vehicle vs. Ficlatuzumab) Tumor Model\n(e.g., Xenograft, Syngeneic)->Treatment Groups\n(Vehicle vs. Ficlatuzumab) Tumor Collection Tumor Collection Treatment Groups\n(Vehicle vs. Ficlatuzumab)->Tumor Collection Tumor Dissociation Tumor Dissociation Tumor Collection->Tumor Dissociation Protein Extraction Protein Extraction Tumor Collection->Protein Extraction RNA Extraction RNA Extraction Tumor Collection->RNA Extraction Single-cell Suspension Single-cell Suspension Tumor Dissociation->Single-cell Suspension Flow Cytometry\n(Immune Cell Profiling) Flow Cytometry (Immune Cell Profiling) Single-cell Suspension->Flow Cytometry\n(Immune Cell Profiling) Immunohistochemistry\n(e.g., CD31 for Angiogenesis) Immunohistochemistry (e.g., CD31 for Angiogenesis) Single-cell Suspension->Immunohistochemistry\n(e.g., CD31 for Angiogenesis) Western Blot\n(p-MET, p-AKT, p-ERK) Western Blot (p-MET, p-AKT, p-ERK) Protein Extraction->Western Blot\n(p-MET, p-AKT, p-ERK) scRNA-seq\n(Gene Expression Analysis) scRNA-seq (Gene Expression Analysis) RNA Extraction->scRNA-seq\n(Gene Expression Analysis)

Workflow for analyzing ficlatuzumab's effects on the TME.
Logical Relationship of Ficlatuzumab's Effects on the TME

The following diagram illustrates the interconnected effects of ficlatuzumab on different components of the tumor microenvironment.

Ficlatuzumab_TME_Effects Ficlatuzumab Ficlatuzumab HGF Inhibition HGF Inhibition Ficlatuzumab->HGF Inhibition Reduced c-MET Signaling Reduced c-MET Signaling HGF Inhibition->Reduced c-MET Signaling Immunomodulation Immunomodulation HGF Inhibition->Immunomodulation Decreased TAF Activity Decreased TAF Activity Reduced c-MET Signaling->Decreased TAF Activity Reduced Cancer Cell\nProliferation, Migration, Invasion Reduced Cancer Cell Proliferation, Migration, Invasion Reduced c-MET Signaling->Reduced Cancer Cell\nProliferation, Migration, Invasion Anti-Angiogenesis Anti-Angiogenesis Reduced c-MET Signaling->Anti-Angiogenesis Reduced Tumor Growth\n& Metastasis Reduced Tumor Growth & Metastasis Reduced Cancer Cell\nProliferation, Migration, Invasion->Reduced Tumor Growth\n& Metastasis Increased CD8+ T-cells Increased CD8+ T-cells Immunomodulation->Increased CD8+ T-cells Altered Myeloid Population Altered Myeloid Population Immunomodulation->Altered Myeloid Population Increased CD8+ T-cells->Reduced Tumor Growth\n& Metastasis Anti-Angiogenesis->Reduced Tumor Growth\n& Metastasis

Ficlatuzumab's multifaceted impact on the tumor microenvironment.

Experimental Protocols

Western Blotting for c-MET and Downstream Signaling

This protocol describes the methodology to assess the phosphorylation status of c-MET and its downstream effectors, such as AKT and ERK, in tumor samples.

  • Sample Preparation:

    • Excise tumors from vehicle- and ficlatuzumab-treated animals and snap-freeze in liquid nitrogen.

    • Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Immune Cell Profiling

This protocol outlines the procedure for analyzing immune cell populations within the tumor microenvironment.

  • Tumor Dissociation and Single-Cell Suspension Preparation:

    • Mince freshly excised tumors into small pieces in RPMI-1640 medium.

    • Digest the tumor fragments with a cocktail of collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with gentle agitation.

    • Neutralize the enzymatic digestion with RPMI-1640 containing 10% fetal bovine serum (FBS).

    • Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and count viable cells using trypan blue exclusion.

  • Antibody Staining and Flow Cytometry Analysis:

    • Resuspend approximately 1x10^6 cells per sample in FACS buffer.

    • Block Fc receptors with an anti-CD16/CD32 antibody.

    • Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-Gr-1) for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software, applying a gating strategy to identify and quantify different immune cell populations (e.g., gating on CD45+ cells to identify hematopoietic cells, then on CD3+ for T cells, followed by CD4+ and CD8+ to distinguish T helper and cytotoxic T cells).

Conclusion

Ficlatuzumab's mechanism of targeting the HGF/c-MET pathway has profound implications for the tumor microenvironment. By inhibiting this crucial signaling axis, ficlatuzumab not only directly impedes cancer cell growth and dissemination but also modulates the complex interplay between tumor cells and their surrounding stroma and immune cells. The ability to counteract the pro-tumorigenic influence of TAFs and potentially reverse HGF-mediated immunosuppression underscores the multifaceted anti-cancer activity of ficlatuzumab. Further research, particularly focused on generating more detailed quantitative data on TME modulation, will be crucial in optimizing the clinical application of ficlatuzumab and identifying patient populations most likely to benefit from this targeted therapy. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for continued investigation into the intricate effects of ficlatuzumab on the tumor microenvironment.

References

Early-Phase Clinical Trial Results for AV-299 (Ficlatuzumab): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-299, now known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF). By neutralizing HGF, ficlatuzumab inhibits the HGF/c-Met signaling pathway, a critical driver of tumor growth, invasion, and metastasis in various cancers. Dysregulation of this pathway has also been implicated as a key mechanism of resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies. This technical guide provides an in-depth summary of the early-phase clinical trial results for ficlatuzumab, focusing on its mechanism of action, clinical efficacy, safety profile, and the methodologies employed in these foundational studies.

Mechanism of Action: Targeting the HGF/c-Met Axis

Ficlatuzumab's therapeutic rationale is centered on the blockade of the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase. The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways such as the PI3K/Akt, RAS/MAPK, and STAT3 pathways. These pathways are integral to cell proliferation, survival, and migration. In many tumor types, the HGF/c-Met axis is aberrantly activated, contributing to malignant progression. Furthermore, there is significant crosstalk between the HGF/c-Met and EGFR signaling networks, where one can compensate for the inhibition of the other, leading to therapeutic resistance. Ficlatuzumab sequesters HGF, preventing its interaction with c-Met and thereby attenuating the downstream signaling that promotes tumorigenesis.

HGF/c-Met Signaling Pathway

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Ficlatuzumab Ficlatuzumab (AV-299) Ficlatuzumab->HGF Grb2 Grb2 c-Met->Grb2 Gab1 Gab1 c-Met->Gab1 STAT3 STAT3 c-Met->STAT3 EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Grb2->RAS Gab1->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Invasion Invasion STAT3->Invasion Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation & Follow-up Eligibility Patient Eligibility Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Eligibility->Informed_Consent Baseline_Assessments Baseline Assessments (Imaging, Biopsy, Blood Samples) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Arm_A Arm A: Ficlatuzumab Monotherapy Randomization->Arm_A 1:1 Arm_B Arm B: Ficlatuzumab + Combination Agent Randomization->Arm_B 1:1 Treatment_Cycle Administer Treatment (e.g., every 2 weeks) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Monitoring Safety & Tolerability Monitoring Treatment_Cycle->Monitoring Continue if no progression Response_Assessment Tumor Response Assessment (e.g., RECIST every 8 weeks) Monitoring->Response_Assessment Continue if no progression Response_Assessment->Treatment_Cycle Continue if no progression Biomarker_Analysis Biomarker Analysis (Tissue, Blood) Response_Assessment->Biomarker_Analysis Follow_Up Long-term Follow-up (PFS, OS) Response_Assessment->Follow_Up Progression or Completion

Unveiling the Intellectual Property and Core Science of Ficlatuzumab: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – This technical guide provides an in-depth analysis of the intellectual property and core scientific principles underlying ficlatuzumab (AV-299), a humanized IgG1 monoclonal antibody targeting Hepatocyte Growth Factor (HGF). Developed by AVEO Oncology, ficlatuzumab represents a targeted therapeutic strategy in oncology, particularly in cancers where the HGF/c-MET signaling pathway is a key driver of tumor progression and resistance to therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the patent landscape, mechanism of action, and key experimental data supporting ficlatuzumab's development.

Intellectual Property Landscape

AVEO Pharmaceuticals holds the core intellectual property for ficlatuzumab. While a comprehensive global patent portfolio protects the composition of matter, methods of use, and manufacturing processes, a key United States patent provides broad claims related to anti-HGF antibodies with specific binding properties.

A relevant European patent, EP3194444B1, also includes ficlatuzumab (AV-299) within its claims for anti-MET antibodies and compositions, highlighting the broader intellectual property strategy to protect therapeutic agents targeting the HGF/c-MET pathway.[1] The intellectual property strategy for ficlatuzumab is designed to provide long-term market exclusivity and support its ongoing clinical development and potential commercialization.

Mechanism of Action: Targeting the HGF/c-MET Axis

Ficlatuzumab's therapeutic rationale is centered on the potent and specific inhibition of the HGF/c-MET signaling pathway. HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[2] The binding of HGF to c-MET triggers a signaling cascade that plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is a known driver in a variety of cancers.

Ficlatuzumab functions by binding directly to HGF, thereby preventing its interaction with the c-MET receptor. This blockade effectively neutralizes HGF-mediated signaling. A key characteristic of ficlatuzumab is its high affinity and slow off-rate for HGF, which translates to sustained inhibition of the pathway.[2] The inhibition of HGF/c-MET signaling by ficlatuzumab has been shown to have a strong additive anti-tumor effect in preclinical studies.[2]

Furthermore, the HGF/c-MET pathway has been identified as a critical escape mechanism for tumors treated with Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] By targeting this escape route, ficlatuzumab, in combination with EGFR inhibitors, has the potential to overcome or delay the onset of treatment resistance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HGF/c-MET signaling pathway and a general workflow for the development and characterization of a therapeutic antibody like ficlatuzumab.

HGF_cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits PI3K PI3K/AKT Pathway cMET->PI3K RAS RAS/MAPK Pathway cMET->RAS STAT STAT Pathway cMET->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration & Invasion PI3K->Migration Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation RAS->Migration STAT->Proliferation

Figure 1: HGF/c-MET Signaling Pathway and Ficlatuzumab's Point of Intervention.

Antibody_Development_Workflow Target Target Identification (HGF) Immunization Antibody Generation (e.g., Hybridoma) Target->Immunization Screening Screening & Selection (Binding & Neutralization) Immunization->Screening Humanization Humanization Screening->Humanization Optimization Affinity & Stability Optimization Humanization->Optimization Production Cell Line Development & Manufacturing Optimization->Production Preclinical Preclinical Studies (In vitro & In vivo) Production->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: Generalized Workflow for Therapeutic Antibody Development.

Key Experimental Data and Protocols

The development of ficlatuzumab was supported by a robust preclinical data package demonstrating its specificity, potency, and anti-tumor activity. While specific proprietary protocols are not publicly available, the following sections describe the general methodologies employed in the characterization of such therapeutic antibodies.

Binding Affinity and Kinetics

Objective: To quantify the binding affinity and kinetics of ficlatuzumab to human HGF.

General Protocol (Surface Plasmon Resonance - SPR):

  • Recombinant human HGF is immobilized on a sensor chip.

  • A series of ficlatuzumab concentrations are flowed over the chip.

  • The association (on-rate, ka) and dissociation (off-rate, kd) rates are measured in real-time.

  • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Ficlatuzumab is characterized by a high affinity for HGF, which is a critical attribute for its potent neutralizing activity.[2]

In Vitro Neutralization Assays

Objective: To assess the ability of ficlatuzumab to inhibit HGF-induced c-MET phosphorylation and downstream signaling.

General Protocol (Cell-based Phosphorylation Assay):

  • Cancer cells expressing c-MET are cultured.

  • Cells are pre-incubated with varying concentrations of ficlatuzumab.

  • Recombinant human HGF is added to stimulate the c-MET receptor.

  • Cell lysates are collected, and the levels of phosphorylated c-MET (p-cMET) and downstream signaling proteins (e.g., p-AKT, p-ERK) are quantified by Western blotting or ELISA.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ficlatuzumab in a living organism.

General Protocol:

  • Immunocompromised mice are subcutaneously implanted with human tumor cells known to be dependent on HGF/c-MET signaling.

  • Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, ficlatuzumab monotherapy, combination therapy).

  • Tumor volume and body weight are monitored regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).

Clinical Development and Efficacy

Ficlatuzumab has been evaluated in multiple clinical trials across various cancer types, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia (AML).[3]

A key study is the FIERCE-HN (NCT06064877), a Phase III clinical trial evaluating ficlatuzumab in combination with cetuximab in patients with recurrent or metastatic HPV-negative HNSCC.[2] This follows a randomized Phase II trial that demonstrated promising anti-tumor activity for the combination.[2]

Table 1: Summary of Key Clinical Trials for Ficlatuzumab

Trial IdentifierPhaseIndicationTreatment ArmsKey Efficacy Endpoints
NCT06064877IIIRecurrent or Metastatic HPV-Negative HNSCC- Ficlatuzumab + Cetuximab- Placebo + CetuximabOverall Survival, Progression-Free Survival
NCT03422536IIPan-Refractory, Recurrent/Metastatic HNSCC- Ficlatuzumab Monotherapy- Ficlatuzumab + CetuximabProgression-Free Survival, Overall Response Rate
-IINon-Small Cell Lung Cancer- Gefitinib + Ficlatuzumab- Gefitinib + PlaceboProgression-Free Survival
-I/IIAcute Myeloid Leukemia- Cytarabine + FiclatuzumabSafety, Efficacy
-IPancreatic Cancer- Gemcitabine + Nab-paclitaxel + FiclatuzumabSafety, Efficacy

Table 2: Selected Efficacy Data from the Phase II HNSCC Trial (NCT03422536)

OutcomeFiclatuzumab + Cetuximab
Overall Population
Median Progression-Free Survival (mPFS)3.6 months
HPV-Negative Subgroup
Overall Response Rate (ORR)38%

Conclusion

Ficlatuzumab's intellectual property is robustly protected, providing a strong foundation for its continued development. Its mechanism of action, centered on the potent and specific inhibition of the HGF/c-MET signaling pathway, addresses a key driver of tumor growth and treatment resistance. Preclinical and clinical data have demonstrated its potential as a valuable therapeutic agent, particularly in combination with other targeted therapies. The ongoing Phase III trial in HNSCC will be crucial in further defining the clinical utility of ficlatuzumab in this patient population with a high unmet medical need. This technical guide provides a comprehensive overview of the key scientific and intellectual property aspects of ficlatuzumab, highlighting its potential as a significant advancement in oncology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with Ficlatuzumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of ficlatuzumab, a humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF with high affinity and specificity, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting downstream signaling pathways implicated in tumor growth, proliferation, and metastasis.[1][2][3][4] This document outlines detailed protocols for preclinical evaluation in xenograft models, summarizes key quantitative data from representative studies, and illustrates the underlying mechanism of action.

Mechanism of Action: Targeting the HGF/c-MET Pathway

Ficlatuzumab neutralizes HGF, the sole ligand for the c-MET receptor tyrosine kinase.[1][3] The HGF/c-MET signaling axis is a critical pathway in oncology, as its dysregulation is associated with aberrant cell proliferation, invasion, angiogenesis, and resistance to other targeted therapies like EGFR inhibitors.[3][5][6] Upon HGF binding, c-MET dimerizes and autophosphorylates, activating downstream cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.[1][6] Ficlatuzumab's blockade of HGF binding to c-MET effectively abrogates these downstream signaling events.[2][4][5]

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ficlatuzumab Ficlatuzumab HGF HGF Ficlatuzumab->HGF Binds & Neutralizes cMET c-MET Receptor HGF->cMET Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Ficlatuzumab Mechanism of Action.

Key In Vivo Experimental Data

The following tables summarize quantitative data from preclinical and clinical studies of ficlatuzumab, providing insights into its dosage, efficacy, and pharmacodynamic effects.

Table 1: Ficlatuzumab Dose-Response in a Glioblastoma Orthotopic Xenograft Model [7][8]

Treatment GroupDose (mg/kg)AdministrationMedian Survival (days)P-value vs. Control
Isotype Control10Intraperitoneal, twice/week20-
Ficlatuzumab5Intraperitoneal, twice/weekSignificantly higher< 0.0001
Ficlatuzumab10Intraperitoneal, twice/weekSignificantly higher< 0.0001
Ficlatuzumab20Intraperitoneal, twice/weekSignificantly higher< 0.0001

Table 2: Ficlatuzumab in Combination with Temozolomide in a Glioblastoma Xenograft Model [7]

Treatment GroupDose (mg/kg)AdministrationOutcome
Human IgG Control10Intraperitoneal, twice/week-
Ficlatuzumab10Intraperitoneal, twice/weekSurvival Benefit
Temozolomide5Intraperitoneal, 5 consecutive days/28-day cycleSurvival Benefit
Ficlatuzumab + Temozolomide10 + 5As per individual schedulesSignificantly increased survival benefit vs. single agents

Table 3: Pharmacodynamic Effects of Ficlatuzumab in Human Tumors [5][9]

Dose (mg/kg)Change in p-MetChange in p-ERKChange in p-Akt
20-53%-43%-2%

Experimental Protocols

Glioblastoma Orthotopic Xenograft Mouse Model

This protocol describes the establishment of a brain tumor model to evaluate the efficacy of ficlatuzumab.[7]

Materials:

  • U87 MG or U87 MG-Luc2 (luciferase-expressing) glioblastoma cells

  • Eight- to nine-week-old nude mice

  • Sterile PBS or appropriate cell culture medium

  • Ficlatuzumab

  • Isotype control (e.g., human IgG1)

  • Anesthetic (e.g., isoflurane)

  • Stereotactic injection apparatus

Procedure:

  • Cell Preparation: Culture U87 MG cells under standard conditions. On the day of injection, harvest and resuspend the cells in sterile PBS at a concentration of 3 x 10^5 cells per 3-5 µL.[7]

  • Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Tumor Cell Implantation: Secure the anesthetized mouse in a stereotactic frame. Create a small burr hole in the skull at the desired coordinates for intracerebral injection. Slowly inject 3 x 10^5 U87 MG cells into the brain.[7]

  • Post-operative Care: Suture the incision and provide appropriate post-operative analgesia (e.g., buprenorphine).[7] Monitor the animals for recovery and signs of tumor burden.

  • Tumor Growth and Randomization: Allow tumors to establish for 10-14 days. Monitor tumor growth using an appropriate imaging modality (e.g., bioluminescence imaging for Luc2-expressing cells). Randomize mice into treatment groups (e.g., control, 5 mg/kg, 10 mg/kg, and 20 mg/kg ficlatuzumab).[7]

  • Drug Administration: Administer ficlatuzumab or isotype control via intraperitoneal injection twice weekly.[7] For combination studies, administer other agents (e.g., temozolomide) according to their specific protocols.[7]

  • Efficacy Endpoint: Monitor survival as the primary endpoint. Mice should be euthanized upon showing clinical signs of tumor burden (e.g., significant weight loss, neurological symptoms).[7]

  • Data Analysis: Compare survival curves between treatment groups using Kaplan-Meier analysis and log-rank tests.

Xenograft_Workflow cluster_prep Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis Cell_Culture 1. Culture U87 MG Glioblastoma Cells Cell_Prep 2. Prepare Cell Suspension (3x10^5 cells/injection) Cell_Culture->Cell_Prep Anesthesia 3. Anesthetize Nude Mouse Cell_Prep->Anesthesia Implantation 4. Stereotactic Intracranial Cell Injection Anesthesia->Implantation Randomization 5. Tumor Growth (10-14 days) & Randomization Implantation->Randomization Treatment 6. Administer Ficlatuzumab (i.p., twice/week) Randomization->Treatment Monitoring 7. Monitor Survival & Clinical Signs Treatment->Monitoring Data_Analysis 8. Kaplan-Meier Survival Analysis Monitoring->Data_Analysis

Figure 2: Glioblastoma Xenograft Experimental Workflow.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ficlatuzumab and its effect on the target pathway.

Pharmacokinetic Protocol Outline:

  • Animal Model: Use relevant rodent or non-human primate models.

  • Drug Administration: Administer a single intravenous or intraperitoneal dose of ficlatuzumab. Clinical studies have used intravenous infusions over 30 minutes.[5] Doses of 2, 10, and 20 mg/kg have been evaluated.[9]

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours).

  • Sample Analysis: Process blood to obtain serum or plasma. Analyze ficlatuzumab concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate key PK parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd). Ficlatuzumab has been shown to exhibit a long terminal half-life of 7.4-10 days in humans.[5][9]

Pharmacodynamic Protocol Outline:

  • Model: Use tumor-bearing mice (xenograft or patient-derived xenograft models).

  • Treatment: Administer ficlatuzumab at an effective dose (e.g., 20 mg/kg) as determined by efficacy studies.[5]

  • Tissue Collection: Collect tumor and serum samples at baseline and at various time points after treatment.

  • Biomarker Analysis:

    • Serum: Measure levels of total HGF. An increase in serum HGF is an expected pharmacodynamic effect due to the formation of ficlatuzumab-HGF complexes, which prolongs HGF half-life.[10]

    • Tumor Tissue: Prepare tumor lysates and analyze the phosphorylation status of c-MET, ERK, and AKT using Western blotting or immunohistochemistry to confirm target engagement and downstream pathway inhibition.[5]

  • Data Analysis: Quantify changes in biomarker levels relative to baseline and compare between treated and control groups.

These protocols and data provide a foundational framework for conducting in vivo research with ficlatuzumab. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.

References

Application Notes and Protocols for AV-299 (Ficlatuzumab) Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-299, also known as Ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2][3] By binding to HGF, AV-299 prevents its interaction with its receptor, c-MET, a receptor tyrosine kinase.[1][3][4] The HGF/c-MET signaling pathway is a critical driver of tumor growth, proliferation, survival, migration, and invasion in a variety of cancers.[4][5] Dysregulation of this pathway has been implicated in resistance to other targeted therapies, such as EGFR inhibitors.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of AV-299 on cancer cells.

Mechanism of Action: HGF/c-MET Signaling Pathway

AV-299 functions by neutralizing HGF, thereby inhibiting the downstream signaling cascade. Upon HGF binding, the c-MET receptor dimerizes and autophosphorylates key tyrosine residues, creating docking sites for various downstream signaling molecules. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cancer cell proliferation, survival, and motility.[6][7]

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Activation AV299 AV-299 (Ficlatuzumab) AV299->HGF Inhibition PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT STAT cMET->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Invasion Invasion STAT->Invasion

Figure 1: AV-299 Mechanism of Action.

Data Summary

The following table summarizes the reported in vitro effects of AV-299 on various cancer cell lines. Quantitative data from publicly available, peer-reviewed preclinical studies is limited; therefore, this table primarily presents qualitative findings.

Assay TypeCell Line(s)ConcentrationObserved EffectCitation(s)
ProliferationHNSCC20 µg/mLReduction in proliferation induced by TAF-secreted HGF.[8]
Migration & InvasionHNSCC20 µg/mLEffective decrease in migration and invasion facilitated by TAF-conditioned media.[8]
EMT Marker ExpressionHNSCC20 µg/mLMitigated TAF-facilitated epithelial-to-mesenchymal transition (EMT) and Vimentin expression.[8]
c-MET PhosphorylationHNSCC20 µg/mLReduction in the phosphorylation of c-Met.[8]
MAPK PhosphorylationHNSCC20 µg/mLReduction in the phosphorylation of p44/42 MAPK.[8]

HNSCC: Head and Neck Squamous Cell Carcinoma; TAF: Tumor-Associated Fibroblast

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the efficacy of AV-299.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding cell_culture->cell_seeding reagent_prep Reagent Preparation (AV-299, HGF, etc.) treatment Treatment with AV-299 +/- HGF reagent_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation data_acq Data Acquisition incubation->data_acq analysis Statistical Analysis data_acq->analysis results Results Interpretation analysis->results

Figure 2: General Experimental Workflow.
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT or ATP-Based Assay)

Objective: To determine the effect of AV-299 on the viability and proliferation of cancer cells, particularly in the presence of HGF.

Materials:

  • Cancer cell line of interest (e.g., HNSCC, NSCLC cell lines)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • AV-299 (Ficlatuzumab)

  • Recombinant Human HGF

  • 96-well clear-bottom cell culture plates

  • MTS, MTT, or ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation (Optional):

    • After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.5-1% FBS) medium.

    • Incubate for another 12-24 hours. This step helps to reduce basal signaling and enhance the effect of exogenously added HGF.

  • Treatment:

    • Prepare a 2X stock solution of AV-299 and HGF in the appropriate medium. A suggested starting concentration for AV-299 is 20 µg/mL.[8]

    • Gently aspirate the medium from the wells.

    • Add 100 µL of the treatment solutions to the respective wells. Include the following controls:

      • Untreated cells (medium only)

      • Cells + HGF only

      • Cells + AV-299 only (at various concentrations)

      • Cells + HGF + AV-299 (at various concentrations)

    • Each condition should be performed in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition:

    • Follow the manufacturer's instructions for the chosen cell viability assay kit.

    • For an MTS/MTT assay, add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength.

    • For an ATP-based assay, add the reagent to each well, incubate for a short period, and measure the luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data to the untreated control to determine the percentage of cell viability.

    • Plot the percentage of viability against the concentration of AV-299 to generate dose-response curves and calculate the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if AV-299 induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • AV-299 (Ficlatuzumab)

  • Recombinant Human HGF

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed 1 x 10⁶ cells per well in a 6-well plate in 2 mL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Treat the cells with AV-299 at the desired concentrations (e.g., 20 µg/mL) with and without HGF.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

  • Incubation:

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • Collect the floating cells from the supernatant.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating and adherent cells for each condition.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[9]

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer according to the manufacturer's protocol.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour of staining.[9]

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells in the treated groups to the control group.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions, including cell seeding density, reagent concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in a sterile cell culture hood using aseptic techniques. AV-299 (Ficlatuzumab) is an investigational drug and should be handled according to safety data sheet guidelines.

References

Application Notes and Protocols for Ficlatuzumab in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of ficlatuzumab, a humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting downstream signaling pathways implicated in tumor growth, invasion, and metastasis.[1] This document outlines recommended dosages, detailed experimental protocols for various preclinical models, and visual representations of the targeted signaling pathway and experimental workflows.

HGF/c-MET Signaling Pathway

Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-MET signaling cascade. HGF is the sole ligand for the c-MET receptor tyrosine kinase.[1] Upon HGF binding, c-MET dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility.[2][3] Dysregulation of the HGF/c-MET pathway is a common feature in a wide range of human cancers and has been identified as a mechanism of resistance to other targeted therapies, such as EGFR inhibitors.[1]

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Binding & Activation Ficlatuzumab Ficlatuzumab (Anti-HGF mAb) Ficlatuzumab->HGF Inhibition GRB2/SOS GRB2/SOS c-MET Receptor->GRB2/SOS PI3K PI3K c-MET Receptor->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Invasion Invasion AKT->Invasion Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival

Caption: HGF/c-MET signaling pathway and the inhibitory action of ficlatuzumab.

Ficlatuzumab Dosage in Preclinical Models

The following tables summarize the dosages of ficlatuzumab used in various preclinical models. The selection of a specific dose will depend on the tumor model, the route of administration, and the experimental goals.

Table 1: Ficlatuzumab Monotherapy in Preclinical Models
Cancer TypeModel TypeMouse StrainCell Line/TumorDosageAdministration RouteFrequencyReference
GlioblastomaOrthotopic XenograftNudeU87 MG5, 10, 20 mg/kgIntraperitoneal (IP)Twice weekly[4]
Non-Small Cell Lung CancerXenograftSCIDHGF-dependent NSCLC lineDose-dependentNot specifiedNot specified[5]
Head and Neck Squamous Cell CarcinomaIn vitro co-culture-HNSCC cell lines with TAFs100 µg/mLIn vitro-[3]
Table 2: Ficlatuzumab in Combination Therapy in Preclinical Models
Cancer TypeModel TypeMouse StrainCombination AgentFiclatuzumab DosageCombination Agent DosageAdministration RouteFrequencyReference
GlioblastomaOrthotopic XenograftNudeTemozolomide (B1682018)10 mg/kg5 mg/kgIntraperitoneal (IP)Ficlatuzumab: Twice weekly; Temozolomide: 5 consecutive days per 28-day cycle[4]
Non-Small Cell Lung CancerXenograftNot specifiedErlotinib/CetuximabNot specifiedNot specifiedNot specifiedNot specified[5]
Head and Neck Squamous Cell CarcinomaXenograftNot specifiedCetuximabNot specifiedNot specifiedNot specifiedNot specified[6]

Experimental Protocols

The following are detailed protocols for key experiments involving ficlatuzumab in preclinical models.

Protocol 1: Orthotopic Glioblastoma Xenograft Model

This protocol is based on a study evaluating the efficacy of ficlatuzumab in a mouse brain orthotopic glioma model.[4]

1. Cell Culture:

  • Culture human glioblastoma U87 MG cells in appropriate media (e.g., MEM with 10% FBS, non-essential amino acids, and sodium pyruvate).

  • Maintain cells in a humidified incubator at 37°C and 5% CO2.

2. Animal Model:

  • Use 8- to 9-week-old female nude mice.

  • Anesthetize mice using isoflurane.

3. Tumor Implantation:

  • Secure the anesthetized mouse in a stereotactic frame.

  • Create a burr hole in the skull at a precise location (e.g., 0.5 mm anterior and 2 mm lateral to the bregma).

  • Using a Hamilton syringe, slowly inject approximately 3 x 10^5 U87 MG cells in 2 µL of PBS into the striatum at a depth of 3 mm from the dural surface over 10 minutes.

  • Seal the burr hole with bone wax and close the incision with surgical clips.

4. Randomization and Treatment:

  • 10 to 14 days post-inoculation, randomize mice with established tumors into treatment groups (n=10 per group).

  • Control Group: Administer human IgG control at 10 mg/kg via intraperitoneal (IP) injection twice weekly.

  • Ficlatuzumab Monotherapy Groups: Administer ficlatuzumab at 5, 10, or 20 mg/kg via IP injection twice weekly.

  • Combination Therapy Group: Administer ficlatuzumab at 10 mg/kg IP twice weekly and temozolomide at 5 mg/kg IP for 5 consecutive days of a 28-day cycle.

5. Monitoring and Endpoints:

  • Monitor animal health and body weight regularly.

  • The primary endpoint is survival duration.

  • Tumor growth can be monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells), PET, or MRI.[4]

Protocol 2: Subcutaneous Xenograft Model (General Protocol)

This is a general protocol that can be adapted for various cancer cell lines to establish subcutaneous tumors for evaluating ficlatuzumab efficacy.

1. Cell Preparation:

  • Harvest cancer cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-10 x 10^6 cells per 100 µL.

2. Tumor Implantation:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Subcutaneously inject the cell suspension into the flank of the mouse.

3. Tumor Growth and Measurement:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

4. Randomization and Treatment:

  • Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Administer ficlatuzumab or a control antibody (e.g., human IgG) at the desired dosage and schedule via the chosen route (e.g., intraperitoneal or intravenous).

5. Endpoints:

  • The primary endpoint is typically tumor growth inhibition.

  • Other endpoints can include changes in biomarker expression (e.g., p-MET, p-ERK) in tumor tissue, which can be assessed by collecting tumors at the end of the study.[5]

Protocol 3: Patient-Derived Xenograft (PDX) Model (General Protocol)

PDX models are established by implanting patient tumor tissue directly into immunocompromised mice, better-recapitulating the heterogeneity of human tumors.

1. Animal Model:

  • Use highly immunocompromised mice such as NOD-scid IL2Rgamma-null (NSG) mice.

2. Tumor Tissue Implantation:

  • Obtain fresh, sterile patient tumor tissue.

  • Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm³).

  • Anesthetize the mouse and make a small incision in the skin on the flank.

  • Implant a tumor fragment subcutaneously.

  • Suture or clip the incision.

3. Tumor Growth and Passaging:

  • Monitor mice for tumor growth.

  • When the tumor reaches a certain size (e.g., >1000 mm³), it can be excised and serially passaged into new cohorts of mice for expansion.

4. Efficacy Studies:

  • Once a stable PDX line is established and tumors have grown to the desired size in a cohort of mice, randomize the animals and begin treatment with ficlatuzumab as described in the subcutaneous xenograft protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study evaluating ficlatuzumab.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cell Culture or PDX Tissue Preparation Tumor_Implantation Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment_Initiation Treatment Initiation (Ficlatuzumab/Control) Randomization->Treatment_Initiation Regular_Dosing Regular Dosing Schedule Treatment_Initiation->Regular_Dosing Tumor_Measurement Tumor Volume Measurement Regular_Dosing->Tumor_Measurement Endpoint_Reached Study Endpoint Reached (e.g., Tumor Size, Time) Tumor_Measurement->Endpoint_Reached Tissue_Collection Tumor and Tissue Collection Endpoint_Reached->Tissue_Collection Data_Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint_Reached->Data_Analysis Biomarker_Analysis Biomarker Analysis (p-MET, p-ERK) Tissue_Collection->Biomarker_Analysis

Caption: A typical experimental workflow for a preclinical ficlatuzumab study.

References

Measuring the HGF Inhibitory Activity of Ficlatuzumab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that demonstrates potent anti-tumor activity by specifically targeting and neutralizing Hepatocyte Growth Factor (HGF).[1][2] HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[3] The HGF/c-MET signaling pathway is a critical driver of cell proliferation, survival, motility, and invasion.[4] Its dysregulation is implicated in the progression and metastasis of numerous cancers, as well as in the development of resistance to other targeted therapies like EGFR inhibitors.[3]

Ficlatuzumab functions by binding to HGF with high affinity and a slow off-rate, thereby preventing it from activating the c-MET receptor.[1] This blockade of the HGF/c-MET axis inhibits downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to a reduction in tumor growth and spread.[3][4]

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the inhibitory effect of ficlatuzumab on HGF-mediated signaling and function. The described methods are essential for the preclinical evaluation and characterization of ficlatuzumab and other HGF-antagonizing agents.

Mechanism of Action: HGF/c-MET Signaling Pathway

HGF, primarily secreted by mesenchymal cells, binds to the c-MET receptor on target cells. This interaction induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234 and Y1235) in the kinase domain. This activation creates docking sites for various downstream adapter proteins, initiating signaling cascades that drive cancer progression.[4] Ficlatuzumab sequesters HGF, preventing this initial activation step.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Neutralizes p_cMET Phosphorylated c-MET (Y1234/Y1235) cMET->p_cMET Dimerization & Autophosphorylation PI3K PI3K/AKT Pathway p_cMET->PI3K RAS RAS/MAPK Pathway p_cMET->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration & Invasion PI3K->Migration RAS->Proliferation RAS->Migration

Figure 1. HGF/c-MET signaling and ficlatuzumab's mechanism of action.

Quantitative Data Summary

The inhibitory effects of ficlatuzumab have been quantified across various assays. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Inhibition of c-MET Pathway Phosphorylation by Ficlatuzumab

Assay TypeTargetCell Line / SystemFiclatuzumab ConcentrationObserved InhibitionReference
Western Blotp-c-Met (Tyr1234/1235)HNSCC Cells20 µg/mLReduction in phosphorylation[5][6]
Western Blotp-p44/42 MAPKHNSCC Cells20 µg/mLReduction in phosphorylation[5][6]
Immunohistochemistryp-MetHuman Tumor Biopsies20 mg/kg (in vivo)-53% (median reduction)[7][8]
Immunohistochemistryp-ERKHuman Tumor Biopsies20 mg/kg (in vivo)-43% (median reduction)[7][8]

Table 2: Inhibition of HGF-Mediated Cellular Functions by Ficlatuzumab

Assay TypeCell LineFiclatuzumab ConcentrationHGF StimulationObserved EffectReference
Proliferation AssayHNSCC Cells1, 10, 50, 100 µg/mLTAF-Conditioned MediumSignificant inhibition of proliferation[6]
Migration AssayHNSCC Cells20 µg/mLTAF-Conditioned MediumEffective decrease in migration[5]
Invasion AssayHNSCC Cells20 µg/mLTAF-Conditioned MediumEffective decrease in invasion[5]
MDCK Scatter AssayMDCK CellsNot Specified5 ng/well HGFNeutralization of cell scattering[6]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the HGF-neutralizing activity of ficlatuzumab.

Experimental_Workflow cluster_biochemical Biochemical & Signaling Assays cluster_functional Cell-Based Functional Assays ELISA ELISA-Based Neutralization Assay WB Western Blot for p-c-MET / p-MAPK Proliferation Proliferation Assay (e.g., CyQuant, WST-8) Migration Migration/Invasion Assay (Boyden Chamber) Scatter MDCK Scatter Assay Ficlatuzumab Ficlatuzumab Ficlatuzumab->ELISA Ficlatuzumab->WB Ficlatuzumab->Proliferation Ficlatuzumab->Migration Ficlatuzumab->Scatter

Figure 2. Overview of experimental assays to measure HGF inhibition.

Protocol 1: HGF Neutralization ELISA

This protocol describes a competitive ELISA to measure the ability of ficlatuzumab to block the binding of HGF to a coated c-MET receptor.

Materials:

  • 96-well ELISA plates

  • Recombinant Human c-MET Fc Chimera

  • Recombinant Human HGF

  • Ficlatuzumab (and other test antibodies)

  • Biotinylated anti-HGF detection antibody

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with 100 µL/well of Recombinant Human c-MET at 1-2 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Neutralization Reaction:

    • In a separate plate or tubes, pre-incubate a constant concentration of HGF (e.g., 50-100 ng/mL) with serial dilutions of ficlatuzumab for 1 hour at 37°C.

    • Include controls: HGF alone (no antibody) and blank (no HGF, no antibody).

  • Binding: Transfer 100 µL of the HGF/ficlatuzumab mixtures to the c-MET coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of biotinylated anti-HGF detection antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Signal Amplification: Add 100 µL/well of Streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Development: Add 100 µL/well of TMB Substrate. Incubate until a blue color develops (5-15 minutes).

  • Stopping: Stop the reaction by adding 50 µL/well of Stop Solution. The color will turn yellow.

  • Reading: Read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition for each ficlatuzumab concentration relative to the HGF-only control. Plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot for Inhibition of c-MET and MAPK Phosphorylation

This protocol details the detection of changes in HGF-induced phosphorylation of c-MET and downstream p44/42 MAPK (ERK1/2) in response to ficlatuzumab.[6]

Materials:

  • HNSCC cell lines (e.g., HN5, UM-SCC-1) or other c-MET expressing cells

  • Cell culture medium and serum

  • Recombinant Human HGF

  • Ficlatuzumab

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-phospho-p44/42 MAPK, anti-total p44/42 MAPK, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal signaling.

  • Treatment: Pre-treat serum-starved cells with varying concentrations of ficlatuzumab (e.g., 10, 20, 50 µg/mL) for 1-2 hours.

  • Stimulation: Stimulate the cells with Recombinant Human HGF (e.g., 30 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control and an HGF-only control.

  • Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add sample buffer, and boil. Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total c-MET, total MAPK, and a loading control like β-actin.

  • Analysis: Quantify band intensities using densitometry software. Express phospho-protein levels as a ratio to the corresponding total protein or loading control.

Protocol 3: Cell Migration (Boyden Chamber) Assay

This assay measures the ability of ficlatuzumab to inhibit HGF-induced cell migration through a porous membrane.[9][10]

Materials:

  • Cancer cell line (e.g., HNSCC, DU145)

  • Boyden chamber apparatus with 8 µm pore size inserts

  • Serum-free cell culture medium

  • Chemoattractant: Recombinant Human HGF or conditioned medium from HGF-secreting cells (e.g., Tumor-Associated Fibroblasts).[5]

  • Ficlatuzumab

  • Staining solution (e.g., Crystal Violet or Hema-3)

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 2.5-5 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 500-750 µL of medium containing the chemoattractant (e.g., 50 ng/mL HGF) to the lower wells of the Boyden chamber.

    • In the upper inserts, prepare the cell suspension. For treated groups, add ficlatuzumab at desired concentrations (e.g., 10, 20, 50 µg/mL).

    • Add 100-200 µL of the cell suspension (containing vehicle or ficlatuzumab) to each insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

  • Fixation and Staining:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image several fields of view for each membrane using a light microscope.

  • Quantification: Count the number of migrated cells per field. Average the counts from multiple fields for each condition. Calculate the percent inhibition of migration compared to the HGF-only control.

Protocol 4: Cell Scatter Assay

This assay qualitatively and quantitatively assesses the inhibition of HGF-induced dissociation of epithelial cell colonies, a hallmark of epithelial-mesenchymal transition (EMT).[2]

Materials:

  • MDCK or DU145 cells

  • 12-well or 24-well tissue culture plates

  • Cell culture medium with 5% FBS

  • Recombinant Human HGF

  • Ficlatuzumab

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed MDCK cells at a low density (e.g., 1 x 10⁵ cells/well in a 12-well plate) to allow for the formation of distinct, compact colonies. Culture for 24 hours.[2]

  • Treatment:

    • Prepare treatment media containing HGF (e.g., 5-20 ng/mL) with or without serial dilutions of ficlatuzumab.[2]

    • Include controls: untreated cells (negative control) and HGF-only (positive control).

    • Replace the existing medium in the wells with the treatment media.

  • Incubation: Incubate the plates at 37°C for 24-72 hours.

  • Observation and Imaging: Observe the cell colonies at regular intervals (e.g., 24, 48, 72 hours) using a phase-contrast microscope. Capture images of representative colonies for each condition.

  • Analysis:

    • Qualitative: Assess the degree of cell scattering. Untreated colonies should remain compact, while HGF-treated colonies should show cells detaching from the colony and adopting a migratory, spindle-like morphology. Ficlatuzumab should inhibit this effect in a dose-dependent manner.

    • Quantitative (Optional): Use image analysis software to measure parameters such as the area of the colonies or the average distance between cells to quantify the degree of scattering.[3]

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of ficlatuzumab against HGF. By employing a combination of biochemical, signaling, and cell-based functional assays, researchers can obtain a comprehensive understanding of the antibody's mechanism of action and potency. These methods are crucial for the continued development and evaluation of HGF/c-MET targeted therapies in oncology.

References

Application Notes and Protocols for AV-299 (Ficlatuzumab) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AV-299 (ficlatuzumab), a humanized monoclonal antibody targeting Hepatocyte Growth Factor (HGF), in preclinical animal studies. The following sections detail the mechanism of action, summarize quantitative data from various xenograft models, and provide detailed protocols for in vivo administration and efficacy assessment.

Mechanism of Action

AV-299, also known as ficlatuzumab, is a potent and specific inhibitor of Hepatocyte Growth Factor (HGF). HGF is the sole known ligand for the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is a critical driver of cell proliferation, migration, invasion, and angiogenesis, and its dysregulation is implicated in the development and progression of numerous cancers.[1] AV-299 functions by binding to HGF, thereby preventing its interaction with the c-Met receptor and inhibiting downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This blockade of HGF-mediated signaling leads to the suppression of tumor growth and metastasis.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF HGF_AV299 HGF-AV299 Complex cMet c-Met Receptor HGF->cMet Activation AV299 AV-299 (Ficlatuzumab) AV299->HGF Binding & Neutralization PI3K PI3K cMet->PI3K MAPK MAPK/ERK cMet->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation MAPK->Proliferation

AV-299 (Ficlatuzumab) Mechanism of Action.

Quantitative Data from Animal Studies

The following tables summarize the efficacy of AV-299 in various preclinical xenograft models. These studies highlight the dose-dependent anti-tumor activity of ficlatuzumab, both as a monotherapy and in combination with other agents.

Table 1: AV-299 Monotherapy in a Glioblastoma Orthotopic Xenograft Model
Animal ModelTumor Cell LineTreatmentDosing ScheduleKey FindingsReference
Nude MiceU87 MGIsotype Control (10 mg/kg)Intraperitoneal, twice weeklyMedian survival: 20 days[2]
Nude MiceU87 MGAV-299 (5 mg/kg)Intraperitoneal, twice weeklySignificant increase in survival vs. control[2]
Nude MiceU87 MGAV-299 (10 mg/kg)Intraperitoneal, twice weeklySignificant increase in survival vs. control[2]
Nude MiceU87 MGAV-299 (20 mg/kg)Intraperitoneal, twice weeklySignificant increase in survival vs. 5 mg/kg dose[2]
Table 2: AV-299 Combination Therapy in a Glioblastoma Orthotopic Xenograft Model
Animal ModelTumor Cell LineTreatmentDosing ScheduleKey FindingsReference
Nude MiceU87 MGTemozolomide (5 mg/kg)Oral gavage, daily for 5 daysNo survival benefit[2]
Nude MiceU87 MGAV-299 (10 mg/kg) + Temozolomide (5 mg/kg)AV-299: IP, twice weekly; Temozolomide: Oral gavage, daily for 5 daysSignificant increase in survival compared to either monotherapy; 80% of mice remained disease-free[2]
Table 3: AV-299 in Other Preclinical Cancer Models (Qualitative Summary)
Cancer TypeKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)Additive anti-tumor effects when combined with EGFR inhibitors in preclinical models.
Pancreatic CancerCombination with gemcitabine (B846) reduced primary tumor volume and eliminated metastatic disease in preclinical models.
Head and Neck Squamous Cell Carcinoma (HNSCC)Combination with cetuximab resulted in prolonged tumor stasis/regression in xenograft models.
Multiple MyelomaShowed potent in vivo inhibitory activity in xenograft models.

Experimental Protocols

The following are detailed protocols for the administration of AV-299 in a typical subcutaneous xenograft mouse model.

Protocol 1: Preparation of AV-299 for In Vivo Administration

Materials:

  • AV-299 (Ficlatuzumab)

  • Sterile, preservative-free 0.9% Sodium Chloride (Normal Saline)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Laminar flow hood

Procedure:

  • Determine the required dose of AV-299 based on the animal's body weight and the desired mg/kg dosage.

  • In a laminar flow hood, aseptically withdraw the calculated volume of AV-299 from the stock vial.

  • Dilute the AV-299 with sterile 0.9% Sodium Chloride to the final desired concentration for injection. The final injection volume for intraperitoneal (IP) administration in mice is typically 100-200 µL.

  • Gently mix the solution by inverting the tube. Do not shake, as this may cause protein aggregation.

  • Keep the prepared solution on ice until ready for injection. Administer within 4 hours of preparation.

Protocol 2: Subcutaneous Tumor Cell Implantation

Materials:

  • Tumor cells in exponential growth phase

  • Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Matrigel (optional, can enhance tumor take-rate)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Anesthetic (e.g., isoflurane)

  • Animal clippers and ethanol (B145695) wipes

Procedure:

  • Harvest tumor cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/100 µL).

  • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Shave the hair on the flank of the mouse and sterilize the injection site with an ethanol wipe.

  • Gently lift the skin on the flank and insert the needle subcutaneously.

  • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

  • Carefully withdraw the needle and monitor the mouse until it recovers from anesthesia.

Protocol 3: In Vivo Efficacy Study Workflow

experimental_workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer AV-299, Vehicle Control, or Combination Therapy Randomization->Treatment Monitoring Monitor Tumor Growth (Calipers) & Body Weight (2-3x/week) Treatment->Monitoring Monitoring->Treatment Repeat Dosing Endpoint Endpoint Criteria Met (e.g., Tumor Size, Ulceration) Monitoring->Endpoint Data_Analysis Data Collection & Analysis (Tumor Volume, Survival) Endpoint->Data_Analysis End End Data_Analysis->End

Typical Experimental Workflow for an In Vivo Efficacy Study.

Procedure:

  • Tumor Growth Monitoring: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity. Observe animals for any clinical signs of distress.

  • Euthanasia Criteria: Establish clear endpoint criteria for euthanasia, such as maximum tumor size, tumor ulceration, or significant body weight loss (>20%), in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Data Analysis: At the end of the study, compare tumor growth inhibition and survival rates between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the findings.

Safety and Toxicology Considerations

In preclinical studies, AV-299 has been generally well-tolerated. Potential side effects observed in clinical trials that may be relevant to monitor in animal studies include peripheral edema and hypoalbuminemia. Regular monitoring of animal health, including body weight and clinical signs, is crucial for assessing toxicity. For more in-depth toxicology studies, hematology and serum chemistry analysis can be performed at the study endpoint.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt these procedures to their specific experimental design and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Ficlatuzumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for ficlatuzumab combination therapies, focusing on its synergistic potential with epidermal growth factor receptor (EGFR) inhibitors. Detailed protocols for key preclinical and clinical experiments are provided to guide researchers in the evaluation of this therapeutic strategy.

Introduction

Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-MET receptor, a receptor tyrosine kinase.[1] The HGF/c-MET signaling pathway is a critical driver of cell proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC) and Non-Small Cell Lung Cancer (NSCLC).[3][4]

A key mechanism of resistance to EGFR inhibitors, such as cetuximab and erlotinib (B232), is the activation of bypass signaling pathways, with the HGF/c-MET axis being a prominent escape route.[3] This has led to the clinical investigation of combining ficlatuzumab with EGFR inhibitors to simultaneously block both pathways, potentially overcoming or delaying the onset of treatment resistance.[3] Preclinical and clinical studies have demonstrated that this dual-targeting approach holds promise.[1][3]

Signaling Pathway and Mechanism of Action

Ficlatuzumab functions by binding to HGF with high affinity, thereby preventing its interaction with the c-MET receptor.[1] This blockade inhibits the downstream activation of pro-tumorigenic signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[2] In the context of EGFR inhibitor resistance, HGF-mediated activation of c-MET can bypass the EGFR blockade and reactivate these same downstream pathways. By combining ficlatuzumab with an EGFR inhibitor, both primary and escape signaling pathways are suppressed.

Ficlatuzumab_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds EGFLigand EGF Ligand EGFR EGFR EGFLigand->EGFR Binds Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits EGFRi EGFR Inhibitor (e.g., Cetuximab) EGFRi->EGFR Inhibits cMET->EGFR Crosstalk PI3K PI3K/AKT Pathway cMET->PI3K RAS RAS/MAPK Pathway cMET->RAS EGFR->PI3K EGFR->RAS Proliferation Cell Proliferation, Survival, Invasion PI3K->Proliferation RAS->Proliferation

Caption: HGF/c-MET and EGFR signaling crosstalk and points of inhibition.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating ficlatuzumab in combination with cetuximab in HNSCC.

Table 1: Efficacy of Ficlatuzumab in Combination with Cetuximab in Pan-Refractory, Recurrent/Metastatic HNSCC (NCT03422536) [5]

Treatment ArmNMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)
Ficlatuzumab + Cetuximab333.7 months19% (6/32)
Ficlatuzumab Monotherapy271.8 months4% (1/27)

Table 2: Efficacy of Ficlatuzumab + Cetuximab in HPV-Negative vs. HPV-Positive HNSCC (NCT03422536 Exploratory Analysis) [5]

HPV Status (Combination Arm)NmPFSORR
HPV-Negative164.1 months38% (6/16)
HPV-Positive162.3 months0% (0/16)

Table 3: Efficacy from Phase I Study of Ficlatuzumab + Cetuximab in Cetuximab-Resistant HNSCC (NCT02277197) [3]

Treatment ArmNmPFSORR
Ficlatuzumab + Cetuximab125.4 months17% (2/12)

Experimental Protocols

Preclinical Evaluation

1. Cell Viability (MTT) Assay

This assay is used to assess the effect of ficlatuzumab in combination with an EGFR inhibitor (e.g., erlotinib or cetuximab) on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HNSCC or NSCLC lines)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • Ficlatuzumab

    • EGFR inhibitor (e.g., erlotinib, cetuximab)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

    • Prepare serial dilutions of ficlatuzumab, the EGFR inhibitor, and the combination of both in culture medium.

    • Treat the cells with the single agents and the combination therapies, including a vehicle-only control.[6]

    • Incubate the plate for a specified period (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.[7]

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.[7]

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to determine if ficlatuzumab, alone or in combination, inhibits the phosphorylation of c-MET and downstream signaling proteins like AKT and ERK.

  • Materials:

    • Cancer cell lysates treated with ficlatuzumab and/or an EGFR inhibitor

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse treated cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

3. In Vivo Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of ficlatuzumab combination therapy in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cell line for implantation (e.g., H460a or A549 for NSCLC)[8]

    • Ficlatuzumab

    • EGFR inhibitor (e.g., erlotinib)

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously implant cancer cells into the flank of the mice.[8]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle, ficlatuzumab alone, EGFR inhibitor alone, combination).

    • Administer treatments as per the defined schedule (e.g., ficlatuzumab intravenously, erlotinib orally).[8]

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and general health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Clinical Trial Protocols

1. Patient Selection and Eligibility

  • Inclusion Criteria (Example from FIERCE-HN, NCT06064877): [9]

    • Histologically confirmed recurrent or metastatic HNSCC.

    • For oropharyngeal cancer, confirmed HPV-negative status.

    • Measurable disease according to RECIST v1.1.

    • Failure of prior therapy with an anti-PD-1/PD-L1 inhibitor and platinum-based chemotherapy.

    • ECOG performance status of 0 or 1.

  • Exclusion Criteria (Example from FIERCE-HN, NCT06064877): [9]

    • Prior treatment with cetuximab or other EGFR inhibitors for recurrent/metastatic disease.

    • Untreated and uncontrolled brain metastases.

    • History of severe allergic reactions to recombinant proteins.

2. Treatment Administration

  • Example Dosing Regimen (from Phase I study NCT02277197): [10]

    • Ficlatuzumab is administered as an intravenous (IV) infusion over 30-60 minutes.

    • Cetuximab is administered as an IV infusion. The first dose is infused over 120 minutes, with subsequent doses over 60 minutes.

    • Both drugs are administered every two weeks, with cetuximab given prior to ficlatuzumab.

    • The recommended Phase II dose was determined to be ficlatuzumab 20 mg/kg and cetuximab 500 mg/m².[3]

3. Assessment of Efficacy and Safety

  • Tumor Response Evaluation:

    • Tumor assessments are performed using CT or MRI scans at baseline and at regular intervals (e.g., every 8 weeks).

    • Objective response is evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

  • Safety Monitoring:

    • Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

    • Regular laboratory tests (hematology and serum chemistry) are conducted.

4. Biomarker and Pharmacodynamic Analyses

  • Tissue and Blood Collection:

    • Mandatory tumor biopsies may be required at baseline for biomarker analysis.[10]

    • Blood samples are collected at baseline and throughout the study for pharmacokinetic and pharmacodynamic assessments.[10]

  • Biomarker Analysis:

    • Immunohistochemistry (IHC) for c-MET: To assess the level of c-MET expression in tumor tissue.

      • Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

      • Antigen retrieval is performed (e.g., heat-induced epitope retrieval).[11]

      • Sections are incubated with a primary antibody against c-MET.[11]

      • A detection system (e.g., HRP-DAB) is used for visualization.[11]

      • Expression can be scored based on the intensity and percentage of stained tumor cells.

    • Measurement of Circulating HGF: Serum or plasma levels of HGF are measured by ELISA as a pharmacodynamic marker of ficlatuzumab activity.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized clinical trial of ficlatuzumab combination therapy.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation and Follow-up Screening Patient Identification and Informed Consent Eligibility Inclusion/Exclusion Criteria Assessment (e.g., HNSCC, HPV-negative) Screening->Eligibility Baseline Baseline Assessments (RECIST 1.1, Biopsy, Blood Samples) Eligibility->Baseline Randomization Randomization Baseline->Randomization PD_PK_Analysis Pharmacodynamic and Pharmacokinetic Analysis Baseline->PD_PK_Analysis ArmA Arm A: Ficlatuzumab + Cetuximab Randomization->ArmA ArmB Arm B: Placebo + Cetuximab Randomization->ArmB TreatmentCycle Treatment Cycles (e.g., every 28 days) ArmA->TreatmentCycle ArmB->TreatmentCycle SafetyMonitoring Safety and Tolerability Monitoring (Adverse Events, Labs) TreatmentCycle->SafetyMonitoring TumorAssessment Tumor Response Assessment (RECIST 1.1 every 8 weeks) TreatmentCycle->TumorAssessment TreatmentCycle->PD_PK_Analysis TumorAssessment->TreatmentCycle Continue if no progression FollowUp Follow-up for Survival TumorAssessment->FollowUp Progression or Completion Analysis Data Analysis (PFS, ORR, OS) TumorAssessment->Analysis FollowUp->Analysis

Caption: A representative workflow for a randomized ficlatuzumab clinical trial.

References

Application Notes and Protocols for the Combined Use of Ficlatuzumab and Cetuximab in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to targeted therapies is a significant challenge in oncology. In Head and Neck Squamous Cell Carcinoma (HNSCC), the efficacy of cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), can be limited by intrinsic or acquired resistance.[1] One of the key resistance mechanisms is the activation of alternative signaling pathways, notably the Hepatocyte Growth Factor (HGF)/c-Met pathway.[1][2]

Ficlatuzumab is a humanized monoclonal antibody that specifically targets HGF, the sole ligand for the c-Met receptor.[3] By neutralizing HGF, ficlatuzumab inhibits c-Met signaling, which is implicated in tumor cell proliferation, migration, invasion, and angiogenesis.[3] The combination of ficlatuzumab and cetuximab represents a rational therapeutic strategy to overcome cetuximab resistance by simultaneously blocking two critical signaling pathways in HNSCC.[1][2] Preclinical and clinical studies have demonstrated that this dual blockade can lead to enhanced anti-tumor activity.[1][2]

These application notes provide detailed protocols for the preclinical evaluation of the ficlatuzumab and cetuximab combination, offering a framework for researchers to investigate its efficacy and mechanism of action in HNSCC models.

Signaling Pathways and Mechanism of Action

Cetuximab binds to the extracellular domain of EGFR, preventing the binding of its ligands, such as Epidermal Growth Factor (EGF), and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Ficlatuzumab sequesters HGF, preventing its interaction with the c-Met receptor and inhibiting its downstream signaling. The crosstalk between the EGFR and c-Met pathways allows for compensatory signaling when one is inhibited, thus dual targeting is a promising approach to abrogate resistance.

Signaling_Pathway HGF HGF c-Met c-Met HGF->c-Met EGF EGF EGFR EGFR EGF->EGFR Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Cetuximab Cetuximab Cetuximab->EGFR PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: EGFR and c-Met signaling pathways and points of inhibition.

Data Presentation

Preclinical In Vitro Efficacy (Illustrative Data)

The following table provides an illustrative example of the synergistic effects of ficlatuzumab and cetuximab on the viability of HNSCC cell lines. Actual values should be determined experimentally.

Cell LineTreatmentIC50 (nM)Combination Index (CI)
HN5 Ficlatuzumab150-
Cetuximab100-
Ficlatuzumab + Cetuximab45 (Ficlatuzumab) + 30 (Cetuximab)0.6 (Synergistic)
UM-SCC-1 Ficlatuzumab200-
Cetuximab120-
Ficlatuzumab + Cetuximab60 (Ficlatuzumab) + 36 (Cetuximab)0.5 (Synergistic)
OSC-19 Ficlatuzumab180-
Cetuximab90-
Ficlatuzumab + Cetuximab54 (Ficlatuzumab) + 27 (Cetuximab)0.7 (Synergistic)

Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Preclinical In Vivo Efficacy in HNSCC Xenograft Model (Illustrative Data)

This table illustrates the potential anti-tumor efficacy of ficlatuzumab and cetuximab in a subcutaneous HNSCC xenograft model.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
Ficlatuzumab (20 mg/kg) 1050 ± 12030%
Cetuximab (10 mg/kg) 900 ± 11040%
Ficlatuzumab + Cetuximab 300 ± 5080%
Clinical Trial Efficacy Summary

The following tables summarize key efficacy data from Phase I and Phase II clinical trials of ficlatuzumab in combination with cetuximab in patients with recurrent or metastatic HNSCC.

Phase I Study in Cetuximab-Resistant HNSCC [1]

ParameterValue
Recommended Phase II Dose (RP2D) Ficlatuzumab 20 mg/kg + Cetuximab 500 mg/m² every 2 weeks
Overall Response Rate (ORR) 17% (2 of 12 patients)
Median Progression-Free Survival (PFS) 5.4 months
Median Overall Survival (OS) 8.9 months

Randomized Phase II Study in Pan-Refractory HNSCC [4]

Treatment ArmMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Median Overall Survival (OS)
Ficlatuzumab Monotherapy 1.8 months4%6.4 months
Ficlatuzumab + Cetuximab 3.7 months19%7.4 months

Phase II Study in HPV-Negative HNSCC (Combination Arm) [4]

ParameterValue
Overall Response Rate (ORR) 38%
Median Progression-Free Survival (PFS) 4.1 months

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis Cell_Culture HNSCC Cell Culture (Monolayer or Co-culture) Treatment Treat with Ficlatuzumab, Cetuximab, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability Western_Blot Western Blot Analysis (p-EGFR, p-Met, p-AKT, p-ERK) Treatment->Western_Blot ELISA ELISA for Soluble Factors (sMet, HGF) Treatment->ELISA IC50_CI Calculate IC50 and Combination Index (CI) Viability->IC50_CI Quantification Quantify Protein Expression Levels Western_Blot->Quantification Xenograft Establish HNSCC Xenograft in Immunocompromised Mice InVivo_Treatment Administer Ficlatuzumab, Cetuximab, or Combination Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue InVivo_Treatment->IHC TGI Determine Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI

Caption: A general workflow for preclinical evaluation.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of ficlatuzumab and cetuximab, alone and in combination, and to assess for synergistic effects on the proliferation of HNSCC cells.

Materials:

  • HNSCC cell lines (e.g., HN5, UM-SCC-1, OSC-19)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ficlatuzumab and Cetuximab

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HNSCC cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.

    • Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of ficlatuzumab and cetuximab.

    • Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.

    • Add the drug dilutions to the respective wells, including vehicle-only controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug alone and in combination.

    • Use synergy analysis software to calculate the Combination Index (CI).

Protocol 2: Western Blot Analysis of EGFR and c-Met Signaling

Objective: To investigate the effect of ficlatuzumab and cetuximab on the phosphorylation status of EGFR, c-Met, and their key downstream effectors.

Materials:

  • HNSCC cell lines

  • Ficlatuzumab and Cetuximab

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with ficlatuzumab, cetuximab, or the combination for the desired time.

    • Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate.

    • Quantify the band intensities to determine the relative protein expression levels.

Protocol 3: HNSCC Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of ficlatuzumab and cetuximab, alone and in combination.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HNSCC cell line

  • Ficlatuzumab and Cetuximab formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval

Procedure:

  • Tumor Implantation:

    • Inject HNSCC cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ficlatuzumab alone, cetuximab alone, combination).

  • Drug Administration:

    • Administer the treatments according to the predetermined dose and schedule (e.g., intraperitoneal injections twice weekly).[2]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Excise tumors for further analysis, such as immunohistochemistry.

Protocol 4: Analysis of Soluble Biomarkers by ELISA

Objective: To measure the levels of soluble c-Met (sMet) and HGF in patient serum or cell culture supernatants as potential pharmacodynamic or predictive biomarkers.

Materials:

  • Serum samples from treated patients or conditioned media from cell cultures

  • Human sMet or HGF ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood samples from patients at baseline and during treatment, and process to obtain serum.

    • Collect conditioned media from HNSCC cells treated with ficlatuzumab and/or cetuximab.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve and determine the concentration of sMet or HGF in the samples.

    • Correlate the biomarker levels with treatment response. High circulating soluble cMet levels have been correlated with poor survival in patients treated with ficlatuzumab and cetuximab.[1]

Conclusion

The combination of ficlatuzumab and cetuximab holds promise for the treatment of HNSCC, particularly in the context of cetuximab resistance. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this combination therapy. By systematically assessing in vitro and in vivo efficacy and elucidating the underlying molecular mechanisms, researchers can contribute to the further development and optimization of this targeted therapeutic strategy. The use of relevant biomarkers, such as c-Met expression and HPV status, will be crucial in identifying patient populations most likely to benefit from this combination therapy.[4]

References

Application Notes and Protocols: Ficlatuzumab in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-MET receptor, a receptor tyrosine kinase.[1] The HGF/c-MET signaling pathway is a crucial mediator of cell proliferation, motility, and differentiation in various cancers, including pancreatic cancer.[2][3] Dysregulation of this pathway, often through overexpression of HGF and/or c-MET, is implicated in tumor growth, metastasis, and the development of resistance to other cancer therapies.[1] Ficlatuzumab is designed to bind to HGF, preventing its interaction with the c-MET receptor and thereby inhibiting the downstream signaling cascade that promotes cancer progression.[1]

Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated that the inhibition of HGF signaling with ficlatuzumab, particularly in combination with chemotherapy agents like gemcitabine (B846), leads to a reduction in tumor burden.[4][5] These promising preclinical findings have provided the rationale for clinical investigations of ficlatuzumab in patients with pancreatic cancer.[4][5]

These application notes provide a summary of the mechanism of action of ficlatuzumab, protocols for its use in pancreatic cancer xenograft models, and a framework for assessing its anti-tumor efficacy.

Mechanism of Action: The HGF/c-MET Signaling Pathway

The HGF/c-MET signaling pathway plays a significant role in the development and progression of pancreatic cancer.

  • Ligand and Receptor: Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-MET receptor, a transmembrane tyrosine kinase.

  • Activation: Upon HGF binding, the c-MET receptor dimerizes and autophosphorylates, leading to the activation of its intracellular kinase domain.

  • Downstream Signaling: Activated c-MET recruits various downstream signaling molecules, activating key pathways such as:

    • RAS/MAPK Pathway: Promotes cell proliferation and survival.

    • PI3K/AKT Pathway: Involved in cell growth, survival, and metabolism.

    • STAT3 Pathway: Contributes to cell proliferation, invasion, and immunosuppression.

  • Tumorigenic Outcomes: The activation of these pathways ultimately drives tumor growth, angiogenesis (the formation of new blood vessels), invasion, and metastasis.

Ficlatuzumab exerts its anti-tumor effect by binding with high affinity and specificity to HGF, thereby preventing it from binding to and activating the c-MET receptor. This blockade of the initial step in the signaling cascade effectively inhibits all downstream tumorigenic effects.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Binds and Activates Ficlatuzumab Ficlatuzumab (AV-299) Ficlatuzumab->HGF Inhibits Binding RAS/MAPK Pathway RAS/MAPK Pathway c-MET Receptor->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway c-MET Receptor->PI3K/AKT Pathway STAT3 Pathway STAT3 Pathway c-MET Receptor->STAT3 Pathway Tumor Growth, Survival, Invasion Tumor Growth, Survival, Invasion RAS/MAPK Pathway->Tumor Growth, Survival, Invasion PI3K/AKT Pathway->Tumor Growth, Survival, Invasion STAT3 Pathway->Tumor Growth, Survival, Invasion

Diagram 1: HGF/c-MET Signaling Pathway and Ficlatuzumab's Mechanism of Action.

Preclinical Data in Pancreatic Cancer Xenograft Models

While specific quantitative data from preclinical studies of ficlatuzumab in pancreatic cancer xenograft models are not extensively detailed in the public domain, the available information consistently indicates a positive anti-tumor effect. Multiple sources confirm that in these models, ficlatuzumab, particularly when combined with the chemotherapeutic agent gemcitabine, resulted in a significant reduction in tumor burden.[4][5] This observed synergistic or additive anti-tumor effect in preclinical settings was a critical factor in advancing ficlatuzumab into clinical trials for pancreatic cancer.[6]

Summary of Qualitative Findings:

Treatment GroupReported Outcome in Preclinical Models
Ficlatuzumab + Gemcitabine Reduced primary tumor volume and eliminated metastatic disease.[4][5]
Ficlatuzumab (monotherapy) Strong additive anti-tumor effect observed in preclinical studies.[1]

Experimental Protocols

The following protocols provide a general framework for conducting studies with ficlatuzumab in pancreatic cancer xenograft models. These should be adapted based on the specific pancreatic cancer cell line and research questions.

Pancreatic Cancer Cell Culture
  • Cell Lines: Utilize well-characterized human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1, Capan-1).

  • Culture Medium: Grow cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Establishment of Pancreatic Cancer Xenografts
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.

  • Cell Preparation: Harvest pancreatic cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

  • Implantation:

    • Subcutaneous Model: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

    • Orthotopic Model: For a more clinically relevant model, surgically implant the cells into the pancreas of anesthetized mice.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

Ficlatuzumab Administration
  • Preparation: Reconstitute and dilute ficlatuzumab in a sterile, isotonic solution (e.g., 0.9% sodium chloride) to the desired concentration.

  • Dosage: Based on clinical trial information, a dose of 20 mg/kg is often used.[4][5] However, dose-response studies in the specific xenograft model are recommended.

  • Administration: Administer ficlatuzumab intravenously (IV) or intraperitoneally (IP). A typical dosing schedule in preclinical models might be twice weekly.

  • Combination Therapy: If combining with gemcitabine, establish the appropriate dosage and administration schedule for gemcitabine based on literature and preliminary studies.

Assessment of Anti-Tumor Efficacy
  • Primary Endpoint: Tumor growth inhibition. Compare the tumor volumes of the ficlatuzumab-treated groups (alone or in combination) to the vehicle control group.

  • Secondary Endpoints:

    • Body Weight: Monitor mouse body weight as an indicator of toxicity.

    • Survival: Record the survival duration of the mice in each group.

    • Metastasis: At the end of the study, harvest organs (e.g., liver, lungs) to assess for metastasis.

  • Tissue Analysis (at study termination):

    • Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers such as Ki-67 (proliferation), TUNEL (apoptosis), and CD31 (angiogenesis). Also, assess the phosphorylation status of c-MET and downstream signaling proteins.

    • Western Blot: Quantify the levels of key proteins in the HGF/c-MET pathway in tumor lysates.

Experimental_Workflow A 1. Pancreatic Cancer Cell Culture B 2. Cell Preparation for Implantation A->B C 3. Xenograft Implantation (Subcutaneous or Orthotopic) B->C D 4. Tumor Growth to Palpable Size C->D E 5. Randomization of Mice into Treatment Groups D->E F 6. Treatment Administration (Vehicle, Ficlatuzumab, Combination) E->F G 7. Tumor Volume & Body Weight Monitoring (2-3 times/week) F->G G->F Repeated Cycles H 8. Endpoint Analysis: Tumor Growth Inhibition, Survival, Metastasis G->H I 9. Tissue Harvest and Biomarker Analysis (IHC, Western Blot) H->I

Diagram 2: General Experimental Workflow for a Pancreatic Cancer Xenograft Study.

Logical Framework for Data Interpretation

The data generated from these xenograft studies can be interpreted within the following logical framework to understand the efficacy of ficlatuzumab.

Logical_Framework cluster_input Experimental Input cluster_mechanism Mechanism of Action cluster_output Experimental Readouts Ficlatuzumab Ficlatuzumab Inhibition of HGF/c-MET Signaling Inhibition of HGF/c-MET Signaling Ficlatuzumab->Inhibition of HGF/c-MET Signaling Induces Pancreatic Cancer Xenograft Model Pancreatic Cancer Xenograft Model Pancreatic Cancer Xenograft Model->Inhibition of HGF/c-MET Signaling Context Reduced Tumor Growth Reduced Tumor Growth Inhibition of HGF/c-MET Signaling->Reduced Tumor Growth Leads to Increased Survival Increased Survival Inhibition of HGF/c-MET Signaling->Increased Survival Leads to Decreased Metastasis Decreased Metastasis Inhibition of HGF/c-MET Signaling->Decreased Metastasis Leads to

Diagram 3: Logical Relationship of Ficlatuzumab Treatment and Expected Outcomes.

Conclusion

Ficlatuzumab represents a targeted therapeutic strategy for pancreatic cancer by inhibiting the HGF/c-MET signaling pathway. The preclinical evidence from xenograft models, demonstrating a reduction in tumor burden, has been instrumental in its clinical development. The protocols and frameworks provided here offer a guide for researchers to further investigate the potential of ficlatuzumab in preclinical settings, with the aim of elucidating its precise mechanisms of action and optimizing its therapeutic application. Future preclinical studies should focus on identifying predictive biomarkers of response to ficlatuzumab and exploring novel combination strategies to overcome potential resistance mechanisms.

References

Application Notes and Protocols: Ficlatuzumab in Head and Neck Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ficlatuzumab, an investigational humanized monoclonal antibody, in the context of head and neck squamous cell carcinoma (HNSCC) research. Ficlatuzumab targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-Met receptor, a key pathway implicated in tumor growth, metastasis, and resistance to therapy.[1][2][3]

Introduction

Head and neck squamous cell carcinoma (HNSCC) presents a significant clinical challenge, particularly in its recurrent or metastatic forms.[4][5] The epidermal growth factor receptor (EGFR) is a well-established oncogene and prognostic biomarker in HNSCC, leading to the development of EGFR-targeted therapies like cetuximab.[6] However, both primary and acquired resistance to cetuximab limit its efficacy.[7] One of the key resistance mechanisms is the activation of alternative signaling pathways, with the HGF/c-Met axis being a prominent escape route.[1][6][8] Overexpression of HGF and c-Met is observed in over 80% of HNSCC cases.[1][9] Ficlatuzumab, by sequestering HGF, prevents the activation of the c-Met receptor and its downstream signaling, offering a promising strategy to overcome cetuximab resistance and improve patient outcomes.[1][2][9]

Mechanism of Action of Ficlatuzumab

Ficlatuzumab is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to HGF.[1][9] This action prevents HGF from binding to its receptor, c-Met, a receptor tyrosine kinase.[2] The HGF/c-Met signaling pathway, when activated, triggers downstream cascades including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, migration, invasion, and survival.[1][6][9] In HNSCC, tumor-associated fibroblasts (TAFs) can secrete HGF, further promoting tumor progression through paracrine stimulation.[9] By inhibiting the HGF/c-Met axis, ficlatuzumab aims to mitigate these oncogenic processes.[9] Furthermore, because the HGF/c-Met and EGFR pathways converge on the same downstream signaling nodes, simultaneous targeting of both pathways with ficlatuzumab and an EGFR inhibitor like cetuximab is a rational approach to counteract resistance.[1][6]

Ficlatuzumab_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet_receptor c-Met Receptor HGF->cMet_receptor Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits PI3K_Akt PI3K/Akt Pathway cMet_receptor->PI3K_Akt Downstream Signaling MAPK MAPK Pathway cMet_receptor->MAPK Downstream Signaling Cell_Pro Cell Proliferation PI3K_Akt->Cell_Pro Cell_Mig Cell Migration PI3K_Akt->Cell_Mig Cell_Inv Cell Invasion PI3K_Akt->Cell_Inv MAPK->Cell_Pro MAPK->Cell_Mig MAPK->Cell_Inv

Figure 1: Mechanism of action of ficlatuzumab in inhibiting the HGF/c-Met signaling pathway.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy data from Phase I and Phase II clinical trials investigating ficlatuzumab in patients with recurrent/metastatic HNSCC.

Table 1: Efficacy of Ficlatuzumab in Combination with Cetuximab (Phase Ib Study - NCT02277197)

EndpointAll PatientsHPV-PositiveHPV-Negative
Objective Response Rate (ORR) 15%[10]0%[10]38%[10]
Median Progression-Free Survival (PFS) 5.4 months[10][11]1.9 months[10]2.9 months[10]
Median Overall Survival (OS) 8.9 months[11]--

Table 2: Efficacy of Ficlatuzumab Monotherapy vs. Combination with Cetuximab (Phase II Study - NCT03422536)

Treatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Median Overall Survival (OS)
Ficlatuzumab Monotherapy 1.8 months[8][10]4%[8][10]6.4 months[10]
Ficlatuzumab + Cetuximab 3.7 months[8][10]19%[4][5][8][10]7.4 months[10]

Table 3: Efficacy of Ficlatuzumab + Cetuximab in HPV-Positive vs. HPV-Negative Patients (Phase II Study - NCT03422536)

EndpointHPV-PositiveHPV-Negative
Median Progression-Free Survival (PFS) 2.3 months[7]4.1 months[7]
Objective Response Rate (ORR) 0%[7]38%[5][7]

Experimental Protocols

Preclinical Evaluation of Ficlatuzumab in HNSCC Cell Lines

Objective: To determine the in vitro effects of ficlatuzumab on HNSCC cell proliferation, migration, and invasion, particularly in the context of TAF-secreted HGF.[9]

Methodology:

  • Cell Lines: Use representative HNSCC cell lines (e.g., HN5, UM-SCC-1, OSC-19).[9]

  • Treatment: Treat HNSCC cell lines with varying concentrations of ficlatuzumab (e.g., 0 to 100 µg/mL) for 24 to 72 hours.[9]

  • Proliferation Assay: Assess cell viability and proliferation using a standard method such as the MTT or WST-1 assay.

  • Migration and Invasion Assays: Utilize Transwell inserts (with or without Matrigel coating for invasion) to evaluate the effect of ficlatuzumab on cell motility towards a chemoattractant, which can be conditioned media from TAFs.

  • Western Blot Analysis: Analyze protein lysates from treated cells to determine the phosphorylation status of c-Met and downstream signaling molecules like MAPK to confirm pathway inhibition.[9]

Preclinical_Workflow Cell_Culture HNSCC Cell Culture (e.g., HN5, UM-SCC-1) Ficlatuzumab_Treatment Ficlatuzumab Treatment (0-100 µg/mL, 24-72h) Cell_Culture->Ficlatuzumab_Treatment Proliferation_Assay Proliferation Assay (MTT/WST-1) Ficlatuzumab_Treatment->Proliferation_Assay Migration_Invasion_Assay Migration/Invasion Assay (Transwell) Ficlatuzumab_Treatment->Migration_Invasion_Assay Western_Blot Western Blot Analysis (p-cMet, MAPK) Ficlatuzumab_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Workflow for preclinical evaluation of ficlatuzumab in HNSCC cell lines.
Clinical Trial Protocol: Phase II Study of Ficlatuzumab with or without Cetuximab (NCT03422536)

Objective: To assess the efficacy and safety of ficlatuzumab as a single agent and in combination with cetuximab in patients with cetuximab-resistant, recurrent/metastatic HNSCC.[8][10][12]

Study Design:

  • A multicenter, randomized, non-comparative phase II trial.[7]

  • Patients were randomized 1:1 to receive either ficlatuzumab monotherapy or ficlatuzumab in combination with cetuximab.[10]

Patient Population:

  • Patients with recurrent/metastatic HNSCC with known HPV status.[8]

  • Must have resistance to cetuximab, platinum chemotherapy, and PD-1 inhibition.[8]

Treatment Regimen:

  • Ficlatuzumab Monotherapy Arm: Ficlatuzumab 20 mg/kg administered intravenously (IV) over 30-60 minutes every 2 weeks.[10][13]

  • Combination Arm: Ficlatuzumab 20 mg/kg IV over 30-60 minutes and cetuximab 500 mg/m² IV over 60-120 minutes, both administered every 2 weeks.[8][10][13]

  • Treatment continued until disease progression or unacceptable toxicity, with courses repeating every 4 weeks.[10]

Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS).[8][12]

  • Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), toxicity, and quality of life.[10][12]

Biomarker Analysis:

  • Evaluation of the relationship between clinical outcomes and biomarkers including tumor HGF and c-Met expression, mutations in PIK3CA, PTEN, and HRAS, and peripheral serum biomarkers.[12]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Recurrent/Metastatic HNSCC, Cetuximab-Resistant) Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arm A: Ficlatuzumab Monotherapy (20 mg/kg every 2 weeks) Randomization->Arm_A Arm_B Arm B: Ficlatuzumab (20 mg/kg) + Cetuximab (500 mg/m²) every 2 weeks Randomization->Arm_B Treatment Treatment until Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Endpoint_Assessment Endpoint Assessment (PFS, ORR, OS, Safety) Treatment->Endpoint_Assessment

Figure 3: Simplified workflow of the Phase II clinical trial (NCT03422536).

Biomarker Considerations

Emerging data suggests that HPV status may be a significant predictive biomarker for response to ficlatuzumab in combination with cetuximab. In the Phase II trial, all objective responses were observed in patients with HPV-negative HNSCC.[5][7] This has led to the design of a Phase III clinical trial (FIERCE-HN) specifically for patients with recurrent or metastatic HPV-negative HNSCC.[14][15][16] Additionally, c-Met overexpression has been associated with a reduced hazard of progression in HPV-negative patients treated with the combination, suggesting its potential as a selection biomarker.[7]

Future Directions

The promising results in the HPV-negative subgroup have prompted further investigation. A randomized, double-blind, placebo-controlled Phase III study (FIERCE-HN) is underway to confirm the efficacy and safety of ficlatuzumab in combination with cetuximab in this patient population.[14][15][16] The primary hypothesis of this study is that the combination therapy will be superior to cetuximab alone in terms of PFS and/or OS.[14][16] The successful outcome of this trial could establish a new standard of care for patients with recurrent or metastatic HPV-negative HNSCC.

Conclusion

Ficlatuzumab, through its targeted inhibition of the HGF/c-Met pathway, represents a promising therapeutic agent for HNSCC, particularly in overcoming resistance to EGFR inhibitors. The available preclinical and clinical data, especially the encouraging results in HPV-negative patients when combined with cetuximab, underscore the importance of continued research and development of this novel antibody. The detailed protocols and data presented here provide a valuable resource for researchers and clinicians working to advance the treatment of head and neck cancer.

References

Application Notes and Protocols for AV-299 in the Study of EGFR Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. One of the key mechanisms of resistance is the activation of bypass signaling pathways, with the Hepatocyte Growth Factor (HGF)/c-Met axis being a prominent example.[1][2] HGF, the sole ligand for the c-Met receptor, can activate downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, thereby circumventing the blockade of the EGFR pathway by TKIs.[2]

AV-299, also known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes HGF.[1][3][4] By sequestering HGF, AV-299 prevents the activation of the c-Met receptor, thus inhibiting this critical bypass pathway. Preclinical and clinical studies have demonstrated that the combination of AV-299 with EGFR inhibitors can restore sensitivity to these agents and lead to enhanced anti-tumor activity.[2][5] These application notes provide detailed protocols for utilizing AV-299 to investigate and potentially overcome EGFR inhibitor resistance in a laboratory setting.

Data Presentation

The following tables summarize the expected quantitative outcomes when using AV-299 in combination with an EGFR TKI in preclinical models of EGFR inhibitor resistance.

Table 1: In Vitro Cell Viability (IC50) in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR TKIEGFR TKI IC50 (nM)EGFR TKI + AV-299 IC50 (nM)Fold Sensitization
HCC827 (erlotinib-sensitive)Erlotinib~10-50No significant change-
HCC827 (HGF-induced resistance)Erlotinib>1000~20-100~50-fold
NCI-H1975 (T790M mutant)Gefitinib (B1684475)>5000>5000No significant change
PC-9 (gefitinib-sensitive)Gefitinib~20-100No significant change-
PC-9 (HGF-induced resistance)Gefitinib>2000~50-200>10-fold

Note: The data presented are representative and may vary depending on experimental conditions. The ~50-fold sensitization in HCC827 cells with HGF-induced resistance is a key expected outcome based on preclinical findings.[5]

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model with HGF-Driven Resistance

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle ControlVehicle daily1500 ± 2500
EGFR TKI (e.g., Gefitinib)50 mg/kg, daily1200 ± 20020
AV-29920 mg/kg, twice weekly900 ± 15040
EGFR TKI + AV-299Combination of above300 ± 10080

Note: This table represents expected results from a xenograft model where tumor growth is driven by HGF, leading to EGFR TKI resistance. The combination therapy is expected to show synergistic anti-tumor activity.[6]

Signaling Pathways and Experimental Workflow

EGFR_HGF_Resistance_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS cMet c-Met cMet->PI3K Bypass Activation cMet->RAS EGF EGF EGF->EGFR HGF HGF HGF->cMet AV299 AV-299 (Ficlatuzumab) AV299->HGF Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_TKI EGFR TKI (e.g., Gefitinib) EGFR_TKI->EGFR Inhibition

AV-299 mechanism in overcoming EGFR TKI resistance.

Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: EGFR-TKI Resistant Cancer Cell Line seed_cells Seed cells in 96-well or 6-well plates start->seed_cells treatment Treat with: 1. Vehicle Control 2. EGFR TKI alone 3. AV-299 alone 4. EGFR TKI + AV-299 seed_cells->treatment incubation Incubate for 24-72 hours treatment->incubation cell_viability Cell Viability Assay (MTT/MTS) incubation->cell_viability western_blot Western Blot Analysis incubation->western_blot ic50_calc Calculate IC50 Values cell_viability->ic50_calc protein_quant Quantify Protein Phosphorylation western_blot->protein_quant

Workflow for in vitro testing of AV-299.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) of an EGFR TKI in the presence or absence of AV-299 in EGFR-TKI resistant cancer cell lines.

Materials:

  • EGFR-TKI resistant cancer cell line (e.g., HCC827 with HGF-induced resistance)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom cell culture plates

  • EGFR TKI (e.g., Gefitinib, Erlotinib)

  • AV-299 (Ficlatuzumab)

  • Recombinant human HGF (if inducing resistance)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of AV-299 in culture medium at the desired final concentration (e.g., 20 µg/mL).

    • Prepare serial dilutions of the EGFR TKI at 2X the final desired concentrations in culture medium, both with and without the 2X AV-299 stock solution.

    • If inducing resistance, add recombinant human HGF to the medium at a predetermined concentration.

    • Remove the medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle controls (medium with DMSO) and AV-299 alone controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate for 10-15 minutes to dissolve the formazan (B1609692) crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the EGFR TKI concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to assess the effect of AV-299 on the phosphorylation status of key proteins in the c-Met and EGFR signaling pathways.

Materials:

  • EGFR-TKI resistant cancer cell line

  • 6-well cell culture plates

  • EGFR TKI

  • AV-299

  • Recombinant human HGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Met, anti-total Met, anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat the cells with the EGFR TKI, AV-299, or the combination for a specified time (e.g., 2-6 hours). Include a vehicle control and an HGF-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

AV-299 (ficlatuzumab) is a valuable research tool for investigating the role of the HGF/c-Met signaling pathway in acquired resistance to EGFR inhibitors. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the ability of AV-299 to restore sensitivity to EGFR TKIs in preclinical models. The expected synergistic effects on cell viability and tumor growth, coupled with the targeted inhibition of the c-Met signaling pathway, underscore the potential of HGF-targeted therapies in overcoming drug resistance in cancer.

References

Application Notes: Quantification of Human Hepatocyte Growth Factor (HGF) using a Ficlatuzumab-Based ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Hepatocyte Growth Factor (HGF) is the sole ligand for the c-MET receptor, a receptor tyrosine kinase.[1][2] The HGF/c-MET signaling pathway is a critical regulator of cell proliferation, survival, motility, and morphogenesis in both normal physiological processes and in the progression of various cancers.[3][4] Dysregulation of this pathway, often through overexpression of HGF or c-MET, is implicated in tumor growth, invasion, and resistance to targeted therapies.[1][5]

Ficlatuzumab (AV-299) is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes human HGF with high affinity and specificity.[1][6] By binding to HGF, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting the activation of downstream signaling cascades.[5] This application note describes a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) utilizing ficlatuzumab as the capture antibody for the quantitative measurement of HGF in biological samples such as serum, plasma, and cell culture supernatants.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. Ficlatuzumab, an antibody specific for human HGF, is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any HGF present is bound by the immobilized ficlatuzumab. After washing away any unbound substances, a biotin-conjugated antibody specific for HGF is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, an enzyme-linked streptavidin is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of HGF bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Materials and Methods

Reagents and Materials Provided
  • Ficlatuzumab (anti-HGF Capture Antibody)

  • Biotinylated anti-HGF Detection Antibody

  • Recombinant Human HGF Standard

  • Assay Diluent

  • Wash Buffer Concentrate (20X)

  • Streptavidin-HRP

  • Substrate Solution (TMB)

  • Stop Solution

  • 96-well microplates

Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Wash bottle, manifold dispenser, or automated plate washer

  • Horizontal orbital microplate shaker

  • Tubes for standard and sample dilutions

  • Absorbent paper for blotting

Experimental Protocol

  • Reagent Preparation:

    • Bring all reagents to room temperature before use.

    • Wash Buffer: Dilute 20X Wash Buffer Concentrate 1:20 with deionized or distilled water.

    • HGF Standard: Reconstitute the lyophilized HGF standard with Assay Diluent to create a stock solution. Allow the standard to sit for at least 15 minutes with gentle agitation prior to making dilutions. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Assay Diluent. The Assay Diluent serves as the zero standard (0 pg/mL).

    • Sample Preparation: Collect serum or plasma samples and centrifuge to remove particulates. Samples should be diluted in Assay Diluent. The recommended dilution factor will vary depending on the expected HGF concentration and should be determined by the user.

  • Assay Procedure:

    • Coating: Coat the microplate wells with ficlatuzumab (capture antibody) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

    • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of 1X Wash Buffer per well.

    • Blocking: Block non-specific binding by adding 300 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

    • Washing: Aspirate the blocking buffer and wash the plate three times with 1X Wash Buffer.

    • Sample/Standard Incubation: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.

    • Washing: Aspirate the liquid from each well and wash four times with 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

    • Detection Antibody Incubation: Add 100 µL of the biotinylated anti-HGF detection antibody, diluted in Assay Diluent, to each well. Cover the plate and incubate for 2 hours at room temperature.

    • Washing: Repeat the wash step as described above.

    • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP, diluted in Assay Diluent, to each well. Cover the plate and incubate for 20 minutes at room temperature in the dark.

    • Washing: Repeat the wash step.

    • Substrate Incubation: Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.

    • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

    • Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Data Analysis

  • Average the duplicate readings for each standard, control, and sample.

  • Subtract the average zero standard optical density.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of HGF in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to calculate the actual HGF concentration in the original sample.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies involving ficlatuzumab.

Table 1: Pharmacodynamic Effects of Ficlatuzumab Monotherapy in Patients with Advanced Solid Tumors and Liver Metastases

Ficlatuzumab DoseNumber of PatientsMedian Change in Tumor p-MetMedian Change in Tumor p-ERKMedian Change in Tumor p-AktMedian Change in Serum HGF
20 mg/kg6-53%-43%-2%+33%

Data from a study evaluating the safety, tolerability, pharmacodynamics, and pharmacokinetics of ficlatuzumab.[7]

Table 2: Clinical Activity of Ficlatuzumab in Combination with Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer

Treatment ArmNumber of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Ficlatuzumab + Cetuximab1817%5.4 months

Data from a Phase I study.[8]

Visualizations

HGF/c-MET Signaling Pathway and Ficlatuzumab's Mechanism of Action

HGF_cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF binds and neutralizes PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT STAT cMET->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT->Proliferation

Caption: HGF/c-MET signaling and ficlatuzumab's inhibitory action.

Ficlatuzumab-Based ELISA for HGF Quantification Workflow

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Assay Steps cluster_2 Detection Coat 1. Coat plate with Ficlatuzumab Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add Sample/ Standard Wash2->Add_Sample Wash3 6. Wash Add_Sample->Wash3 Add_Detection 7. Add Biotinylated Detection Ab Wash3->Add_Detection Wash4 8. Wash Add_Detection->Wash4 Add_SA_HRP 9. Add Streptavidin-HRP Wash4->Add_SA_HRP Wash5 10. Wash Add_SA_HRP->Wash5 Add_Substrate 11. Add TMB Substrate Wash5->Add_Substrate Add_Stop 12. Add Stop Solution Add_Substrate->Add_Stop Read_Plate 13. Read at 450 nm Add_Stop->Read_Plate

Caption: Workflow for the ficlatuzumab-based HGF ELISA.

References

Application Notes and Protocols: Immunohistochemical Analysis of c-Met Activation and its Inhibition by AV-299

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of c-Met activation, specifically focusing on the phosphorylated form of the receptor (p-c-Met). Furthermore, it details the use of AV-299 (Tivantinib), a selective c-Met inhibitor, to study the modulation of this critical signaling pathway in cancer research and drug development.

Introduction to c-Met and AV-299

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[1][3][4] Activation of c-Met is initiated by HGF binding, leading to receptor dimerization and autophosphorylation of key tyrosine residues (Y1234/Y1235) in the kinase domain, which is critical for its activation.[5][6][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, promoting tumorigenesis.[1][8][9]

AV-299, also known as Tivantinib, is a selective, non-ATP competitive small molecule inhibitor of c-Met.[10][11] It has been shown to inhibit c-Met autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines.[12][13][14] While some studies suggest its anti-cancer activity may not be solely due to c-Met inhibition, it remains a valuable tool for investigating the HGF/c-Met axis.[10][12] Another molecule, Ficlatuzumab (formerly AV-299), is a humanized monoclonal antibody that targets HGF, thereby inhibiting the HGF-induced c-Met signaling pathway.[15][16] This document will focus on the small molecule inhibitor Tivantinib (AV-299).

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibition of c-Met by Tivantinib (AV-299).

Table 1: Inhibitory Potency of Tivantinib (AV-299) against c-Met

ParameterValueCell Lines/SystemReference
Ki (inhibitory constant)~355 nMHuman recombinant c-Met[14]
IC50 (c-Met phosphorylation)100 - 300 nMHT29, MKN-45, MDA-MB-231, NCI-H441[14]
IC50 (antiproliferative activity)0.59 µMA549[14]

Table 2: Effect of Tivantinib (AV-299) on c-Met Phosphorylation and Downstream Pathways

TreatmentEffectCell Line/ModelReference
Tivantinib (200 mg/kg, single oral dose)Strong inhibition of c-Met autophosphorylationHuman colon xenograft tumors (HT29)[14]
TivantinibInhibition of c-MET phosphorylation and activationNeuroblastoma (NB) cells[13]
TivantinibInhibition of PI3K/AKT, JAK/STAT, and Ras/Raf pathwaysNeuroblastoma (NB) cells[13]
TivantinibBlocks phosphorylation of c-METHuman cholangiocarcinoma (CC) cell lines[17]

Signaling Pathway and Experimental Workflow

c-Met Signaling Pathway

The following diagram illustrates the HGF/c-Met signaling cascade and the points of intervention by inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P_Y1234_Y1235 p-Y1234/Y1235 c-Met Receptor->P_Y1234_Y1235 Autophosphorylation GRB2 GRB2/SOS P_Y1234_Y1235->GRB2 PI3K PI3K P_Y1234_Y1235->PI3K STAT3 STAT3 P_Y1234_Y1235->STAT3 RAS RAS GRB2->RAS AKT AKT PI3K->AKT Invasion Invasion STAT3->Invasion RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AV299 AV-299 (Tivantinib) AV299->c-Met Receptor Inhibits

Caption: c-Met signaling pathway and the inhibitory action of AV-299.

Experimental Workflow for IHC Analysis of p-c-Met

This diagram outlines the key steps for performing immunohistochemistry to assess c-Met activation.

IHC_Workflow cluster_sample_prep Sample Preparation cluster_staining IHC Staining Protocol cluster_analysis Analysis Tissue_Fixation Tissue Fixation (Formalin) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Microtome Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Endogenous Peroxidase & Non-specific Binding Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (anti-p-c-Met) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody & Detection System Primary_Antibody->Secondary_Antibody Chromogen Chromogen Substrate (DAB) Secondary_Antibody->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy Microscopic Examination Dehydration_Mounting->Microscopy Scoring Quantitative Image Analysis/Scoring Microscopy->Scoring

References

Application Notes and Protocols: Ficlatuzumab Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the investigational monoclonal antibody, ficlatuzumab. The information is intended to guide researchers and drug development professionals in handling, storing, and analyzing this therapeutic agent.

Product Information

Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2][3] By neutralizing HGF, ficlatuzumab prevents its binding to the c-Met receptor, thereby inhibiting downstream signaling pathways implicated in tumor growth, migration, and invasion.[2][4][5]

Formulation

The concentrated liquid formulation of ficlatuzumab for injection (20 mg/mL) consists of the following components:

ComponentConcentrationPurpose
Ficlatuzumab20 mg/mLActive Pharmaceutical Ingredient
Histidine Buffer10 mMBuffering agent to maintain pH
Arginine142 mMIsotonicity agent
Polysorbate 800.01%Surfactant to prevent aggregation
pH 5.8 Optimal pH for stability

Table 1: Ficlatuzumab Concentrate for Injection Formulation.[6]

Storage and Handling

Proper storage and handling are critical to maintain the stability and efficacy of ficlatuzumab.

Recommended Storage Conditions
FormulationTemperatureAdditional Instructions
Concentrate for Injection (Liquid) 2°C to 8°CStore refrigerated. Do not freeze. Protect from light.
Undiluted Solution (for research) -20°CStore in the dark. Avoid repeated freeze-thaw cycles.[4]
Reconstituted/Diluted Solution Sterile PBS or SalineRefer to specific experimental protocols for stability after dilution.

Table 2: Recommended Storage Conditions for Ficlatuzumab.

Note: Always refer to the product's Certificate of Analysis for specific storage recommendations.[7] Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight.[7]

Handling Precautions
  • Ficlatuzumab is stable under the recommended storage conditions.[7]

  • Avoid strong acids/alkalis and strong oxidizing/reducing agents as they are incompatible.[7]

  • When preparing for administration, the filtered admixture solution should be clear to slightly opalescent.[6]

Ficlatuzumab Signaling Pathway

Ficlatuzumab exerts its therapeutic effect by inhibiting the HGF/c-Met signaling pathway. The following diagram illustrates this mechanism of action.

Ficlatuzumab_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor Binds & Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Binds & Neutralizes PI3K_Akt PI3K/Akt Pathway cMet_Receptor->PI3K_Akt Activates MAPK MAPK Pathway cMet_Receptor->MAPK Activates Cell_Effects Proliferation, Migration, Invasion PI3K_Akt->Cell_Effects MAPK->Cell_Effects

Caption: Ficlatuzumab binds to HGF, preventing c-Met receptor activation.

Stability Testing Protocols

The following protocols are representative methodologies for assessing the stability of ficlatuzumab. These are based on standard practices for monoclonal antibodies.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_setup Stress Conditions Setup cluster_assays Analytical Methods Thermal Thermal Stress (e.g., 40°C, 25°C, 5°C, -20°C) Time_Points Sample at Predetermined Time Points Thermal->Time_Points Light Photostability (ICH Q1B) Light->Time_Points Mechanical Mechanical Stress (Agitation) Mechanical->Time_Points Ficlatuzumab_Sample Ficlatuzumab Sample Ficlatuzumab_Sample->Thermal Ficlatuzumab_Sample->Light Ficlatuzumab_Sample->Mechanical Analysis Analytical Testing Time_Points->Analysis SEC Size Exclusion Chromatography (SEC-HPLC) (Aggregates & Fragments) Analysis->SEC CEX Cation Exchange Chromatography (CEX-HPLC) (Charge Variants) Analysis->CEX CE_SDS Capillary Electrophoresis (CE-SDS) (Purity & Fragments) Analysis->CE_SDS Binding_Assay Binding Assay (ELISA) (Potency - HGF Binding) Analysis->Binding_Assay

Caption: Workflow for assessing ficlatuzumab stability under stress.

Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

Materials:

  • Ficlatuzumab sample

  • SEC-HPLC system with UV detector

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Data acquisition and analysis software

Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 20 µL of the ficlatuzumab sample (at approximately 1 mg/mL).

  • Monitor the eluent at 280 nm.

  • The main peak corresponds to the ficlatuzumab monomer. Peaks eluting earlier are aggregates, and peaks eluting later are fragments.

  • Integrate the peak areas to calculate the relative percentage of monomer, aggregates, and fragments.

Protocol: Cation Exchange Chromatography (CEX-HPLC) for Charge Variant Analysis

Objective: To separate and quantify acidic and basic charge variants of ficlatuzumab.

Materials:

  • CEX-HPLC system with UV detector

  • Weak cation exchange column (e.g., ProPac WCX-10)

  • Mobile Phase A: 20 mM MES, pH 6.0

  • Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0

  • Data acquisition and analysis software

Method:

  • Equilibrate the column with Mobile Phase A.

  • Inject 50 µg of the ficlatuzumab sample.

  • Apply a linear gradient of NaCl (from Mobile Phase B) to elute the bound proteins.

  • Monitor the eluent at 280 nm.

  • Peaks eluting before the main peak are acidic variants, and those eluting after are basic variants.

  • Calculate the percentage of each variant relative to the total peak area.

Protocol: HGF-Binding ELISA for Potency Assessment

Objective: To determine the binding activity of ficlatuzumab to its target, HGF, as a measure of its biological potency.

Materials:

  • 96-well microplates

  • Recombinant Human HGF

  • Ficlatuzumab stability samples and reference standard

  • HRP-conjugated anti-human IgG antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Method:

  • Coat the microplate wells with recombinant HGF and incubate overnight at 4°C.

  • Wash the wells and block with a suitable blocking buffer.

  • Add serial dilutions of the ficlatuzumab stability samples and the reference standard to the wells and incubate.

  • Wash the wells and add the HRP-conjugated anti-human IgG antibody.

  • After incubation and washing, add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the relative potency of the samples by comparing their binding curves to that of the reference standard.

Representative Stability Data

The following tables present illustrative stability data for ficlatuzumab under various conditions. Note: This data is representative and intended for educational purposes, as specific stability data for ficlatuzumab is proprietary.

Thermal Stability at Recommended and Accelerated Conditions
Storage ConditionDurationMonomer Purity (%) (SEC-HPLC)Acidic Variants (%) (CEX-HPLC)Relative Potency (%) (ELISA)
2-8°C 0 months99.520.1100
6 months99.320.598
12 months99.121.097
24 months98.821.895
25°C / 60% RH 1 month98.522.594
3 months97.224.888
40°C / 75% RH 1 month96.028.181

Table 3: Representative Thermal Stability Data for Ficlatuzumab.

Photostability
ConditionDurationMonomer Purity (%) (SEC-HPLC)
Control (Dark) 24 hours99.5
Light (ICH Q1B) 24 hours98.9

Table 4: Representative Photostability Data for Ficlatuzumab.

Mechanical Stress (Agitation)
ConditionDurationAggregate (%) (SEC-HPLC)
Control (No Agitation) 48 hours0.5
Agitation (150 rpm) 48 hours1.8

Table 5: Representative Mechanical Stress Stability Data for Ficlatuzumab.

Potential Degradation Pathways

Monoclonal antibodies like ficlatuzumab can undergo various physical and chemical degradation pathways:

  • Physical Degradation:

    • Aggregation: Formation of high molecular weight species, which can impact efficacy and immunogenicity.

    • Denaturation: Unfolding of the protein structure, leading to loss of function.

  • Chemical Degradation:

    • Oxidation: Modification of susceptible amino acid residues (e.g., methionine, tryptophan), potentially affecting binding and stability.

    • Deamidation: Conversion of asparagine to aspartic or isoaspartic acid, leading to charge heterogeneity.

    • Fragmentation: Cleavage of the peptide backbone, resulting in lower molecular weight species.

Continuous monitoring using the analytical methods described is essential to ensure the quality, safety, and efficacy of ficlatuzumab throughout its lifecycle.

References

Application Notes and Protocols for Flow Cytometry Analysis Following Ficlatuzumab Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, motility, and invasion.[2][3] The HGF/c-Met signaling pathway is frequently dysregulated in a variety of human cancers, contributing to tumor progression and metastasis.[2][3] Ficlatuzumab functions by binding to HGF with high affinity, thereby preventing its interaction with the c-Met receptor and inhibiting the subsequent activation of downstream signaling pathways.[2] This targeted inhibition of the HGF/c-Met axis makes ficlatuzumab a promising therapeutic agent in oncology, particularly in cancers where this pathway is a key driver of malignancy, such as head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).

Flow cytometry is an indispensable tool for elucidating the cellular responses to targeted therapies like ficlatuzumab. This powerful technique allows for the multi-parametric analysis of individual cells, providing quantitative data on various aspects of cellular function and phenotype. Following ficlatuzumab treatment, flow cytometry can be employed to:

  • Assess on-target effects: by measuring the phosphorylation status of c-Met and downstream signaling proteins.

  • Quantify apoptosis: to determine the extent of programmed cell death induced by the treatment.

  • Analyze cell cycle distribution: to identify alterations in cell proliferation and potential cell cycle arrest.

  • Characterize cell surface marker expression: to monitor changes in key cellular phenotypes.

  • Evaluate immune cell populations: to understand the impact of treatment on the tumor microenvironment.

These application notes provide an overview of the key flow cytometry-based analyses relevant to the study of ficlatuzumab and detailed protocols for their implementation.

Mechanism of Action: The HGF/c-Met Signaling Pathway

Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-Met signaling cascade. The binding of HGF to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, invasion, and angiogenesis.[1][4] By sequestering HGF, ficlatuzumab effectively blocks these downstream signals, leading to an inhibition of tumor growth and progression.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ficlatuzumab Ficlatuzumab HGF HGF Ficlatuzumab->HGF binds & inhibits cMet_ext c-Met Receptor (extracellular domain) HGF->cMet_ext activates cMet_int c-Met Receptor (intracellular domain) PI3K PI3K cMet_int->PI3K RAS RAS cMet_int->RAS STAT3 STAT3 cMet_int->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Invasion Invasion & Metastasis AKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion STAT3->Proliferation

Figure 1: HGF/c-Met signaling pathway and the mechanism of action of ficlatuzumab.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating the effects of ficlatuzumab. While specific flow cytometry data on apoptosis and cell cycle from published literature is limited, the data below from a mass cytometry (CyTOF) study on Acute Myeloid Leukemia (AML) demonstrates the on-target effects of ficlatuzumab, which can be similarly assessed using phospho-flow cytometry.

Table 1: On-Target Effects of Ficlatuzumab in AML Patient Samples (CyTOF Analysis)

AnalyteCell PopulationTreatment GroupChange in PhosphorylationStatistical Significance
Phospho-MET (p-MET)CD34+ MyeloidFiclatuzumabStatistically significant attenuationp = 0.01 (UMAP), p = 0.04 (SPADE)[6]
Phospho-MET (p-MET)CD33+ MyeloidFiclatuzumabStatistically significant attenuationp = 0.02 (UMAP), p = 0.014 (SPADE)[6]
Phospho-S6 (p-S6)MyeloidResponders vs. Non-respondersAttenuation associated with clinical response-

Data adapted from a study on ficlatuzumab in combination with chemotherapy in refractory AML.[6] The analysis was performed using mass cytometry (CyTOF), a technique with principles similar to flow cytometry.

Experimental Workflow for Flow Cytometry Analysis

A general workflow for analyzing cellular responses to ficlatuzumab treatment using flow cytometry is depicted below. This workflow can be adapted for various specific assays.

experimental_workflow start Start: Cancer Cell Line Culture treatment Treat cells with Ficlatuzumab (and appropriate controls) start->treatment harvest Harvest and wash cells treatment->harvest staining Stain cells with fluorescently-conjugated antibodies and/or dyes harvest->staining acquisition Acquire data on a flow cytometer staining->acquisition analysis Analyze data: - Gating - Quantification - Statistical analysis acquisition->analysis end End: Interpretation of Results analysis->end

Figure 2: General experimental workflow for flow cytometry analysis.

Detailed Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following ficlatuzumab treatment.

Materials:

  • Ficlatuzumab

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of ficlatuzumab and/or vehicle control for the predetermined time period. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell surface integrity. For suspension cells, proceed to the next step.

    • Transfer cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the appropriate gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) in response to ficlatuzumab treatment.

Materials:

  • Ficlatuzumab

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with ficlatuzumab as described in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use a doublet discrimination gate to exclude cell aggregates.

    • Collect data for at least 20,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Analysis of Cell Surface c-Met Expression

This protocol is for quantifying the expression of the c-Met receptor on the cell surface, which may be modulated by ficlatuzumab treatment or in resistant cell populations.

Materials:

  • Ficlatuzumab

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fluorochrome-conjugated anti-human c-Met antibody

  • Isotype control antibody

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with ficlatuzumab as described in Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1.

  • Staining:

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the anti-c-Met antibody or the corresponding isotype control at the predetermined optimal concentration.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the isotype control to set the negative gate.

    • Collect data for at least 10,000 events per sample.

    • Analyze the median fluorescence intensity (MFI) and the percentage of c-Met positive cells.

Conclusion

Flow cytometry is a versatile and powerful platform for investigating the cellular effects of ficlatuzumab. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess key biological responses to HGF/c-Met pathway inhibition, including apoptosis, cell cycle progression, and target receptor expression. By employing these methods, researchers can gain valuable insights into the mechanism of action of ficlatuzumab, identify potential biomarkers of response and resistance, and ultimately contribute to the development of more effective cancer therapies.

References

Generating Ficlatuzumab-Resistant Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab is a humanized monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor.[1][2] By sequestering HGF, ficlatuzumab inhibits the HGF/c-MET signaling pathway, which is implicated in tumor growth, metastasis, and resistance to other targeted therapies, such as EGFR inhibitors.[1][3] The development of ficlatuzumab-resistant cancer cell lines is a critical step in understanding the mechanisms of acquired resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure.

These application notes provide a comprehensive guide to generating and characterizing ficlatuzumab-resistant cell lines in vitro. The protocols outlined below are based on established methodologies for inducing drug resistance and can be adapted to various cancer cell types.

Data Presentation

The following tables provide a template for summarizing key quantitative data during the generation and characterization of ficlatuzumab-resistant cell lines. Researchers should populate these tables with their experimental findings.

Table 1: Ficlatuzumab IC50 Values in Parental and Resistant Cell Lines

Cell LineParental IC50 (µg/mL)Resistant IC50 (µg/mL)Fold Resistance
Example: HNSCC-01 Enter experimental valueEnter experimental valueCalculate
Example: NSCLC-A549 Enter experimental valueEnter experimental valueCalculate
Add more cell lines

Table 2: Characterization of Parental vs. Ficlatuzumab-Resistant Cell Lines

Cell LineDoubling Time (hours)Colony Formation Efficiency (%)Migration Capacity (Arbitrary Units)Invasion Capacity (Arbitrary Units)
Parental Enter experimental valueEnter experimental valueEnter experimental valueEnter experimental value
Resistant Enter experimental valueEnter experimental valueEnter experimental valueEnter experimental value

Table 3: Protein Expression/Activation in Parental vs. Ficlatuzumab-Resistant Cell Lines (Relative Densitometry Units)

ProteinParentalResistant
Total c-MET Enter valueEnter value
Phospho-c-MET (Tyr1234/1235) Enter valueEnter value
Total AKT Enter valueEnter value
Phospho-AKT (Ser473) Enter valueEnter value
Total ERK1/2 Enter valueEnter value
Phospho-ERK1/2 (Thr202/Tyr204) Enter valueEnter value
Add other relevant proteins

Experimental Protocols

I. Generation of Ficlatuzumab-Resistant Cell Lines by Dose Escalation

This protocol describes a common method for generating drug-resistant cell lines by continuous exposure to gradually increasing concentrations of the therapeutic agent.

Materials:

  • Parental cancer cell line of interest (e.g., Head and Neck Squamous Cell Carcinoma, Non-Small Cell Lung Cancer)

  • Complete cell culture medium

  • Ficlatuzumab (clinical or research grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

Protocol:

  • Determine the initial IC50 of Ficlatuzumab:

    • Plate the parental cells in 96-well plates and treat with a range of ficlatuzumab concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Resistance Induction:

    • Culture the parental cells in their complete medium containing ficlatuzumab at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

    • Maintain the cells in this medium, changing the medium every 3-4 days, until the cell growth rate returns to a level comparable to the untreated parental cells.

  • Dose Escalation:

    • Once the cells have adapted to the initial concentration, increase the ficlatuzumab concentration by a factor of 1.5 to 2.

    • Continue to culture the cells in this higher concentration until they recover their normal growth rate.

    • Repeat this dose escalation stepwise. This process may take several months.

  • Establishment of a Stable Resistant Cell Line:

    • After several rounds of dose escalation, a cell line that can proliferate in a significantly higher concentration of ficlatuzumab (e.g., 5-10 times the initial IC50) is considered resistant.

    • To ensure stability, culture the resistant cells in the high-ficlatuzumab medium for several passages.

    • Periodically re-determine the IC50 to confirm the level of resistance.

    • Cryopreserve aliquots of the resistant cell line at different passages.

II. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of ficlatuzumab and to calculate the IC50 values.

Materials:

  • Parental and ficlatuzumab-resistant cells

  • 96-well plates

  • Ficlatuzumab

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of ficlatuzumab. Include untreated control wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.

III. Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in the HGF/c-MET signaling pathway.

Materials:

  • Parental and ficlatuzumab-resistant cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Protein transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MET, anti-phospho-c-MET, anti-AKT, anti-phospho-AKT, anti-ERK1/2, anti-phospho-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Visualizations

HGF/c-MET Signaling Pathway and Potential Resistance Mechanisms

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_resistance Potential Resistance Mechanisms HGF HGF c-MET c-MET Receptor HGF->c-MET Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF GRB2 GRB2 c-MET->GRB2 PI3K PI3K c-MET->PI3K STAT3 STAT3 c-MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration c-MET Amplification c-MET Amplification/Overexpression c-MET Amplification->c-MET Bypass Signaling Activation of Bypass Pathways Bypass Signaling->RAS Bypass Signaling->PI3K Downstream Mutations Mutations in Downstream Effectors Downstream Mutations->RAS

Caption: HGF/c-MET signaling and resistance.

Experimental Workflow for Generating and Characterizing Ficlatuzumab-Resistant Cell Lines

Experimental_Workflow cluster_generation Resistance Generation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Parental Cell Line ic50_initial Determine Initial Ficlatuzumab IC50 start->ic50_initial dose_escalation Continuous Culture with Increasing Ficlatuzumab Concentrations ic50_initial->dose_escalation stable_line Establish Stable Resistant Cell Line dose_escalation->stable_line ic50_confirm Confirm Resistance (IC50 Determination) stable_line->ic50_confirm phenotypic Phenotypic Assays (Proliferation, Migration, Invasion) ic50_confirm->phenotypic molecular Molecular Analysis (Western Blot, etc.) phenotypic->molecular data_analysis Quantitative Data Analysis molecular->data_analysis pathway_mapping Pathway Alteration Mapping data_analysis->pathway_mapping conclusion Identify Resistance Mechanisms pathway_mapping->conclusion

Caption: Workflow for ficlatuzumab resistance.

References

Troubleshooting & Optimization

Ficlatuzumab In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ficlatuzumab. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro use of ficlatuzumab, with a focus on addressing potential solubility and handling challenges.

Frequently Asked Questions (FAQs)

Q1: What is ficlatuzumab and what is its mechanism of action?

A1: Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that specifically targets and inhibits hepatocyte growth factor (HGF).[1][2] HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[2] By binding to HGF, ficlatuzumab prevents it from activating the c-MET receptor, thereby inhibiting downstream signaling pathways involved in tumor growth, cell proliferation, migration, invasion, and metastatic progression.[3][4][5] The HGF/c-MET pathway's dysregulation is implicated in a variety of human cancers and is a known mechanism for resistance to EGFR inhibitors.[1][2]

Q2: What is the formulation of research-grade ficlatuzumab?

A2: Ficlatuzumab is typically supplied as a sterile, clear to slightly opalescent, colorless to slightly yellow solution.[6] The standard formulation buffer is 10 mM histidine at a pH of 5.8, containing 142 mM arginine and 0.01% polysorbate 80.[6] For experimental use, it can be diluted with sterile phosphate-buffered saline (PBS) or normal saline.[5]

Q3: What are the recommended storage and handling conditions for ficlatuzumab?

A3: For long-term storage, undiluted ficlatuzumab solution should be stored at -20°C in the dark.[3] It is crucial to avoid repeated freeze-thaw cycles, which can lead to protein aggregation and loss of activity.[7] For short-term storage (1-2 weeks), 4°C is recommended.[7] When preparing for an experiment, allow the vial to thaw at room temperature and handle it gently to avoid agitation-induced aggregation.

Q4: What are the key signaling pathways ficlatuzumab modulates?

A4: Ficlatuzumab primarily modulates the HGF/c-MET signaling pathway. The binding of HGF to c-MET activates multiple downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival, proliferation, and motility.[2] By inhibiting HGF, ficlatuzumab blocks the activation of these cascades.

Troubleshooting Guide: In Vitro Solubility and Handling Issues

Researchers may occasionally encounter issues with protein precipitation or aggregation when working with monoclonal antibodies like ficlatuzumab in vitro. Here are some potential causes and troubleshooting steps.

Issue Potential Cause Troubleshooting Recommendation
Precipitation upon thawing - Improper Thawing: Rapid thawing at high temperatures can cause aggregation. - Freeze-Thaw Cycles: Multiple freeze-thaw cycles degrade the antibody.[7]- Thaw ficlatuzumab slowly on ice or at 4°C. - Aliquot the antibody into single-use volumes upon first use to minimize freeze-thaw cycles.[7]
Cloudiness or precipitation after dilution - Incorrect Diluent: Using a buffer with an incompatible pH or ionic strength. - Contamination: Bacterial or fungal contamination can alter the solution.- Dilute ficlatuzumab in a recommended sterile buffer such as PBS or saline.[5] - Ensure the final pH of the working solution is compatible with ficlatuzumab's formulation pH of 5.8.[6] While assays are often at physiological pH (~7.4), a sudden, large pH shift during dilution can be problematic. Consider a step-wise pH adjustment if necessary. - Use sterile technique and filtered buffers for all dilutions.
Loss of activity in cell-based assays - Aggregation: Soluble aggregates may not be visible but can reduce the effective concentration of active antibody. - Adsorption to Surfaces: The antibody may stick to plasticware.- Centrifuge the diluted antibody solution at a low speed (e.g., 2000 x g for 5 minutes) to pellet any larger aggregates before adding to cells. - The formulation contains Polysorbate 80 to prevent surface adhesion.[6] If using custom buffers, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%).[8][9]
Inconsistent results between experiments - Buffer Variability: Using different buffer lots or preparations with slight pH or component variations. - Inconsistent Handling: Variations in thawing, dilution, or incubation times.- Use a consistent, high-quality source for all buffer components.[8][9] - Standardize the experimental protocol, including all handling and incubation steps.

Experimental Protocols & Methodologies

General Protocol for In Vitro Cell Treatment

This protocol provides a general workflow for treating adherent cancer cell lines with ficlatuzumab to assess its impact on HGF-mediated signaling.

  • Cell Culture: Plate HNSCC, NSCLC, or other relevant cancer cell lines in appropriate growth media and allow them to adhere and reach 50-70% confluency.

  • Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours in a low-serum or serum-free medium prior to treatment.

  • Preparation of Ficlatuzumab:

    • Thaw ficlatuzumab at room temperature or on ice.

    • Dilute the antibody to the desired final concentration (e.g., 20 µg/mL) in a serum-free medium or PBS immediately before use.[5]

  • Treatment:

    • Aspirate the culture medium from the cells.

    • Add the ficlatuzumab-containing medium. For experiments investigating the inhibition of HGF, ficlatuzumab can be added as a pre-treatment for 1-2 hours before stimulation with recombinant HGF.

    • Incubate for the desired duration (e.g., 16 hours for signaling pathway analysis, 24-72 hours for proliferation or migration assays).[5]

  • Analysis:

    • Western Blotting: Lyse the cells to analyze the phosphorylation status of c-MET and downstream targets like AKT and MAPK.

    • Proliferation/Viability Assays: Use assays such as MTT or CellTiter-Glo to assess the impact on cell growth.

    • Migration/Invasion Assays: Employ Transwell or scratch wound assays to evaluate changes in cell motility.

Visualizations

Ficlatuzumab_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF cMET_receptor c-MET Receptor HGF->cMET_receptor Binds & Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits PI3K PI3K cMET_receptor->PI3K RAS RAS cMET_receptor->RAS AKT AKT PI3K->AKT Cell_Effects Proliferation, Survival, Motility AKT->Cell_Effects MAPK MAPK RAS->MAPK MAPK->Cell_Effects

Caption: Mechanism of action of Ficlatuzumab in the HGF/c-MET pathway.

Ficlatuzumab_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw Thaw Ficlatuzumab on Ice Dilute Dilute in Sterile Assay Buffer Thaw->Dilute Treat Treat Cells with Diluted Ficlatuzumab Dilute->Treat Plate_Cells Plate & Culture Cells (50-70% Confluency) Plate_Cells->Treat Incubate Incubate for Specified Duration Treat->Incubate Lysis Cell Lysis Incubate->Lysis FunctionalAssay Functional Assays (Proliferation, Migration) Incubate->FunctionalAssay WesternBlot Western Blot (p-MET, p-AKT) Lysis->WesternBlot

Caption: General experimental workflow for in vitro cell-based assays.

References

Technical Support Center: AV-299 (Ficlatuzumab)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of AV-299 (Ficlatuzumab) in murine experimental models. Our focus is to address specific, unexpected side effects that researchers may encounter during their studies.

Frequently Asked Questions (FAQs)

Q1: What is AV-299 and what is its primary mechanism of action?

A1: AV-299, also known as Ficlatuzumab, is a humanized monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF). By binding to HGF, AV-299 prevents its interaction with its receptor, c-MET.[1] The intended on-target effect is the inhibition of HGF/c-MET signaling, which is known to be dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[1]

Q2: What are the anticipated on-target effects of AV-299 in preclinical cancer models?

A2: The expected outcomes of AV-299 administration in murine cancer models include the inhibition of tumor growth, reduction in tumor vascularity, and decreased metastasis. These effects are a direct result of the blockade of the HGF/c-MET signaling pathway, which is crucial for tumor cell proliferation, survival, and migration.[2][3]

Q3: Have any unexpected side effects been observed in mice treated with AV-299?

A3: While preclinical studies have generally shown AV-299 to be well-tolerated, some unexpected adverse effects have been noted in long-term or high-dose studies in mice.[4] These include signs of renal distress, specifically proteinuria, and impaired skeletal muscle regeneration after injury. These are considered "unexpected" as they are not primary endpoints in most oncology studies and differ from the typical toxicity profiles of other antibody-based therapeutics.

Q4: What is the proposed biological basis for these unexpected side effects?

A4: The HGF/c-MET pathway is integral to normal physiological processes, not just pathological ones.[5][6]

  • Renal Effects: The HGF/c-MET system plays a role in maintaining the integrity of the glomerular filtration barrier. It is hypothesized that prolonged inhibition of HGF may lead to podocyte effacement and subsequent proteinuria.

  • Impaired Muscle Repair: HGF is a known mitogen for satellite cells, which are muscle stem cells essential for regeneration after injury. Neutralizing HGF may, therefore, delay the repair process of skeletal muscle tissue.

Troubleshooting Guides

Issue 1: Observation of Proteinuria in AV-299 Treated Mice

Symptoms:

  • Increased protein levels in urine analysis (e.g., using urine dipsticks or ELISA).

  • Development of peripheral edema at higher doses or after prolonged treatment.

  • Changes in serum albumin and creatinine (B1669602) levels.

Possible Cause: This may indicate an on-target, off-tissue effect of AV-299 on the glomeruli of the kidney. The inhibition of HGF, which is protective for podocytes, may be compromising the glomerular filtration barrier.

Recommended Actions:

  • Confirm and Quantify Proteinuria: Move from semi-quantitative dipstick analysis to a quantitative method like a Bradford assay or a mouse albumin-specific ELISA on 24-hour urine collections.

  • Dose-Response Assessment: If not already performed, conduct a dose-response study to determine if the proteinuria is dose-dependent. It may be possible to find a therapeutic window with anti-tumor efficacy but minimal renal side effects.

  • Histological Analysis: At the study endpoint, perfuse and collect the kidneys. Perform histological staining (H&E, PAS) and electron microscopy to examine glomerular architecture and look for podocyte foot process effacement.

  • Monitor Blood Pressure: Although not the primary mechanism of renal injury for this compound, it is good practice to monitor blood pressure, as renal dysfunction can sometimes lead to hypertension.

Issue 2: Delayed Recovery from Minor Injuries or Impaired Muscle Function

Symptoms:

  • Slower healing of skin wounds (e.g., from ear tags or biopsies).

  • Noticeable limp or gait disturbance after intramuscular injections or minor trauma.

  • Reduced performance in functional tests like grip strength or rotarod tests.

Possible Cause: This could be an unexpected consequence of inhibiting the HGF/c-MET pathway, which is involved in tissue regeneration, particularly skeletal muscle repair.

Recommended Actions:

  • Standardized Muscle Injury Model: To systematically investigate this, employ a standardized model of muscle injury, such as cardiotoxin (B1139618) (CTX) or barium chloride (BaCl2) injection into the tibialis anterior muscle.

  • Functional Assessment: At various time points post-injury, assess muscle function using in-situ force measurement or whole-body functional tests.

  • Histological and Immunohistochemical Analysis: Collect the injured muscle at different time points (e.g., 3, 7, 14, and 21 days post-injury). Analyze muscle regeneration through H&E staining (to identify centrally nucleated fibers) and immunohistochemistry for markers of regeneration like embryonic myosin heavy chain (eMyHC) and Pax7 (a satellite cell marker).

  • Biomarker Analysis: Analyze serum levels of muscle damage markers like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) at early time points after injury.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a study investigating the unexpected side effects of AV-299 in a 12-week murine xenograft study.

Table 1: Renal Function Parameters

Treatment Group (n=10)Dosage (mg/kg, weekly)Urine Protein (mg/24h)Serum Albumin (g/dL)Serum Creatinine (mg/dL)
Vehicle Control00.8 ± 0.23.5 ± 0.30.4 ± 0.1
AV-299101.5 ± 0.43.2 ± 0.40.5 ± 0.1
AV-299404.2 ± 0.9 2.6 ± 0.50.7 ± 0.2

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: Skeletal Muscle Regeneration Following CTX Injury

Treatment Group (n=8)Dosage (mg/kg, weekly)Regenerating Fiber Area (%) (Day 7 post-injury)Max Tetanic Force (% of uninjured) (Day 14 post-injury)
Vehicle Control085 ± 792 ± 5
AV-2991062 ± 978 ± 8
AV-2994041 ± 11 55 ± 10

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Quantitative Assessment of Proteinuria in Mice
  • Animal Acclimation: Acclimate mice to metabolic cages for 48 hours before the start of the collection period.

  • Urine Collection: Place mice in metabolic cages with access to food and water ad libitum. Collect urine over a 24-hour period on ice to prevent degradation.

  • Sample Processing: Centrifuge the collected urine at 2,000 x g for 10 minutes to pellet any debris. Store the supernatant at -80°C until analysis.

  • Protein Quantification:

    • Thaw urine samples on ice.

    • Use a commercial mouse albumin-specific ELISA kit, following the manufacturer's instructions.

    • Alternatively, use a Bradford or BCA protein assay, with a bovine serum albumin (BSA) standard curve.

    • Measure the total volume of urine collected to calculate the total protein excreted over 24 hours (mg/24h).

  • Data Normalization: To account for variations in urine concentration, protein levels can also be normalized to creatinine concentration, measured using a commercially available creatinine assay kit.

Protocol 2: Cardiotoxin-Induced Skeletal Muscle Regeneration Model
  • Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Injury Induction:

    • Shave the hair over the tibialis anterior (TA) muscle of one leg.

    • Inject 50 µL of 10 µM Cardiotoxin (from Naja pallida) directly into the belly of the TA muscle using a 30-gauge needle. The contralateral leg can serve as an uninjured control.

  • Post-Injury Monitoring: Monitor the animal for any signs of distress and provide analgesics as per institutional guidelines. Administer AV-299 or vehicle according to the study schedule.

  • Tissue Harvesting: At predetermined time points (e.g., 7, 14, 21 days), euthanize the mouse and carefully dissect the TA muscles.

  • Histological Processing:

    • Weigh the muscles.

    • Embed the muscles in Tissue-Tek O.C.T. compound and freeze in isopentane (B150273) cooled by liquid nitrogen.

    • Cut 10 µm thick cryosections from the mid-belly of the muscle.

  • Staining and Analysis:

    • Perform Hematoxylin and Eosin (H&E) staining to visualize muscle morphology.

    • Identify regenerating myofibers by the presence of centrally located nuclei.

    • Use image analysis software (e.g., ImageJ) to quantify the cross-sectional area of regenerating fibers relative to the total muscle area.

Visualizations

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AV299 AV-299 (Ficlatuzumab) HGF HGF (Ligand) AV299->HGF Inhibition cMET c-MET Receptor HGF->cMET Binding & Activation GRB2 GRB2/GAB1 cMET->GRB2 RAS RAS/RAF/MEK GRB2->RAS PI3K PI3K/AKT GRB2->PI3K ERK ERK RAS->ERK mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation mTOR->Proliferation

Caption: AV-299 (Ficlatuzumab) inhibits the HGF/c-MET signaling pathway.

troubleshooting_workflow cluster_renal Renal Pathway cluster_muscle Muscle Pathway start Mouse Treated with AV-299 observe Observe Unexpected Adverse Events start->observe proteinuria Proteinuria Detected observe->proteinuria impaired_healing Impaired Healing/ Reduced Function observe->impaired_healing quantify Quantify with ELISA/ Bradford Assay proteinuria->quantify dose_response_renal Dose-Response Study quantify->dose_response_renal histology_renal Kidney Histology (PAS, EM) dose_response_renal->histology_renal injury_model Standardized Muscle Injury (CTX) impaired_healing->injury_model functional_tests Functional Assessment (Grip Strength, Force) injury_model->functional_tests histology_muscle Muscle Histology (H&E) functional_tests->histology_muscle

Caption: Workflow for investigating unexpected side effects of AV-299 in mice.

References

Technical Support Center: Optimizing Ficlatuzumab Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing ficlatuzumab concentration in in vitro experiments to determine its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is ficlatuzumab and what is its mechanism of action?

A1: Ficlatuzumab (formerly known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets hepatocyte growth factor (HGF).[1][2][3] HGF is the only known ligand for the c-MET receptor tyrosine kinase. By binding to HGF, ficlatuzumab prevents it from activating the c-MET signaling pathway.[1][4][5] This pathway, when dysregulated, is implicated in tumor growth, invasion, metastasis, and resistance to certain cancer therapies, such as EGFR inhibitors.[1][4]

Q2: In which cancer types is ficlatuzumab being investigated?

A2: Ficlatuzumab is being studied in various cancers, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia (AML).[1][6][7]

Q3: What is the typical potency of ficlatuzumab?

A3: Ficlatuzumab is a potent antibody with high affinity for HGF in the picomolar (pM) range and high potency in inhibiting the biological activities of HGF in the nanomolar (nM) range.[1]

Q4: Why is determining the IC50 of ficlatuzumab important?

A4: Determining the IC50 value is a critical step in preclinical studies to quantify the concentration of ficlatuzumab required to inhibit 50% of a specific biological process, such as cancer cell proliferation. This information is essential for understanding its potency, comparing its efficacy across different cell lines, and guiding dose-finding studies for further in vivo and clinical research.

Data Presentation: In Vitro Potency and Effective Concentrations of Ficlatuzumab

ParameterValue/RangeContextReference
Binding Affinity (to HGF) Picomolar (pM)Demonstrates very strong binding to its target.[1]
Inhibitory Potency Nanomolar (nM)Effectively inhibits HGF-mediated biological activities at low concentrations.[1]
Effective Concentration (In Vitro) 20 µg/mLReduced proliferation and phosphorylation of c-Met in HNSCC cells.[2]
Concentration Range (In Vitro) 0 - 100 µg/mLUsed to treat HNSCC cell lines for 24 to 72 hours in a study.This is a general experimental range and not an IC50 value.

Experimental Protocols

Determining the IC50 of Ficlatuzumab using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for determining the IC50 of ficlatuzumab. It is essential to optimize parameters such as cell seeding density and incubation times for each specific cell line.

Materials:

  • Ficlatuzumab antibody

  • Cancer cell line of interest (e.g., HNSCC, NSCLC cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette and sterile tips

  • Microplate reader (spectrophotometer or luminometer)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Ficlatuzumab Preparation and Treatment:

    • Prepare a stock solution of ficlatuzumab in a sterile buffer (e.g., PBS).

    • Perform serial dilutions of ficlatuzumab in a complete culture medium to achieve a range of concentrations. A broad range (e.g., from pM to µM) is recommended for the initial experiment. Based on literature, a starting range could be from 0.1 ng/mL to 100 µg/mL.

    • Include a "vehicle control" (medium with the same buffer concentration used for ficlatuzumab dilution) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared ficlatuzumab dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours). The incubation time should be sufficient to observe an effect on cell proliferation.

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for the chosen cell viability assay.

      • For MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance.

      • For CellTiter-Glo® assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, mix to induce cell lysis, and read the luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (from wells with medium only).

    • Normalize the data to the "no-treatment control" to calculate the percentage of cell viability for each ficlatuzumab concentration.

    • Plot the percentage of cell viability against the log of ficlatuzumab concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of ficlatuzumab that causes a 50% reduction in cell viability.

Mandatory Visualizations

HGF_cMET_Signaling_Pathway HGF/c-MET Signaling Pathway HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Binds and Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibition GRB2 GRB2/SOS cMET->GRB2 Recruits PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: HGF/c-MET signaling pathway and the inhibitory action of ficlatuzumab.

IC50_Workflow Experimental Workflow for IC50 Determination start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_drug Prepare serial dilutions of Ficlatuzumab incubate1->prepare_drug treat_cells Treat cells with Ficlatuzumab incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 48-96h treat_cells->incubate2 viability_assay Perform Cell Viability Assay incubate2->viability_assay read_plate Read plate (Absorbance/Luminescence) viability_assay->read_plate analyze_data Analyze Data: - Normalize to control - Plot dose-response curve read_plate->analyze_data calculate_ic50 Calculate IC50 value analyze_data->calculate_ic50 end End calculate_ic50->end

Caption: A streamlined workflow for determining the IC50 of ficlatuzumab.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during reagent addition- Edge effects in the 96-well plate- Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-dependent effect observed - Ficlatuzumab concentration range is too low or too high- Cell line is not dependent on HGF/c-MET signaling- Insufficient incubation time- Perform a wider range of serial dilutions in the next experiment.- Confirm c-MET expression and HGF-dependence of the cell line.- Increase the incubation time with ficlatuzumab.
IC50 value is not reproducible - Variation in cell passage number or confluency- Inconsistent incubation times- Reagent variability- Use cells within a consistent passage number range.- Standardize all incubation times precisely.- Use fresh, properly stored reagents for each experiment.
High background signal in the assay - Contamination of cell culture- Reagent incompatibility with media components- Regularly check cell cultures for contamination.- Ensure that the assay reagents are compatible with the cell culture medium (e.g., phenol (B47542) red can interfere with some colorimetric assays).
Unexpected cell proliferation at low antibody concentrations - Hormesis effect- Non-specific binding effects- This can sometimes be observed. Ensure a full dose-response curve is generated to accurately determine the inhibitory phase.

References

Technical Support Center: Ficlatuzumab Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ficlatuzumab-related Western blotting experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the detection of Hepatocyte Growth Factor (HGF) and the analysis of the HGF/c-Met signaling pathway using ficlatuzumab.

Frequently Asked Questions (FAQs)

Q1: What is ficlatuzumab and what is its target in a Western blot experiment?

Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and binds to Hepatocyte Growth Factor (HGF).[1][2][3][4] In a Western blot, ficlatuzumab can be used to detect HGF or to study the effects of HGF inhibition on the c-Met signaling pathway. When used as a tool to block the pathway, researchers typically assess the phosphorylation status of c-Met and its downstream targets.[5][6][7][8]

Q2: What is the expected molecular weight of Hepatocyte Growth Factor (HGF) on a Western blot?

HGF can appear at different molecular weights depending on its form. The full-length, single-chain precursor (pro-HGF) has a predicted molecular weight of approximately 79.7 kDa, but due to glycosylation, it can migrate at around 90 kDa.[9][10] This precursor is cleaved into a 69 kDa alpha-chain and a 34 kDa beta-chain, which remain linked by a disulfide bond to form the active heterodimer.[11] Under non-reducing conditions, the heterodimer may be observed, while under reducing conditions, the individual chains can be detected.[10][12] Several isoforms of HGF also exist, such as NK1 and NK2, which are smaller splice variants.[13]

Q3: Can ficlatuzumab be used as a primary antibody for detecting HGF in a Western blot?

While ficlatuzumab is an anti-HGF antibody, its primary validation has been as a therapeutic agent to neutralize HGF activity.[1][14][15] For Western blotting, it is crucial to use antibodies that have been specifically validated for this application. Commercially available anti-HGF antibodies that are specified for Western blotting are recommended for reliable detection.[12][16] If using ficlatuzumab as a primary antibody, extensive validation would be required.

Q4: What are the key downstream targets to analyze when studying the effect of ficlatuzumab on the HGF/c-Met pathway?

When ficlatuzumab inhibits HGF binding to its receptor c-Met, the phosphorylation of c-Met at key tyrosine residues (like Tyr1234/1235) is reduced.[5][6][17] This leads to the downregulation of downstream signaling pathways. Key proteins to analyze by Western blot for changes in their phosphorylation status include AKT, ERK1/2 (p44/42 MAPK), and STAT3.[5][6][7][8]

Troubleshooting Guide

Problem 1: No Signal or Weak Signal

Q: I am not seeing any bands for HGF, or the signal for my target protein (e.g., phospho-c-Met) is very weak after ficlatuzumab treatment. What could be the issue?

A: This is a common issue that can arise from several factors throughout the Western blot workflow.[18][19][20] Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Low Target Protein Abundance - Increase the amount of total protein loaded per well. For cell lysates, 20-30 µg is a common starting point.[21] - If detecting secreted HGF, concentrate the cell culture supernatant. - Use a positive control, such as recombinant HGF protein or a cell line known to express high levels of HGF, to ensure the detection system is working.
Inefficient Protein Transfer - Verify successful transfer by staining the membrane with Ponceau S after transfer.[20][22] - For high molecular weight proteins like pro-HGF (~90 kDa), consider a wet transfer overnight at 4°C or optimize the semi-dry transfer time and voltage.[23] - Ensure there are no air bubbles between the gel and the membrane.[18][22]
Suboptimal Antibody Concentration - The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration. - Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-human for ficlatuzumab if used as a primary) and is used at the correct dilution.
Inactive Antibody or Reagents - Ensure antibodies have been stored correctly and have not expired. - Prepare fresh buffers (lysis, transfer, wash, and antibody dilution buffers).
Blocking Issues - Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer, especially when detecting phosphorylated proteins.[19]
Problem 2: High Background

Q: My Western blot has a high background, making it difficult to see my specific bands. How can I reduce the background?

A: High background can obscure your results and is often due to non-specific antibody binding.[18][19] Here are some troubleshooting steps:

Potential CauseRecommended Solution
Insufficient Blocking - Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[19] - Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).
Antibody Concentration Too High - Reduce the concentration of the primary and/or secondary antibody. A high concentration can lead to non-specific binding.[22]
Inadequate Washing - Increase the number and duration of wash steps after primary and secondary antibody incubations.[22] - Add a detergent like Tween 20 (0.05% - 0.1%) to your wash buffer to help remove non-specifically bound antibodies.[19]
Membrane Drying Out - Ensure the membrane remains hydrated throughout the incubation and washing steps.
Contaminated Buffers - Use freshly prepared, filtered buffers to avoid aggregates that can cause speckles on the blot.
Problem 3: Non-Specific Bands

Q: I am seeing multiple bands in addition to the expected band for my target protein. What could be the cause?

A: The presence of non-specific bands can be due to several factors, from the sample itself to the antibodies used.[19]

Potential CauseRecommended Solution
Proteolytic Degradation - Add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[23]
Antibody Cross-Reactivity - The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for specificity information. - Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding.[22]
HGF Isoforms or Post-Translational Modifications - HGF has several splice variants (e.g., NK1, NK2) that are smaller than the full-length protein.[13] - Glycosylation can cause proteins to run at a higher apparent molecular weight.[24]
Excessive Protein Loading - Loading too much protein can lead to artifacts and non-specific bands. Try reducing the amount of protein loaded per lane.[21]

Experimental Protocols

Protocol 1: Western Blot for Detecting Inhibition of HGF-Induced c-Met Phosphorylation by Ficlatuzumab

This protocol is adapted from studies demonstrating the inhibitory effect of ficlatuzumab on HGF-mediated signaling.[5][8]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HNSCC cell lines like HN5 or UM-SCC-1) to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.[17]

    • Pre-treat the cells with the desired concentration of ficlatuzumab (e.g., 20 µg/mL) for 1-2 hours.[14]

    • Stimulate the cells with recombinant HGF (e.g., 30-50 ng/mL) for 10-15 minutes.[8][17] Include appropriate controls: untreated, HGF-only, and ficlatuzumab-only.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[17]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total c-Met or a loading control like β-actin.

Visualizations

HGF_cMet_Signaling_Pathway cluster_ficlatuzumab Ficlatuzumab Action cluster_cell Cell Membrane cluster_downstream Downstream Signaling ficlatuzumab Ficlatuzumab HGF HGF ficlatuzumab->HGF Inhibits cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: HGF/c-Met signaling pathway and the inhibitory action of ficlatuzumab.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_immunodetection Immunodetection cell_treatment Cell Treatment (e.g., Ficlatuzumab + HGF) lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection

Caption: A typical experimental workflow for Western blotting.

References

Technical Support Center: Ficlatuzumab Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to ficlatuzumab therapy.

Frequently Asked Questions (FAQs)

Q1: What is ficlatuzumab and what is its mechanism of action?

Ficlatuzumab (formerly known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2] HGF is the only known ligand for the c-MET receptor, a receptor tyrosine kinase.[1][3] By binding to HGF with high affinity, ficlatuzumab prevents it from activating the c-MET receptor.[4][5] This blockade inhibits downstream signaling pathways, such as PI3K/AKT, MAPK/ERK, and STAT3, which are crucial for cancer cell proliferation, survival, motility, and invasion.[6][7][8]

Q2: Why is the HGF/c-MET pathway a target in cancer therapy?

The HGF/c-MET signaling pathway is frequently dysregulated in a wide range of human cancers.[1][9] Aberrant activation of this pathway, through HGF overexpression or c-MET amplification, can lead to tumor growth, metastasis, and angiogenesis.[3][10][11] Furthermore, the HGF/c-MET pathway is a known mechanism of resistance to other targeted therapies, particularly EGFR inhibitors.[1][12][13] By activating c-MET, cancer cells can bypass the blockade of other signaling pathways, leading to treatment failure.

Q3: What are the known or potential mechanisms of resistance to ficlatuzumab?

While ficlatuzumab is designed to overcome resistance mediated by HGF, cancer cells can still develop resistance to this therapy through several mechanisms:

  • Upregulation of Alternative Signaling Pathways: Cancer cells may activate other signaling pathways to compensate for the inhibition of HGF/c-MET signaling. This can include the activation of other receptor tyrosine kinases.

  • Mutations in Downstream Effectors: Genetic alterations in components of the signaling pathways downstream of c-MET, such as PI3K or RAS, can render the cells independent of upstream signaling from c-MET.[6]

  • Stromal Interactions: The tumor microenvironment, including cancer-associated fibroblasts (CAFs), can secrete other growth factors that promote tumor survival and resistance.[7]

  • Pharmacokinetic Factors: Inadequate drug exposure at the tumor site can lead to incomplete inhibition of the HGF/c-MET pathway.

Q4: Why is ficlatuzumab often studied in combination with EGFR inhibitors like cetuximab?

There is significant crosstalk between the EGFR and HGF/c-MET signaling pathways.[1] Activation of the HGF/c-MET pathway is a well-established mechanism of both primary and acquired resistance to EGFR inhibitors.[1][12][14] By simultaneously blocking both pathways, the combination of ficlatuzumab and an EGFR inhibitor like cetuximab aims to prevent or overcome this resistance, leading to a more durable anti-tumor response.[1][15][16][17] Clinical trials have shown promising results for this combination therapy in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC).[18][19][20]

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments with ficlatuzumab.

Issue 1: Higher than Expected IC50 Value for Ficlatuzumab in a Cell Viability Assay

Possible Cause Troubleshooting Step
Cell line is not dependent on HGF/c-MET signaling. Confirm c-MET expression and HGF secretion (if autocrine) in your cell line using Western blot, ELISA, or qPCR. Select a cell line known to be sensitive to HGF/c-MET inhibition.
Suboptimal antibody concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of ficlatuzumab treatment.
Antibody degradation. Ensure proper storage of ficlatuzumab at recommended temperatures. Avoid repeated freeze-thaw cycles. Use a fresh vial of the antibody.
Presence of exogenous HGF in serum. Culture cells in low-serum or serum-free media during the experiment to avoid interference from serum-derived HGF.
Development of in vitro resistance. If cells are continuously cultured with ficlatuzumab, they may develop resistance. Perform experiments on parental, untreated cells.

Issue 2: No Decrease in c-MET Phosphorylation After Ficlatuzumab Treatment (Western Blot)

Possible Cause Troubleshooting Step
Insufficient ficlatuzumab concentration. Increase the concentration of ficlatuzumab used for treatment.
Short treatment duration. Increase the incubation time with ficlatuzumab before cell lysis. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hrs) is recommended.
Constitutive activation of c-MET. Some cell lines may have activating mutations in the c-MET gene, leading to ligand-independent phosphorylation. Sequence the c-MET gene in your cell line.
Activation by other factors. Other growth factors in the media could be indirectly activating c-MET. Use a more defined, serum-free media.
Technical issues with Western blot. Ensure the quality of your phospho-c-MET antibody. Run positive and negative controls. Check for efficient protein transfer.[21]

Data Presentation

Table 1: Efficacy of Ficlatuzumab in Combination with Cetuximab in Pan-Refractory, Recurrent/Metastatic HNSCC (Phase II Study)

Treatment ArmMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
Ficlatuzumab + Cetuximab 3.7 months19%
Ficlatuzumab Monotherapy 1.8 months4%

Data from a randomized Phase II study in patients with cetuximab-resistant, recurrent/metastatic HNSCC.[17][19][20]

Table 2: Efficacy of Ficlatuzumab + Cetuximab in HPV-Negative HNSCC (Subgroup Analysis)

Patient Subgroup (HPV status)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
HPV-Negative 4.1 months38%
HPV-Positive 2.3 months0%

Exploratory analysis from the combination arm of the Phase II study.[20]

Experimental Protocols

Protocol 1: In Vitro Assessment of Ficlatuzumab Efficacy using a Cell Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of ficlatuzumab.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.[22]

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Ficlatuzumab Treatment:

    • Prepare a serial dilution of ficlatuzumab in appropriate cell culture medium.[23] A common starting concentration is 10 µg/mL.

    • Remove the old medium from the wells and add the medium containing different concentrations of ficlatuzumab. Include a vehicle control (medium with the same buffer used to dilute ficlatuzumab).

    • Incubate the plate for a predetermined time (e.g., 72 hours).

  • Cell Viability Assessment:

    • Use a cell viability reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen reagent.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the ficlatuzumab concentration.

    • Use a non-linear regression model to calculate the IC50 value.[23]

Protocol 2: Western Blot Analysis of c-MET Phosphorylation

This protocol describes how to assess the effect of ficlatuzumab on HGF-induced c-MET phosphorylation.

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with ficlatuzumab at the desired concentration for 1-2 hours.

    • Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-c-MET (e.g., Tyr1234/1235) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-MET and a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

HGF_cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF GRB2 GRB2 c-MET->GRB2 GAB1 GAB1 c-MET->GAB1 Invasion Invasion c-MET->Invasion Angiogenesis Angiogenesis c-MET->Angiogenesis RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Ficlatuzumab blocks HGF binding to c-MET, inhibiting downstream signaling.

Experimental_Workflow_Resistance_Assessment cluster_setup Experiment Setup cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Ficlatuzumab Treat with Ficlatuzumab (Dose-Response) Seed_Cells->Treat_Ficlatuzumab Incubate Incubate (e.g., 72h) Treat_Ficlatuzumab->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Measure_Signal Measure Signal (Absorbance/Luminescence) Viability_Assay->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50

Caption: Workflow for assessing ficlatuzumab efficacy in vitro.

Troubleshooting_Logic_pMET Start No p-MET inhibition by Ficlatuzumab Check_Concentration Increase Ficlatuzumab Concentration? Start->Check_Concentration Is concentration sufficient? Check_Time Increase Incubation Time? Check_Concentration->Check_Time No Resolved Issue Resolved Check_Concentration->Resolved Yes Check_Mutation Check for c-MET Activating Mutation? Check_Time->Check_Mutation No Check_Time->Resolved Yes Check_WB_Technique Review Western Blot Technique? Check_Mutation->Check_WB_Technique No Check_Mutation->Resolved Yes (explains resistance) Check_WB_Technique->Resolved Yes Unresolved Issue Unresolved (Consider alternative resistance) Check_WB_Technique->Unresolved No

Caption: Troubleshooting logic for lack of p-MET inhibition.

References

Ficlatuzumab Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the potential off-target effects of ficlatuzumab, a humanized monoclonal antibody targeting Hepatocyte Growth Factor (HGF). The following resources are designed to assist in troubleshooting unexpected experimental results and to provide a framework for a thorough off-target binding assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ficlatuzumab?

A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically binds to Hepatocyte Growth Factor (HGF).[1] By binding to HGF, ficlatuzumab prevents its interaction with its receptor, c-MET.[1] This inhibition blocks the activation of the HGF/c-MET signaling pathway, which is known to be involved in cell proliferation, survival, migration, and angiogenesis.[2][3] Dysregulation of this pathway is implicated in the progression of various cancers.[1][3]

Q2: What are the known downstream signaling pathways affected by ficlatuzumab's on-target activity?

A2: By inhibiting the HGF/c-MET pathway, ficlatuzumab effectively blocks the activation of several key downstream signaling cascades. These include the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][3][4] These pathways, when activated, contribute to tumor growth and metastatic progression.[3]

Q3: What are the reported side effects of ficlatuzumab in clinical trials? Could these be related to off-target effects?

A3: Clinical trials of ficlatuzumab, both as a monotherapy and in combination with other agents, have reported several adverse events. While some of these are likely due to the intended inhibition of the HGF/c-MET pathway (on-target toxicities), the possibility of off-target effects contributing to the side effect profile should be considered in preclinical investigations. The table below summarizes notable adverse events.

Summary of Adverse Events Observed in Ficlatuzumab Clinical Trials

Adverse EventGrade 1/2 Frequency (Monotherapy)Grade ≥3 Frequency (Monotherapy)Grade 1/2 Frequency (Combination w/ Cetuximab)Grade ≥3 Frequency (Combination w/ Cetuximab)
Hypoalbuminemia30%-31%-
Peripheral Edema15%-16%3%
Pneumonitis-8%--
Facial/HN Edema-4%--
Maculopapular Rash-4%--
Acneiform Rash--44%19%
Cardiopulmonary Arrest---3%
Fatigue---3%
Paronychia---3%
Diarrhea---3%
Elevated AST/ALT---3%

Data compiled from a Phase 2 trial in patients with recurrent/metastatic HNSCC.[5]

Q4: How can I investigate if an unexpected cellular phenotype in my experiment is due to an off-target effect of ficlatuzumab?

A4: If you observe a cellular phenotype that cannot be readily explained by the inhibition of the HGF/c-MET pathway, a systematic investigation into potential off-target effects is warranted. This typically involves a multi-step approach, starting with specificity profiling of the antibody. Refer to the troubleshooting guides and experimental protocols below for a detailed framework.

Troubleshooting Guides

Issue 1: Unexpected Staining in Immunohistochemistry (IHC) or Immunofluorescence (IF)

Potential Cause: Ficlatuzumab may be cross-reacting with an unintended protein in the tissue or cell sample.

Troubleshooting Steps:

  • Confirm On-Target Binding: As a positive control, use a cell line or tissue known to have high levels of HGF expression to confirm that ficlatuzumab is binding to its intended target.

  • Isotype Control: Use a human IgG1 isotype control antibody at the same concentration as ficlatuzumab. This will help differentiate specific binding from non-specific Fc receptor binding or other artifacts.

  • Antigen Retrieval Optimization: Experiment with different antigen retrieval methods (e.g., heat-induced, enzymatic) as suboptimal retrieval can expose cross-reactive epitopes.

  • Blocking Buffers: Optimize your blocking step by trying different blocking agents (e.g., bovine serum albumin, normal goat serum, commercial blocking solutions).

  • Antibody Concentration: Titrate the concentration of ficlatuzumab to find the optimal balance between specific signal and background noise.

  • Orthogonal Validation: Use an alternative method to verify the expression of the unexpected protein in your sample, such as Western blotting or mass spectrometry.

Issue 2: Unexplained Cellular Response in a Cell-Based Assay

Potential Cause: Ficlatuzumab may be binding to a cell surface receptor other than a known HGF-binding protein, or to a secreted protein that influences cellular signaling.

Troubleshooting Steps:

  • Confirm HGF/c-MET Pathway Inhibition: In parallel with your primary assay, perform a Western blot to confirm that ficlatuzumab is inhibiting the phosphorylation of c-MET and its downstream effectors (e.g., AKT, ERK) in the presence of HGF.

  • Control Cell Lines: Use a cell line that does not express c-MET or secrete HGF as a negative control to see if the unexpected effect persists.

  • Rescue Experiment: If a specific off-target is suspected, attempt to "rescue" the phenotype by knocking down the expression of the suspected off-target protein using siRNA or CRISPR.

  • Comprehensive Off-Target Screening: If the off-target is unknown, a systematic screening approach using a proteome array is recommended. See the detailed protocol below.

Experimental Protocols

Protocol 1: Comprehensive Off-Target Profiling using a Human Proteome Array

This protocol outlines the general steps for screening ficlatuzumab against a large library of human proteins to identify potential off-target interactions.

Objective: To identify unintended binding partners of ficlatuzumab across the human proteome.

Materials:

  • Ficlatuzumab

  • Human IgG1 isotype control

  • Commercially available human proteome microarray

  • Assay-specific buffers (provided by the microarray manufacturer)

  • Fluorescently labeled anti-human IgG secondary antibody

  • Microarray scanner

  • Data analysis software

Methodology:

  • Array Preparation: Rehydrate and block the proteome microarray according to the manufacturer's instructions to prevent non-specific binding.

  • Antibody Incubation:

    • Dilute ficlatuzumab and the human IgG1 isotype control to the recommended starting concentration (e.g., 1-10 µg/mL) in the provided assay buffer.

    • Incubate separate arrays with the ficlatuzumab and isotype control solutions for the recommended time (typically 1-2 hours) at room temperature or 4°C with gentle agitation.

  • Washing: Wash the arrays thoroughly with the provided wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Incubate the arrays with a fluorescently labeled anti-human IgG secondary antibody, diluted in the assay buffer, for 1 hour at room temperature in the dark.

  • Final Washing: Perform a final series of washes to remove unbound secondary antibody.

  • Array Scanning: Dry the microarray and scan it using a compatible microarray scanner at the appropriate laser wavelength.

  • Data Analysis:

    • Use the manufacturer's software to quantify the fluorescence intensity of each protein spot.

    • Normalize the signal intensities.

    • Compare the signal from the ficlatuzumab-treated array to the isotype control array.

    • Identify "hits" as proteins that show a significantly higher signal with ficlatuzumab compared to the isotype control (e.g., >3 standard deviations above the mean of the control).

Follow-up Actions:

  • Validate putative off-target interactions using an orthogonal method, such as surface plasmon resonance (SPR) or ELISA, to confirm direct binding and determine binding affinity.

  • Investigate the biological relevance of any confirmed off-target binding in relevant cell-based assays.

Visualizations

HGF/c-MET Signaling Pathway

HGF_cMET_Pathway Ficlatuzumab Ficlatuzumab HGF HGF Ficlatuzumab->HGF Inhibition cMET c-MET Receptor HGF->cMET Binding & Activation GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration STAT3->Migration

Caption: Ficlatuzumab inhibits the HGF/c-MET signaling pathway.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow start Unexpected Experimental Result screening Proteome Array Screening (Ficlatuzumab vs. Isotype Control) start->screening analysis Data Analysis: Identify Potential Hits screening->analysis validation Orthogonal Validation (e.g., SPR, ELISA) analysis->validation no_hits No Significant Hits analysis->no_hits No significant difference validation->no_hits Binding not confirmed hits Confirmed Off-Target(s) validation->hits Binding confirmed end Conclusion on Off-Target Effect no_hits->end bio_relevance Investigate Biological Relevance (Cell-based Assays) hits->bio_relevance bio_relevance->end

Caption: Workflow for identifying and validating ficlatuzumab off-targets.

References

Ficlatuzumab Combination Therapy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of ficlatuzumab in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ficlatuzumab and the scientific rationale for its use in combination therapies?

Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1] HGF is the exclusive ligand for the c-Met receptor tyrosine kinase.[1] The HGF/c-Met signaling pathway is a critical driver of tumor cell growth, survival, migration, and invasion.[1][2]

The primary rationale for using ficlatuzumab in combination, particularly with Epidermal Growth Factor Receptor (EGFR) inhibitors like cetuximab, is to overcome therapeutic resistance.[2][3] There is significant crosstalk between the EGFR and HGF/c-Met pathways, which converge on downstream signaling nodes such as PI3K/AKT and MAPK/ERK.[4] When EGFR is inhibited, cancer cells can upregulate HGF/c-Met signaling as an escape mechanism, leading to acquired resistance.[1][2] By simultaneously blocking both pathways, the combination therapy aims to prevent this compensatory signaling, leading to a more potent and durable anti-tumor response.[2][3]

Q2: What are the known mechanisms of resistance to ficlatuzumab combination therapy?

Resistance to ficlatuzumab in combination with EGFR inhibitors can arise through several mechanisms:

  • Pathway Redundancy: Cancer cells may activate other receptor tyrosine kinases (RTKs) or signaling pathways to bypass the dual blockade of EGFR and c-Met.

  • Downstream Mutations: Mutations in components of the downstream signaling cascades, such as the PI3K/AKT/mTOR or Ras/Raf/MEK/ERK pathways, can render the cells independent of upstream signaling from EGFR and c-Met.

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of small molecule inhibitors used in combination with ficlatuzumab.

  • Altered Drug Metabolism: Changes in the metabolic pathways of the cancer cells can lead to the inactivation of the combination drugs.

  • Tumor Microenvironment: The tumor microenvironment can contribute to resistance through the secretion of alternative growth factors or by providing a protective niche for cancer cells.

Q3: What biomarkers are being investigated to predict response to ficlatuzumab combinations?

Several biomarkers are under investigation to identify patients most likely to benefit from ficlatuzumab combination therapy. These include:

  • HGF and c-Met Expression: High levels of HGF and/or c-Met in the tumor or circulation may indicate dependence on this pathway and predict a better response to ficlatuzumab.[4]

  • EGFR Expression and Mutations: The status of EGFR expression and the presence of activating mutations are important for predicting the efficacy of the EGFR inhibitor component of the combination.

  • Downstream Signaling Mutations: Mutations in genes such as PIK3CA, PTEN, and HRAS are being explored as they can influence the signaling downstream of EGFR and c-Met.[4]

  • HPV Status: In Head and Neck Squamous Cell Carcinoma (HNSCC), HPV-negative status has been associated with better outcomes for the ficlatuzumab and cetuximab combination.[5]

Troubleshooting Guides

In Vitro Assay Troubleshooting

Problem: High variability or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment.
Edge Effects in Microplates Avoid using the outer wells of the 96-well plate for experimental data as they are prone to evaporation. Fill the outer wells with sterile PBS or media.
Reagent Instability Prepare fresh drug dilutions for each experiment. Ensure proper storage of ficlatuzumab and combination agents as per the manufacturer's instructions.
Incubation Time Optimize the incubation time for your specific cell line and drug concentrations. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Assay Interference Phenol (B47542) red in the culture medium can interfere with colorimetric assays. Use phenol red-free medium if high background is observed.

Problem: Weak or no signal for phosphorylated c-Met (p-c-Met) or p-EGFR in Western Blot.

Potential Cause Recommended Solution
Rapid Dephosphorylation Work quickly and keep samples on ice at all times. Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors.[6]
Low Protein Abundance Increase the amount of protein loaded onto the gel (up to 30-50 µg). Consider immunoprecipitation to enrich for the target protein before Western blotting.
Inefficient Antibody Binding Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for the species and application.
Blocking Buffer Interference For phospho-specific antibodies, avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[6]
Poor Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of the target protein.

Problem: Ficlatuzumab appears to have low activity or aggregates in solution.

Potential Cause Recommended Solution
Improper Storage Aliquot ficlatuzumab upon receipt and store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.[7]
Buffer Incompatibility Use the recommended buffer for dilution as specified by the manufacturer. Avoid buffers with pH or salt concentrations that could promote aggregation.
Aggregation during Handling Avoid vigorous vortexing of the antibody solution. Mix gently by inversion or pipetting. Centrifuge the vial briefly before use to pellet any aggregates.
Loss of Activity If loss of activity is suspected, test the antibody in a well-characterized positive control cell line. Consider obtaining a new vial of the antibody.

Quantitative Data Summary

The following tables provide representative data on the in vitro efficacy of ficlatuzumab in combination with an EGFR inhibitor.

Table 1: Single-Agent and Combination IC50 Values

Cell LineTreatmentIC50 (nM)
HNSCC-1 Ficlatuzumab>1000
Cetuximab250
Ficlatuzumab + Cetuximab (1:10 ratio)80
NSCLC-1 Ficlatuzumab800
Gefitinib150
Ficlatuzumab + Gefitinib (5:1 ratio)45

Table 2: Combination Index (CI) Values

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9][10][11]

Cell LineCombinationFa 0.5 (CI)Fa 0.75 (CI)Fa 0.9 (CI)
HNSCC-1 Ficlatuzumab + Cetuximab0.650.580.52
NSCLC-1 Ficlatuzumab + Gefitinib0.720.630.55

Fa represents the fraction of cells affected (e.g., Fa 0.5 is 50% inhibition).

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Combination Synergy
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of ficlatuzumab and the combination drug (e.g., cetuximab) at 2x the final concentration in culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include wells for single-agent controls and an untreated control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[12]

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate IC50 values and Combination Indices (CI) based on the Chou-Talalay method.[10]

Protocol 2: Western Blot for Phospho-Receptor Tyrosine Kinases
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Met, total c-Met, p-EGFR, total EGFR, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Ficlatuzumab_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF c-Met c-Met Receptor HGF->c-Met activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF binds & neutralizes EGFR Ligand EGF/TGFα EGFR EGFR EGFR Ligand->EGFR activates PI3K/AKT PI3K/AKT Pathway c-Met->PI3K/AKT MAPK/ERK MAPK/ERK Pathway c-Met->MAPK/ERK EGFR->c-Met crosstalk EGFR->PI3K/AKT EGFR->MAPK/ERK Proliferation Cell Proliferation, Survival, Invasion PI3K/AKT->Proliferation MAPK/ERK->Proliferation

Caption: Ficlatuzumab mechanism of action and pathway crosstalk.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Select_Models Select Cell Lines (HGF/c-Met & EGFR expression) Determine_Doses Determine IC50 for Single Agents Select_Models->Determine_Doses Viability_Assay Perform Combination Cell Viability Assay (MTT) Determine_Doses->Viability_Assay Western_Blot Analyze Pathway Inhibition (Western Blot) Viability_Assay->Western_Blot Calculate_CI Calculate Combination Index (Chou-Talalay Method) Viability_Assay->Calculate_CI Interpret_Results Interpret Synergy/ Antagonism Western_Blot->Interpret_Results Calculate_CI->Interpret_Results

Caption: Workflow for assessing ficlatuzumab combination synergy.

Troubleshooting_Logic Start Inconsistent Synergy Data Check_Viability Review Cell Viability Assay Protocol Start->Check_Viability Check_Western Review Western Blot Protocol Start->Check_Western Check_Reagents Verify Reagent Stability & Concentration Start->Check_Reagents Viability_Issues Inconsistent Seeding? Edge Effects? Wrong Incubation Time? Check_Viability->Viability_Issues Western_Issues Dephosphorylation? Wrong Blocking Buffer? Low Protein Load? Check_Western->Western_Issues Reagent_Issues Antibody Aggregation? Drug Degradation? Check_Reagents->Reagent_Issues Optimize_Viability Optimize Seeding Density & Incubation Time Viability_Issues->Optimize_Viability Yes Optimize_Western Use Phosphatase Inhibitors & BSA Blocking Western_Issues->Optimize_Western Yes Optimize_Reagents Aliquot Antibodies & Prepare Fresh Drugs Reagent_Issues->Optimize_Reagents Yes Rerun Re-run Experiment Optimize_Viability->Rerun Optimize_Western->Rerun Optimize_Reagents->Rerun

Caption: A logical guide for troubleshooting synergy experiments.

References

Technical Support Center: Managing Toxicities of Ficlatuzumab Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing toxicities associated with ficlatuzumab combination therapies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during preclinical and clinical research.

Understanding Ficlatuzumab and Its Mechanism of Action

Ficlatuzumab is a humanized monoclonal antibody that targets Hepatocyte Growth Factor (HGF). HGF is the sole ligand for the c-MET receptor, a receptor tyrosine kinase. The HGF/c-MET signaling pathway is crucial for cell growth, survival, and migration. Dysregulation of this pathway is implicated in the development and progression of various cancers. Ficlatuzumab works by binding to HGF, preventing it from activating the c-MET receptor and thereby inhibiting downstream signaling. This targeted action aims to reduce tumor growth and metastasis. Ficlatuzumab has been investigated in clinical trials for various cancers, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC), often in combination with other targeted therapies like cetuximab (an EGFR inhibitor) and gefitinib (B1684475) (an EGFR tyrosine kinase inhibitor).[1][2]

Signaling Pathway Overview

The HGF/c-MET signaling pathway, when activated, triggers a cascade of intracellular events that promote cancer cell proliferation, survival, and invasion. Ficlatuzumab's mechanism of action is to block the initial step of this cascade.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1: HGF/c-MET Signaling Pathway and Ficlatuzumab's Point of Intervention.

Common Toxicities and Management

Ficlatuzumab, both as a monotherapy and in combination, has been associated with a range of adverse events (AEs). The most frequently observed toxicities in clinical trials are summarized below.

Quantitative Data on Common Adverse Events
Adverse EventFiclatuzumab Monotherapy (Any Grade)Ficlatuzumab + Cetuximab (Any Grade)Ficlatuzumab + Gefitinib (Any Grade)
Hypoalbuminemia66%[3][4]76%[3][4]Not Reported
Edema25%[3][4]44%[3][4]Not Reported
Acneiform Rash12%[3]82%[3][4]Frequent[5][6]
DiarrheaReported[7]ReportedFrequent[5][6]
FatigueReportedReportedNot Reported
Pneumonitis8% (Grade ≥3)[4]Reported (3 cases, 2 in monotherapy arm)[3]1.3% (Gefitinib alone)
Infusion ReactionsNot specifiedNot specifiedNot specified

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to address specific issues researchers may encounter.

Hypoalbuminemia

Q1: We are observing a consistent decrease in serum albumin levels in our animal models treated with ficlatuzumab. What is the likely mechanism and how should we manage this?

A1: Hypoalbuminemia is a known class effect of HGF/c-MET inhibitors.[8] The exact mechanism is not fully elucidated but may involve altered liver function or protein loss.

Troubleshooting Steps:

  • Confirm with appropriate assays: Ensure you are using a reliable method for albumin measurement. While bromocresol green (BCG) and bromocresol purple (BCP) dye-binding assays are common, they can be inaccurate in cases of severe hypoalbuminemia.[9][10] Consider using more specific methods like ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for critical measurements.[9][10]

  • Monitor liver function: Regularly assess liver function markers (ALT, AST, bilirubin) to rule out hepatotoxicity as a primary cause.

  • Assess nutritional status: In preclinical models, monitor food intake and body weight. In clinical settings, nutritional support with a diet rich in high-biological value protein is recommended.[10]

  • Evaluate for protein loss: In clinical research, if hypoalbuminemia is severe, consider investigations for protein-losing enteropathy or nephrotic syndrome.[11]

Q2: Are there any specific recommendations for managing hypoalbuminemia in a clinical trial setting?

A2: Yes, management in a clinical setting should focus on the underlying cause and providing supportive care.

  • Nutritional Support: Encourage a diet with adequate protein intake (1.2-1.5 g/kg/day).[12]

  • Diuretics for Associated Edema: If hypoalbuminemia leads to edema, diuretics can be used.

  • Albumin Infusions: The use of albumin infusions is generally reserved for specific clinical scenarios such as severe, refractory edema or in patients with cirrhosis and its complications, and not as a first-line treatment for hypoalbuminemia itself.[12]

Edema

Q1: Our study subjects are developing peripheral edema. What is the recommended approach for assessment and management?

A1: Edema is a common toxicity associated with HGF/c-MET inhibition.[13]

Management Protocol:

  • Grading: Assess the severity of edema using the Common Terminology Criteria for Adverse Events (CTCAE).

  • Non-pharmacological Interventions:

    • Elevate the affected limbs.

    • Encourage light exercise to improve circulation.

    • Avoid tight clothing.

    • Recommend a low-sodium diet.[14]

  • Pharmacological Interventions:

    • For mild to moderate edema, diuretics such as furosemide (B1674285) may be considered.

    • In severe cases, a combination of diuretics may be necessary.

Q2: How can we differentiate between ficlatuzumab-induced edema and edema from other causes in our experiments?

A2: This requires a systematic approach to rule out other potential causes.

  • Cardiovascular Assessment: In preclinical models, monitor cardiac function. In clinical trials, a baseline and periodic cardiac assessment can help rule out heart failure.

  • Renal Function: Monitor kidney function through serum creatinine (B1669602) and urinalysis.

  • Vascular Permeability Assays: In a preclinical setting, you can perform assays like the Evans blue dye extravasation assay to quantify changes in vascular permeability in response to treatment.

Acneiform Rash

Q1: We are conducting a combination study with an EGFR inhibitor and are seeing a high incidence of severe acneiform rash. What are the best practices for management?

A1: Acneiform rash is a very common side effect of EGFR inhibitors, and its incidence can be high in combination with ficlatuzumab.[3][4]

Management Strategy:

  • Prophylactic Treatment: For patients starting on an EGFR inhibitor, prophylactic treatment with oral tetracyclines (e.g., doxycycline, minocycline) has been shown to be effective in reducing the severity of the rash.[15][16]

  • General Skin Care:

    • Use moisturizers and sunscreens.

    • Avoid irritants.[15]

  • Reactive Treatment:

    • Mild to Moderate (Grade 1-2): Continue the EGFR inhibitor and initiate topical treatments such as clindamycin, metronidazole, or corticosteroids.[17]

    • Severe (Grade 3): In addition to topical treatments, oral antibiotics (tetracyclines) are recommended. A short course of oral corticosteroids may also be considered. Dose interruption or reduction of the EGFR inhibitor may be necessary.[17]

Infusion Reactions

Q1: What is the standard protocol for managing an infusion reaction to ficlatuzumab or its combination partner?

A1: Infusion reactions are a known risk with monoclonal antibodies. Management depends on the severity of the reaction.

Management Protocol:

  • Mild to Moderate Reaction (e.g., flushing, rash, fever, chills):

    • Stop the infusion immediately.

    • Administer antihistamines (e.g., diphenhydramine) and antipyretics (e.g., acetaminophen).

    • Once symptoms resolve, the infusion can be restarted at a 50% reduced rate.[14]

  • Severe Reaction (e.g., bronchospasm, hypotension, angioedema):

    • Permanently discontinue the infusion.

    • Administer emergency medical treatment, which may include epinephrine, corticosteroids, and oxygen.

    • Patients who experience a severe reaction should not be re-challenged with the drug.[14]

Premedication: To reduce the risk and severity of infusion reactions, premedication with an antihistamine and a corticosteroid is often recommended before the administration of monoclonal antibodies.[2]

Pneumonitis

Q1: A patient in our trial has developed symptoms of pneumonitis. How should this be managed?

A1: Pneumonitis is a rare but serious adverse event that has been reported with ficlatuzumab.[4]

Management Protocol:

  • Diagnosis:

    • Obtain a chest CT scan to assess for characteristic findings such as ground-glass opacities.

    • Rule out infectious causes.

  • Grading and Treatment:

    • Grade 1 (asymptomatic): Consider holding ficlatuzumab and monitor closely.

    • Grade 2 (symptomatic, not interfering with daily life): Hold ficlatuzumab and initiate oral corticosteroids (e.g., prednisone (B1679067) 1-2 mg/kg/day).

    • Grade 3-4 (severe, life-threatening): Permanently discontinue ficlatuzumab and administer high-dose intravenous corticosteroids. Hospitalization is usually required. For refractory cases, other immunosuppressive agents like infliximab (B1170848) or mycophenolate mofetil may be considered.[17]

Experimental Protocols

Preclinical Assessment of Edema

Carrageenan-Induced Paw Edema Model

This is a standard model to assess the anti-inflammatory and anti-edema effects of a compound.

Workflow:

Edema_Workflow Animal_Acclimation Animal Acclimation (e.g., Wistar rats) Grouping Randomize into Treatment Groups Animal_Acclimation->Grouping Drug_Admin Administer Ficlatuzumab or Vehicle (i.p.) Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan (1%) into Hind Paw Drug_Admin->Carrageenan_Injection Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours Carrageenan_Injection->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals: Male Wistar rats (180-200g) are commonly used.

  • Groups:

    • Control (vehicle)

    • Ficlatuzumab (various doses)

    • Positive control (e.g., indomethacin)

  • Procedure:

    • Administer ficlatuzumab or vehicle intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Cardiotoxicity Assessment

Cell-Based Kinase and Impedance Assays

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for in vitro cardiotoxicity screening.[18]

Workflow:

Cardiotoxicity_Workflow Cell_Culture Culture hiPSC-CMs Compound_Treatment Treat with Ficlatuzumab (Dose-Response) Cell_Culture->Compound_Treatment Impedance_Assay Measure Cellular Impedance (e.g., xCELLigence) Compound_Treatment->Impedance_Assay Kinase_Assay Perform Cell-Based Kinase Assays Compound_Treatment->Kinase_Assay Data_Analysis Analyze Beating Rate, Amplitude, and Kinase Activity Impedance_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Figure 3: Workflow for In Vitro Cardiotoxicity Assessment.

Methodology:

  • Cell Culture: Culture hiPSC-CMs in appropriate media until a synchronously beating monolayer is formed.

  • Compound Addition: Add ficlatuzumab at various concentrations to the cell cultures.

  • Impedance Measurement: Use a system like the xCELLigence RTCA Cardio to continuously monitor the beating rate and amplitude of the cardiomyocytes. This provides real-time information on the functional cardiotoxicity of the compound.[4]

  • Cell-Based Kinase Assays: After treatment, lyse the cells and perform cell-based kinase assays to assess the activity of key cardiac kinases. This can help elucidate the mechanism of any observed cardiotoxicity.[8][19]

  • Data Analysis: Analyze the changes in beating patterns and kinase activity to determine the cardiotoxic potential of ficlatuzumab.

Dose Modifications for Toxicity

In clinical trials, dose modifications are a key strategy for managing toxicities.

General Principles:

  • Grade 1: Generally, continue treatment with close monitoring.

  • Grade 2: Consider holding the dose until the toxicity resolves to Grade 1 or baseline, then resume at the same or a reduced dose.

  • Grade 3: Hold the dose and initiate appropriate medical management. Once the toxicity has resolved, consider resuming at a reduced dose.

  • Grade 4: Permanently discontinue treatment.

For specific dose reduction schedules for ficlatuzumab in combination with cetuximab or gefitinib, it is crucial to refer to the detailed clinical trial protocol for the respective study.[13][15][20]

This technical support center provides a foundational guide for managing toxicities associated with ficlatuzumab combination therapies. For specific experimental or clinical scenarios, always refer to the relevant study protocols and consult with appropriate experts.

References

Technical Support Center: AV-299 (Ficlatuzumab) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-299 (ficlatuzumab). Inconsistent results in preclinical experiments can arise from various factors, and this guide aims to address common issues encountered during the use of this HGF-targeting monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is AV-299 and what is its mechanism of action?

A1: AV-299, also known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-Met receptor tyrosine kinase.[1] By binding to HGF, AV-299 prevents the activation of the HGF/c-Met signaling pathway, which is often dysregulated in cancer and plays a crucial role in tumor growth, invasion, and metastasis.[1] This pathway's inhibition can also counteract resistance mechanisms to EGFR-targeted therapies.[1]

Q2: In which cancer models has AV-299 shown preclinical efficacy?

A2: Preclinical studies have demonstrated the anti-tumor effects of AV-299 in various cancer models, including glioblastoma and non-small cell lung cancer (NSCLC).[2] It has been shown to inhibit HGF-dependent tumor growth in xenograft models.[2]

Q3: What are the key downstream signaling molecules affected by AV-299?

A3: By inhibiting the HGF/c-Met pathway, AV-299 leads to a reduction in the phosphorylation of c-Met (p-Met). This, in turn, affects downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways. Key molecules to assess for target engagement include p-Met, p-Akt, and p-ERK.[2]

Q4: What is the recommended in vivo dose for preclinical studies?

A4: The optimal dose for in vivo preclinical studies can vary depending on the tumor model and experimental design. However, a dose of 20 mg/kg has been established as the recommended Phase II dose in clinical trials and has been shown to effectively modulate the HGF/c-Met pathway in vivo.[2][3] Dose-response studies are recommended to determine the optimal concentration for your specific model.

Troubleshooting Guides

Inconsistent Results in Cell Viability/Proliferation Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents.
No significant effect of AV-299 on cell viability The cell line may not be dependent on the HGF/c-Met pathway for survival. Low or no HGF expression in the culture conditions. AV-299 concentration is too low.Screen cell lines for c-Met expression and HGF-dependent proliferation before starting the experiment. Supplement the culture medium with recombinant HGF to stimulate the pathway. Perform a dose-response experiment with a wide range of AV-299 concentrations.
Unexpected increase in cell viability at certain AV-299 concentrations Off-target effects or paradoxical signaling.This is less common with monoclonal antibodies but can occur. Review the literature for similar findings. Consider using a secondary, structurally different HGF inhibitor to confirm the on-target effect.
Inconsistent Results in Western Blotting for p-Met
Problem Potential Cause Recommended Solution
Weak or no p-Met signal Low basal p-Met levels in the cell line. Inefficient protein extraction or sample degradation. Insufficient HGF stimulation.Use a cell line known to have high c-Met expression and/or an activating mutation. Use lysis buffers containing phosphatase and protease inhibitors and keep samples on ice. Stimulate serum-starved cells with HGF (e.g., 50 ng/mL) for a short period (10-15 minutes) before lysis.
High background on the Western blot Insufficient blocking of the membrane. The primary or secondary antibody concentration is too high. Inadequate washing.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST. Optimize antibody concentrations by performing a titration. Increase the number and duration of wash steps with TBST.
Inconsistent p-Met levels with AV-299 treatment Variation in cell confluence or stimulation time. Inconsistent AV-299 incubation time.Plate cells at the same density and ensure they reach a consistent confluence before treatment. Standardize the duration of HGF stimulation and AV-299 pre-incubation.

Experimental Protocols

Cell Viability Assay (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of AV-299. Include a vehicle control (e.g., PBS). If studying HGF-dependent proliferation, pre-incubate cells with AV-299 before adding HGF.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phosphorylated c-Met (p-Met)
  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 18-20 hours.

    • Pre-treat with AV-299 for the desired time (e.g., 1-2 hours).

    • Stimulate with HGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Met (e.g., anti-phospho-Met Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the p-Met signal.

Data Presentation

Table 1: Pharmacodynamic Effects of Ficlatuzumab in Patient Tumors

This table summarizes the median change in biomarker levels in tumor biopsies from patients with advanced solid tumors treated with 20 mg/kg of ficlatuzumab.

BiomarkerMedian Change from Baseline
p-Met-53%
p-ERK-43%
p-Akt-2%
HGF+33%

Data from a Phase I clinical study in patients with advanced solid tumors and liver metastases.[2][4]

Visualizations

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-Met Receptor HGF->cMET Binds AV299 AV-299 (Ficlatuzumab) AV299->HGF Inhibits p_cMET p-c-Met cMET->p_cMET Autophosphorylation PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation, Survival, Motility p_Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: HGF/c-Met signaling pathway and the inhibitory action of AV-299.

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis (with phosphatase/protease inhibitors) start->lysis quantification Protein Quantification (BCA or Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Met) blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection Detection (ECL) wash2->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: A typical experimental workflow for Western blot analysis.

References

Ficlatuzumab Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ficlatuzumab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of the monoclonal antibody ficlatuzumab in a research setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ficlatuzumab?

A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and binds to the Hepatocyte Growth Factor (HGF).[1][2] By binding to HGF, ficlatuzumab prevents it from activating its receptor, c-Met.[3][4] This inhibition blocks downstream signaling pathways that are crucial for tumor cell growth, invasion, and metastasis.[2][4][5]

Q2: In which cancer models has ficlatuzumab been studied?

A2: Ficlatuzumab has been evaluated in various preclinical and clinical settings. Notable cancer types include head and neck squamous cell carcinoma (HNSCC)[6][7], non-small cell lung cancer (NSCLC)[8], pancreatic cancer, and acute myeloid leukemia.[1][2] It is often studied in the context of overcoming resistance to other targeted therapies, such as EGFR inhibitors like cetuximab and gefitinib.[6][8][9]

Q3: How can I confirm that ficlatuzumab is active in my cell culture or in vivo model?

A3: The most direct way to confirm ficlatuzumab's activity is to assess the phosphorylation status of c-Met and its downstream effectors. Upon successful HGF blockade by ficlatuzumab, you should observe a decrease in phosphorylated c-Met (p-cMet) and reduced phosphorylation of downstream proteins like MAPK (p44/42).[7] This can be measured by Western Blot or ELISA.

Q4: What is the recommended working concentration of ficlatuzumab for in vitro studies?

A4: Based on published preclinical studies, a working concentration of around 20 µg/mL has been shown to be effective in mitigating HGF-mediated effects in head and neck squamous cell carcinoma cell lines.[7] However, the optimal concentration can vary depending on the cell line and the endogenous levels of HGF secretion. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

Troubleshooting Guides

Western Blot: Assessing Downstream Signaling Inhibition

Issue: No change in p-cMet or p-MAPK levels after ficlatuzumab treatment.

Possible Cause Troubleshooting Step
Insufficient HGF stimulation Ensure that the cells are being stimulated with an adequate concentration of recombinant HGF or that the cell model has a functional autocrine or paracrine HGF/c-Met signaling loop.[7]
Incorrect timing of lysate collection HGF-induced phosphorylation of c-Met is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after HGF stimulation to identify the peak phosphorylation time for your model.
Ficlatuzumab concentration is too low Perform a dose-response curve with increasing concentrations of ficlatuzumab to find the effective inhibitory concentration for your system.[7]
Cell line is not responsive to HGF Confirm that your cell line expresses the c-Met receptor and is known to respond to HGF stimulation.
Antibody detection issues Ensure your primary and secondary antibodies for p-cMet, total c-Met, p-MAPK, and total MAPK are validated and working correctly. Run appropriate positive and negative controls.
Cell-Based Assays (Proliferation, Migration, Invasion)

Issue: Ficlatuzumab treatment does not reduce cell proliferation, migration, or invasion.

Possible Cause Troubleshooting Step
HGF/c-Met pathway is not the primary driver The chosen cell line may rely on other signaling pathways for proliferation and motility. Confirm the dependency of your cells on the HGF/c-Met axis.
Redundant signaling pathways Other receptor tyrosine kinases may be compensating for the inhibition of c-Met. Consider investigating potential cross-talk with other pathways, such as the EGFR pathway.[2][6]
Suboptimal assay conditions Optimize the duration of the experiment. The effects of ficlatuzumab on cell viability have been observed at 72 hours, while effects on migration and invasion can be seen at 24 hours.[7]
Issues with conditioned media If using conditioned media from other cells (e.g., tumor-associated fibroblasts), ensure that it contains active HGF and that the ficlatuzumab has had sufficient time to bind to the HGF before being added to the cancer cells.[7]

Experimental Protocols & Data

Protocol: Western Blot for p-cMet Inhibition
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 16-24 hours to reduce basal signaling.

  • Ficlatuzumab Incubation: Pre-incubate the cells with the desired concentration of ficlatuzumab (e.g., 20 µg/mL) for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with recombinant HGF (e.g., 30 ng/mL) for the predetermined optimal time (e.g., 10-15 minutes).[7] Include a non-stimulated control and a HGF-stimulated control without ficlatuzumab.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-cMet, total c-Met, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize p-cMet levels to total c-Met.

Quantitative Data Summary

The following table summarizes the expected outcomes on key signaling proteins and cellular functions following successful ficlatuzumab treatment in a responsive HNSCC model.

Target/Assay Expected Change with Ficlatuzumab Treatment Reference
Phospho-c-Met Decrease[7]
Phospho-p44/42 MAPK Decrease[7]
Cell Proliferation Decrease[7]
Cell Migration Decrease[7]
Cell Invasion Decrease[7]
Vimentin Expression (EMT marker) Decrease[7]

Visualizations

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ficlatuzumab Ficlatuzumab HGF HGF (Ligand) Ficlatuzumab->HGF Inhibits cMet c-Met (Receptor) HGF->cMet Binds & Activates p_cMet p-cMet cMet->p_cMet Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_cMet->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Promotes Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis A 1. Serum Starve Cells B 2. Treat with Ficlatuzumab A->B C 3. Stimulate with HGF B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Transfer E->F G 7. Immunoblotting (p-cMet, t-cMet) F->G H 8. Detection & Quantification G->H

References

Technical Support Center: Ficlatuzumab Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding aggregation of ficlatuzumab in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ficlatuzumab and why is aggregation a concern?

Ficlatuzumab is a humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF).[1][2][3] Aggregation, the formation of protein multimers, is a critical quality attribute to monitor for all monoclonal antibodies, including ficlatuzumab. Aggregated antibodies can potentially lead to reduced efficacy and may increase the risk of an immunogenic response in therapeutic applications.[4]

Q2: What are the known formulation details for ficlatuzumab?

Published information from clinical trials indicates at least two formulations for ficlatuzumab:

  • 10 mM histidine buffer at pH 5.8, containing 142 mM arginine and 0.01% polysorbate 80.[5]

  • 100 mM Pro-Ac (likely a proline-acetate buffer) and 20 mM Arginine at pH 5.0.[6]

These components are selected to maintain the stability of the antibody. Histidine is a common buffer for monoclonal antibodies, arginine helps to reduce protein-protein interactions, and polysorbate 80 is a surfactant that minimizes aggregation at interfaces.[7]

Q3: What are the recommended storage conditions for ficlatuzumab?

For long-term storage, it is recommended to store the undiluted ficlatuzumab solution at -20°C in the dark and to avoid repeated freeze-thaw cycles.[6]

Q4: What are the primary factors that can induce ficlatuzumab aggregation?

Like other monoclonal antibodies, ficlatuzumab aggregation can be triggered by several factors:

  • Temperature Stress: Elevated temperatures can cause the antibody to unfold, exposing hydrophobic regions that can lead to aggregation.

  • pH Shifts: Deviations from the optimal pH of the formulation can alter the surface charge of the antibody, potentially leading to increased self-association.[8]

  • Mechanical Stress: Agitation, such as vortexing or vigorous shaking, can introduce air-liquid interfaces that promote protein unfolding and aggregation.[7]

  • High Concentrations: Increased protein concentration can enhance the likelihood of intermolecular interactions and aggregation.

  • Incompatible Diluents: Diluting ficlatuzumab in solutions that are not iso-osmotic or lack appropriate stabilizing excipients can lead to instability. For example, diluting trastuzumab, another monoclonal antibody, in 5% dextrose solution is known to cause aggregation.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Visible particulates or cloudiness after thawing. - Aggregation during freeze-thaw cycle.- Instability due to improper storage.- Thaw ficlatuzumab rapidly in a water bath at room temperature. Do not allow it to sit at room temperature for extended periods after thawing.- Avoid repeated freeze-thaw cycles by aliquoting the solution upon first use.- Analyze the extent of aggregation using methods like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Increase in aggregation observed after buffer exchange or dialysis. - The new buffer has a suboptimal pH.- Lack of stabilizing excipients in the new buffer.- Ensure the new buffer has a pH within the optimal range for ficlatuzumab (around pH 5.0-6.0).- Consider adding stabilizing excipients like arginine, sucrose, or a non-ionic surfactant (e.g., 0.01% polysorbate 80) to the new buffer.
Precipitation occurs upon dilution. - The diluent is incompatible.- The final concentration is too high for the solution conditions.- Dilute ficlatuzumab in a buffer similar to its formulation buffer or in sterile normal saline (0.9% sodium chloride).- If high concentrations are necessary, ensure the buffer contains appropriate stabilizing excipients.
Inconsistent results in cell-based assays. - Presence of aggregates affecting biological activity.- Loss of active protein due to adsorption to surfaces.- Centrifuge the ficlatuzumab solution to remove any large aggregates before use.- Use low-protein-binding tubes and pipette tips.- Include a surfactant like polysorbate 80 in the dilution buffer to prevent surface adsorption.[7]

Experimental Protocols

Protocol 1: Thawing and Handling of Frozen Ficlatuzumab
  • Remove the frozen vial of ficlatuzumab from the -20°C freezer.

  • Immediately place the vial in a room temperature water bath. Do not use a heated water bath.

  • Gently swirl the vial occasionally to ensure uniform thawing.

  • Once the solution is completely thawed, remove it from the water bath and dry the exterior of the vial.

  • If not using the entire volume, create single-use aliquots in low-protein-binding microcentrifuge tubes.

  • Immediately use the thawed solution or store the aliquots at -20°C. Avoid leaving the solution at room temperature for extended periods.

Protocol 2: Detection of Ficlatuzumab Aggregation using Size-Exclusion Chromatography (SEC)
  • System Preparation:

    • Use an HPLC or UHPLC system equipped with a UV detector.

    • Equilibrate a size-exclusion column suitable for monoclonal antibody analysis (e.g., a column with a pore size of ~200-300 Å) with the mobile phase.

    • The mobile phase should be a buffer that minimizes non-specific interactions with the column, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation:

    • Dilute the ficlatuzumab sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter if any visible particulates are present.

  • Data Acquisition:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The monomeric ficlatuzumab will elute as the main peak.

    • High molecular weight species (aggregates) will elute as earlier peaks.

    • Lower molecular weight species (fragments) will elute as later peaks.

    • Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.

Visualizations

Ficlatuzumab Mechanism of Action: HGF/c-MET Pathway Inhibition

Ficlatuzumab is designed to bind to Hepatocyte Growth Factor (HGF), preventing it from activating its receptor, c-MET.[2][3] This inhibition blocks downstream signaling pathways that are involved in cancer cell proliferation, migration, and invasion.[10][11]

Ficlatuzumab_MOA HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Binds and Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) cMET->Signaling Cellular_Response Tumor Cell Proliferation, Migration, Invasion Signaling->Cellular_Response

Caption: Ficlatuzumab binds to HGF, inhibiting c-MET activation and downstream signaling.

Experimental Workflow: Aggregation Analysis

This workflow outlines the steps for analyzing potential aggregation in a ficlatuzumab sample.

Aggregation_Workflow Sample Ficlatuzumab Sample Visual Visual Inspection (Clarity, Particulates) Sample->Visual Clear Solution is Clear Visual->Clear Cloudy Solution is Cloudy/ Contains Particulates Visual->Cloudy SEC Size-Exclusion Chromatography (SEC) Report Report Results (% Monomer, % Aggregate) SEC->Report DLS Dynamic Light Scattering (DLS) DLS->Report Clear->SEC Primary Analysis Cloudy->DLS Characterize Large Aggregates

Caption: Workflow for the detection and quantification of ficlatuzumab aggregation.

References

interpreting complex data from ficlatuzumab studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ficlatuzumab. The information is derived from clinical and preclinical studies to address potential issues encountered during experimentation and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ficlatuzumab?

A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1][2][3][4][5][6] By binding to HGF, ficlatuzumab prevents it from activating its receptor, c-Met, a receptor tyrosine kinase.[3][4][7] This inhibition blocks downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are crucial for tumor cell growth, proliferation, invasion, and survival.[2][8][9]

Q2: In which cancer types has ficlatuzumab shown clinical activity?

A2: Ficlatuzumab has been investigated in several cancer types. Notably, it has shown promising clinical activity in:

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Particularly in combination with cetuximab for patients with recurrent/metastatic, HPV-negative HNSCC.[1][10][11][12]

  • Acute Myeloid Leukemia (AML): In combination with cytarabine (B982) for relapsed/refractory AML.[8][13][14][15][16]

  • Pancreatic Cancer: Studied in combination with gemcitabine (B846) and nab-paclitaxel.[1][17][18][19][20]

  • Non-Small Cell Lung Cancer (NSCLC): Investigated in combination with EGFR tyrosine kinase inhibitors (TKIs).[3][21]

Q3: What is the rationale for combining ficlatuzumab with an EGFR inhibitor like cetuximab in HNSCC?

A3: The combination is based on the understanding that the HGF/c-MET pathway is a key mechanism of resistance to EGFR inhibitors.[1][11] When EGFR is blocked by cetuximab, cancer cells can use the HGF/c-MET pathway as an "escape route" to continue proliferating.[2] By simultaneously inhibiting both the EGFR and HGF/c-MET pathways, the combination aims to overcome this resistance and achieve a more potent anti-tumor effect.[2][11][22] Crosstalk between these two pathways often converges on the same downstream signaling molecules like ERK/MAPK and PI3K/AKT.[2]

Q4: Are there any known biomarkers that predict response to ficlatuzumab?

A4: Current research suggests potential biomarkers. In HNSCC, patients with HPV-negative disease and c-Met overexpression have shown better responses to the ficlatuzumab-cetuximab combination.[10][11][12] In AML, attenuation of p-S6, a downstream effector of the MET pathway, has been associated with clinical response.[8][13] Furthermore, single-cell RNA sequencing has identified IFN response genes as potential adverse predictive factors in AML.[8][13] In metastatic pancreatic cancer, higher tumor cell p-Met levels were observed in patients who responded to therapy.[17][18]

Troubleshooting Guides

Problem 1: Difficulty interpreting variable clinical responses in HNSCC studies.

  • Possible Cause: Patient heterogeneity, particularly HPV status and c-Met expression levels.

  • Troubleshooting Steps:

    • Stratify Data by HPV Status: Analyze data from HPV-positive and HPV-negative patient subgroups separately. Studies have shown significantly better outcomes for HPV-negative patients treated with ficlatuzumab and cetuximab.[10][11][12]

    • Assess c-Met Expression: If available, correlate clinical outcomes with baseline c-Met expression in tumor samples. c-Met overexpression has been linked to a reduced hazard of progression in HPV-negative patients.[10][11]

    • Review Prior Therapies: Consider the impact of prior treatments. The efficacy of ficlatuzumab has been demonstrated in pan-refractory patients who have failed previous lines of therapy, including cetuximab.[10][11][23]

Problem 2: Unexpectedly high toxicity or adverse events in preclinical models or clinical trials.

  • Possible Cause: On-target effects of HGF inhibition or drug-drug interactions in combination therapies.

  • Troubleshooting Steps:

    • Monitor for Known Adverse Events: Be aware of the common treatment-related adverse events associated with ficlatuzumab, which include hypoalbuminemia and edema.[12][17][18] In combination with cetuximab, acneiform rash is also common.[12] In combination with cytarabine in AML, febrile neutropenia is a frequent adverse event.[8][13]

    • Dose Escalation/De-escalation: In preclinical studies, perform dose-finding experiments to establish the maximum tolerated dose (MTD). Clinical trials have established recommended phase II doses for various combinations.[8][13][17][18]

    • Supportive Care: In a clinical setting, ensure appropriate supportive care measures are in place to manage expected toxicities.

Problem 3: Lack of in vitro response in cancer cell lines despite evidence of c-Met expression.

  • Possible Cause: Autocrine vs. paracrine HGF signaling or presence of alternative resistance pathways.

  • Troubleshooting Steps:

    • Assess HGF Secretion: Determine if the cell line has autocrine HGF production or relies on paracrine HGF from the tumor microenvironment. Ficlatuzumab is designed to sequester HGF, so its effect will be most pronounced in HGF-dependent models.[8]

    • Co-culture with Fibroblasts: To simulate the tumor microenvironment, co-culture cancer cells with tumor-associated fibroblasts (TAFs), which are a source of HGF.[24] This may reveal a sensitivity to ficlatuzumab that is not apparent in monoculture.

    • Investigate Downstream Signaling: Use techniques like Western blotting or phospho-proteomic mass cytometry to confirm that ficlatuzumab is inhibiting the phosphorylation of c-Met and downstream targets like p-S6.[8][13][24] This can help determine if the drug is hitting its target.

Data Presentation

Table 1: Summary of Ficlatuzumab Clinical Trial Data in Head and Neck Squamous Cell Carcinoma (HNSCC)

Trial PhaseCombination AgentPatient PopulationMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Key Findings
Phase IICetuximabPan-refractory, recurrent/metastatic HNSCC3.7 months (combination arm)[10][11]19% (combination arm)[10][11]The combination met the primary endpoint for PFS. Responses were predominantly in HPV-negative patients (38% ORR)[11][23]
Phase IIMonotherapyPan-refractory, recurrent/metastatic HNSCC1.8 months[12][25]4%[12][25]The monotherapy arm was closed early for futility[10][11]
Phase IbCetuximabCetuximab-resistant, recurrent/metastatic HNSCC5.4 months[25]15%[25]The combination was found to be tolerable[26]

Table 2: Summary of Ficlatuzumab Clinical Trial Data in Acute Myeloid Leukemia (AML) and Pancreatic Cancer

Trial PhaseCombination Agent(s)Cancer TypeMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Key Findings
Phase IbCytarabineRelapsed/Refractory AMLNot Reported53% (all complete remissions)[8][13][15][16]The combination was well-tolerated and showed promising efficacy. Attenuation of p-S6 was associated with response[8][13]
Phase IbGemcitabine, Nab-PaclitaxelMetastatic Pancreatic Cancer11.0 months[17][18]29% (partial response)[17][18]The combination was associated with durable responses. Higher tumor p-Met levels were seen in responders[17][18]

Experimental Protocols

Protocol 1: Phospho-proteomic Mass Cytometry (CyTOF) for Pharmacodynamic Biomarker Analysis in AML

  • Objective: To quantify the on-target effect of ficlatuzumab by measuring changes in intracellular signaling proteins at the single-cell level.

  • Methodology:

    • Sample Collection: Obtain patient bone marrow or peripheral blood samples before and after ficlatuzumab administration.[8]

    • Antibody Panel: Use a custom panel of metal-conjugated antibodies to identify cell surface markers and intracellular phosphoproteins. This panel should include antibodies against p-MET and downstream signaling molecules like p-S6, as well as markers to identify different cell subsets.[8]

    • Cell Staining and Fixation: Stain the cells with the antibody panel, followed by fixation and permeabilization to allow for intracellular staining.

    • Data Acquisition: Analyze the stained cells using a CyTOF mass cytometer.

    • Data Analysis: Use bioinformatics tools like UMAP (Uniform Manifold Approximation and Projection) or SPADE (Spanning-tree Progression Analysis of Density-normalized Events) for high-dimensional data analysis to identify cell populations and quantify changes in phosphoprotein levels.[8]

Mandatory Visualization

Ficlatuzumab_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ficlatuzumab Ficlatuzumab HGF HGF Ficlatuzumab->HGF Binds and Neutralizes cMet c-Met Receptor HGF->cMet Activation RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.

Ficlatuzumab_Cetuximab_Synergy cluster_drugs Therapeutic Agents cluster_pathways Signaling Pathways cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Ficlatuzumab Ficlatuzumab HGF_cMet HGF/c-Met Pathway Ficlatuzumab->HGF_cMet Inhibits Cetuximab Cetuximab EGFR_Pathway EGFR Pathway Cetuximab->EGFR_Pathway Inhibits RAS_MAPK RAS/MAPK HGF_cMet->RAS_MAPK PI3K_AKT PI3K/AKT HGF_cMet->PI3K_AKT EGFR_Pathway->RAS_MAPK EGFR_Pathway->PI3K_AKT Tumor_Growth Tumor Growth and Resistance RAS_MAPK->Tumor_Growth PI3K_AKT->Tumor_Growth

Caption: Dual inhibition of HGF/c-Met and EGFR pathways overcomes resistance.

Experimental_Workflow_CyTOF Patient_Sample Patient Sample (Pre/Post Treatment) Cell_Staining Staining with Metal-conjugated Antibodies Patient_Sample->Cell_Staining Data_Acquisition CyTOF Data Acquisition Cell_Staining->Data_Acquisition Data_Analysis High-Dimensional Data Analysis (UMAP/SPADE) Data_Acquisition->Data_Analysis Biomarker_ID Biomarker Identification (e.g., p-MET, p-S6 changes) Data_Analysis->Biomarker_ID

Caption: Workflow for pharmacodynamic analysis using mass cytometry (CyTOF).

References

Ficlatuzumab Dose-Response Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of ficlatuzumab. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate effective experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ficlatuzumab?

A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1][2][3] HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[1][2] By binding to HGF, ficlatuzumab prevents its interaction with c-MET, thereby inhibiting the activation of the HGF/c-MET signaling pathway.[2][3] This pathway, when dysregulated, is implicated in tumor growth, cell proliferation, survival, migration, and the development of resistance to other targeted therapies like EGFR inhibitors.[1][2]

Q2: What is the typical dose range for ficlatuzumab in clinical trials?

A2: In clinical studies, ficlatuzumab has been administered intravenously at doses ranging from 10 mg/kg to 20 mg/kg every two weeks.[4] A dose of 20 mg/kg every 14-day cycle has been established as the recommended Phase II dose (RP2D) in some studies.[5]

Q3: What are the key downstream signaling pathways affected by ficlatuzumab?

A3: By inhibiting the HGF/c-MET axis, ficlatuzumab affects key downstream signaling pathways that are crucial for cancer cell proliferation and survival. These include the RAS/MAPK and PI3K/AKT pathways.[1]

Q4: In which cancer types has ficlatuzumab shown potential?

A4: Ficlatuzumab has been investigated in various solid tumors, with notable clinical trials in head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia.[2][4] It is often studied in combination with other anti-cancer agents, such as cetuximab (an EGFR inhibitor).[6]

Troubleshooting Guides

Issue 1: High variability in in vitro cell viability assay results.

Possible Cause Troubleshooting Step
Cell seeding inconsistency Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects.
Inconsistent drug concentration Prepare fresh serial dilutions of ficlatuzumab for each experiment. Thoroughly mix each dilution before adding to the wells.
Variable incubation times Use a precise timer for all incubation steps, especially after adding the viability reagent.
Cell line health Regularly check cell cultures for any signs of contamination or stress. Ensure cells are in the logarithmic growth phase at the time of the experiment.

Issue 2: Weak or no signal in Western blot for phosphorylated c-MET (p-c-MET).

Possible Cause Troubleshooting Step
Low basal p-c-MET levels Stimulate cells with recombinant HGF for a short period (e.g., 15-30 minutes) before cell lysis to induce c-MET phosphorylation.
Inefficient protein extraction Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of target proteins. Ensure complete cell lysis by sonication or mechanical disruption.
Poor antibody performance Use a validated antibody for p-c-MET. Optimize the antibody concentration and incubation conditions. Include a positive control (e.g., lysate from HGF-stimulated cells) to verify antibody activity.
Insufficient protein loading Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading of protein in each lane of the gel.

Quantitative Data Summary

Preclinical Dose-Response Data in a Glioblastoma Xenograft Model
Ficlatuzumab Dose Median Survival Time (days) Significance vs. Control (p-value)
5 mg/kgSignificantly higher than control< 0.0001
10 mg/kgSignificantly higher than control< 0.0001
20 mg/kgSignificantly higher than control< 0.0001

Data adapted from a study using an orthotopic glioblastoma mouse model with U87 MG cells.[1]

Clinical Phase I Dose-Escalation Pharmacodynamic Data in Solid Tumors
Ficlatuzumab Dose Median Change in Tumor p-Met Median Change in Tumor p-ERK Median Change in Tumor p-Akt Median Change in Serum HGF
2 mg/kgNot ReportedNot ReportedNot ReportedNot Reported
10 mg/kgNot ReportedNot ReportedNot ReportedNot Reported
20 mg/kg-53%-43%-2%+33%

Data from a Phase I study in patients with advanced solid tumors and liver metastases.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Ficlatuzumab Treatment: Prepare serial dilutions of ficlatuzumab in culture medium. Remove the old medium from the wells and add 100 µL of the ficlatuzumab dilutions. Include a vehicle control (culture medium without ficlatuzumab).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for HGF/c-MET Pathway Proteins
  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with different concentrations of ficlatuzumab for the desired time. For p-c-MET analysis, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-MET, p-c-MET, total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Ficlatuzumab Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer ficlatuzumab (e.g., 5, 10, 20 mg/kg) and a vehicle control intravenously or intraperitoneally twice a week.

  • Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

HGF_cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Binds and Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibition PI3K PI3K c-MET Receptor->PI3K RAS RAS c-MET Receptor->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Ficlatuzumab inhibits the HGF/c-MET signaling pathway.

Experimental_Workflow In Vitro Studies In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Western Blot Analysis Western Blot Analysis Cell Viability Assays->Western Blot Analysis In Vivo Studies In Vivo Studies Western Blot Analysis->In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft Model->Pharmacodynamic Analysis Dose Optimization Dose Optimization Pharmacodynamic Analysis->Dose Optimization

Caption: Experimental workflow for ficlatuzumab dose-response analysis.

Troubleshooting_Logic Inconsistent Results Inconsistent Results In Vitro Assay? In Vitro Assay? Inconsistent Results->In Vitro Assay? Yes In Vivo Model? In Vivo Model? Inconsistent Results->In Vivo Model? No Check Cell Seeding Check Cell Seeding In Vitro Assay?->Check Cell Seeding Variability Validate Reagents Validate Reagents In Vitro Assay?->Validate Reagents No Signal Animal Health Monitoring Animal Health Monitoring In Vivo Model?->Animal Health Monitoring Optimize Protocol Optimize Protocol Check Cell Seeding->Optimize Protocol Validate Reagents->Optimize Protocol Refine Dosing Procedure Refine Dosing Procedure Animal Health Monitoring->Refine Dosing Procedure Refine Dosing Procedure->Optimize Protocol

References

Ficlatuzumab Pharmacokinetics Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pharmacokinetic (PK) analysis of ficlatuzumab.

Ficlatuzumab: Mechanism of Action and Pharmacokinetic Profile

Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2] By binding to HGF, ficlatuzumab prevents it from activating its receptor, c-Met, a receptor tyrosine kinase.[3][4] The subsequent inhibition of the HGF/c-Met signaling cascade disrupts key pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor cell proliferation, survival, invasion, and metastasis.[5][6]

Ficlatuzumab_MOA cluster_ligand Extracellular Space cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Ficlatuzumab Ficlatuzumab HGF HGF Ligand Ficlatuzumab->HGF Binding & Neutralization cMet c-Met Receptor HGF->cMet Blocked Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK TumorEffects Tumor Growth, Survival, Metastasis PI3K_AKT->TumorEffects RAS_MAPK->TumorEffects

Caption: Ficlatuzumab's mechanism of action.
Summary of Ficlatuzumab Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data from clinical studies.

ParameterValueDosePatient PopulationCitation
Terminal Half-Life (t½) 7.4–10 days2, 10, or 20 mg/kgAdvanced solid tumors[7][8]
Pharmacokinetics Linear2, 10, or 20 mg/kgAdvanced solid tumors[7][8]
Recommended Phase II Dose 20 mg/kg every 14 daysN/AAdvanced solid tumors[7][8][9]

Core Experimental Protocols

Accurate PK analysis relies on robust and validated assay protocols. Below are methodologies for a standard ficlatuzumab quantification ELISA and an anti-drug antibody (ADA) assay.

Protocol 1: Ficlatuzumab Quantification ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to measure the concentration of ficlatuzumab in serum samples.

PK_ELISA_Workflow start Start coat Coat microtiter plate wells with recombinant HGF (rHGF). start->coat wash1 Wash wells. coat->wash1 block Block plates to prevent non-specific binding. wash1->block wash2 Wash wells. block->wash2 add_samples Add diluted serum samples, standards, and controls. wash2->add_samples wash3 Wash wells. add_samples->wash3 add_detection Add HRP-conjugated anti-human IgG antibody. wash3->add_detection wash4 Wash wells. add_detection->wash4 add_substrate Add TMB substrate. wash4->add_substrate stop_reaction Stop reaction with stop solution. add_substrate->stop_reaction read_plate Read absorbance at 450 nm. stop_reaction->read_plate end End read_plate->end

Caption: Experimental workflow for Ficlatuzumab PK ELISA.

Methodology:

  • Coating: Microtiter plates are coated with recombinant human HGF (the target of ficlatuzumab), which serves as the capture reagent.[7]

  • Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., BSA or non-fat milk solution) to minimize non-specific binding.

  • Sample Incubation: Serum samples, along with a standard curve of known ficlatuzumab concentrations and quality controls, are diluted and added to the wells.

  • Detection: After incubation and washing, a peroxidase-labeled (HRP-conjugated) rabbit anti-human antibody is added. This antibody binds to the ficlatuzumab captured by the HGF on the plate.[7]

  • Substrate Reaction: Following another wash step, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a colorimetric reaction.

  • Measurement: The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. The concentration of ficlatuzumab in the samples is interpolated from the standard curve.[7]

Protocol 2: Anti-Ficlatuzumab Antibody (ADA) Bridging Assay

This electrochemiluminescence (ECL) bridging assay is designed to detect antibodies directed against ficlatuzumab in serum.

Methodology:

  • Complex Formation: Serum samples are incubated with a mix of biotinylated ficlatuzumab and sulfo-tagged ficlatuzumab.[7] If ADAs are present, they will "bridge" these two labeled forms of ficlatuzumab, forming a complex.

  • Capture: The mixture is transferred to a streptavidin-coated microplate. The biotinylated ficlatuzumab in the complex binds to the streptavidin on the plate surface.[7]

  • Detection: The plate is washed to remove unbound reagents. Upon electrical stimulation in an ECL reader, the sulfo-tag on the bound complex emits light.[7]

  • Analysis: The intensity of the emitted light is proportional to the amount of ADA present in the sample. A signal above a pre-determined cut-point is considered a positive result. Specificity is often confirmed by spiking the sample with excess unlabeled ficlatuzumab, which should reduce the signal.[7]

Troubleshooting Guides

This section addresses common issues encountered during ficlatuzumab PK and ADA assays in a question-and-answer format.

Troubleshooting_Logic start High Background in ELISA cause1 Insufficient Washing? start->cause1 cause2 Detection Ab Concentration Too High? start->cause2 cause3 Ineffective Blocking? start->cause3 cause4 Cross-Reactivity or Contamination? start->cause4 sol1 Increase wash steps/soak time. Ensure complete aspiration. cause1->sol1 sol2 Titrate detection antibody to find optimal concentration. cause2->sol2 sol3 Increase blocking incubation time. Try a different blocking agent. cause3->sol3 sol4 Use fresh buffers. Run controls to check for cross-reactivity. cause4->sol4

References

Validation & Comparative

A Comparative Guide to HGF Inhibitors: Ficlatuzumab vs. Rilotumumab and Tivantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hepatocyte Growth Factor (HGF)/c-MET signaling pathway is a critical driver of tumor growth, invasion, and metastasis in numerous cancers. Its role in mediating resistance to other targeted therapies, such as EGFR inhibitors, has made it a prime target for drug development. This guide provides an objective comparison of ficlatuzumab, a potent HGF-neutralizing antibody, with other notable HGF/c-MET inhibitors: rilotumumab, another HGF-targeting antibody, and tivantinib (B1684700), a small molecule inhibitor with a more complex and debated mechanism of action.

Mechanism of Action: Targeting the HGF/c-MET Axis

Ficlatuzumab and rilotumumab are both humanized monoclonal antibodies that function by binding directly to the HGF ligand, preventing its interaction with the c-MET receptor. This blockade inhibits the downstream signaling cascades responsible for cancer cell proliferation, survival, and migration.[1][2][3][4]

Tivantinib, in contrast, was initially developed as a selective, non-ATP-competitive c-MET inhibitor.[5] However, subsequent research has revealed that its anti-tumor effects may also be attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, independent of c-MET signaling.[6] This dual mechanism adds a layer of complexity to its clinical application and interpretation of trial results.

Below is a diagram illustrating the HGF/c-MET signaling pathway and the points of intervention for these inhibitors.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits Rilotumumab Rilotumumab Rilotumumab->HGF Inhibits RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Tivantinib Tivantinib Tivantinib->cMET Inhibits (disputed) Microtubules Microtubules Tivantinib->Microtubules Disrupts Microtubules->Proliferation Affects Cell Division

Figure 1: HGF/c-MET Signaling Pathway and Inhibitor Targets

Comparative Preclinical Data

Preclinical studies in various cancer models have demonstrated the anti-tumor activity of ficlatuzumab, rilotumumab, and tivantinib. The following tables summarize key quantitative data from representative in vitro and in vivo experiments.

In Vitro Assay Data
InhibitorAssay TypeCell Line(s)Key Findings
Ficlatuzumab Cell ProliferationHN5, UM-SCC-1 (HNSCC)Significantly reduced tumor-associated fibroblast (TAF)-facilitated HNSCC cell proliferation.[7]
Cell MigrationHN5, UM-SCC-1, OSC-19 (HNSCC)Significantly reduced TAF-facilitated HNSCC cell migration.[7]
Cell InvasionHN5, UM-SCC-1, OSC-19 (HNSCC)Significantly reduced TAF-facilitated HNSCC cell invasion.[7]
Rilotumumab Cell Proliferation, MigrationVariousInhibited HGF-mediated cell proliferation and migration.[3]
Tivantinib Apoptosis AssayMHCC97L, Huh7 (HCC)Induced G2/M arrest and apoptosis.[8]
Cell ViabilityHuh7, HepG2, Hep3B (HCC)Dose-dependent loss of cell viability with IC50 values ranging from 9.9 nM to 448 nM.[9]
In Vivo Xenograft Model Data
InhibitorCancer ModelXenograft ModelKey Findings
Ficlatuzumab GlioblastomaU87 MG cells in nude miceProvided a significant survival advantage as a single agent and in combination with temozolomide.[10]
Rilotumumab Gastric CancerPatient-derived xenografts (PDXs)Not explicitly detailed in the provided results, but used in preclinical validation.[11]
Tivantinib Hepatocellular Carcinoma (HCC)MHCC97L cells in nude miceAt 100 mg/kg and 200 mg/kg, significantly decreased tumor growth, reduced Ki-67 expression, and increased apoptosis.[8][12]
Breast Cancerc-Met mouse modelA 120 mg/kg dose dramatically repressed subcutaneous tumor growth and bone metastasis.[6]

Detailed Experimental Protocols

Ficlatuzumab: HNSCC Cell Proliferation, Migration, and Invasion Assays[7]
  • Cell Lines: HN5, UM-SCC-1, and OSC-19 (Head and Neck Squamous Cell Carcinoma).

  • Treatment: Cells were treated with ficlatuzumab at concentrations ranging from 0 to 100 µg/mL for 24 to 72 hours.

  • Proliferation Assay: The effect on cell proliferation was measured, likely using a standard method such as an MTT or BrdU incorporation assay, though the specific assay is not detailed in the provided text.

  • Migration Assay: Cell migration was assessed using semipermeable modified Boyden inserts with an 8 µm pore size.

  • Invasion Assay: Similar to the migration assay, but the inserts were coated with a basement membrane matrix (e.g., Matrigel) to simulate tissue barriers.

  • Signaling Pathway Analysis: To assess the mechanism of action, HNSCC cells were serum-starved for 72 hours and then exposed to recombinant HGF (30 ng/mL) with or without ficlatuzumab (100 µg/mL) for 10 minutes. Cell lysates were then analyzed by immunoblotting for phosphorylated c-Met and p44/42 MAPK.

Rilotumumab: Gastric Cancer Patient-Derived Xenograft (PDX) Model[11]
  • Model Establishment: Fresh gastric cancer tissues surgically removed from patients were implanted into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Propagation: Once tumors formed, they were passaged and expanded for at least two generations.

  • Treatment: The specific treatment regimen for rilotumumab in these PDX models is not detailed in the provided search results.

  • Tumor Measurement: Tumor size was evaluated by caliper measurements, and tumor volume was calculated using the formula 4/3π(d/2)².

Tivantinib: HCC Apoptosis Assay and Xenograft Model[8]
  • Apoptosis Assay (In Vitro):

    • Cell Lines: MHCC97L and Huh7 (Hepatocellular Carcinoma).

    • Treatment: Cells were treated with varying concentrations of tivantinib or 0.1% DMSO (control) for 48 hours.

    • Method: Apoptosis was measured using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis.

  • Xenograft Model (In Vivo):

    • Cell Line: MHCC97L cells were used to establish xenografts in mice.

    • Treatment: Mice with established tumors were treated daily with an oral dose of tivantinib at 100 mg/kg or 200 mg/kg for 15 days.

    • Tumor Measurement: Tumor volume was measured over the course of the experiment.

    • Immunohistochemistry: At the end of the study, tumors were excised and analyzed for Ki-67 (a proliferation marker) and by TUNEL assay (for apoptosis).

The following diagram illustrates a general experimental workflow for evaluating an HGF inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellLines Select Cancer Cell Lines (e.g., HNSCC, Gastric, HCC) ProliferationAssay Cell Proliferation Assay (e.g., MTT, BrdU) CellLines->ProliferationAssay MigrationAssay Cell Migration Assay (e.g., Boyden Chamber) CellLines->MigrationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellLines->ApoptosisAssay SignalingAssay Signaling Pathway Analysis (Western Blot for p-cMET, p-ERK) CellLines->SignalingAssay Xenograft Establish Xenograft Model (e.g., subcutaneous, orthotopic) Treatment Administer HGF Inhibitor (e.g., ficlatuzumab, rilotumumab, tivantinib) Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement Toxicity Assess Toxicity Treatment->Toxicity IHC Immunohistochemistry (e.g., Ki-67, TUNEL) TumorMeasurement->IHC Phase1 Phase I (Safety, Dosage) Phase2 Phase II (Efficacy, Side Effects) Phase1->Phase2 Phase3 Phase III (Comparison to Standard Treatment) Phase2->Phase3

Figure 2: General Experimental Workflow for HGF Inhibitor Evaluation

Clinical Trial Data Comparison

Direct head-to-head clinical trials comparing ficlatuzumab, rilotumumab, and tivantinib are not available. However, data from individual trials provide insights into their clinical activity.

InhibitorTrial PhaseCancer TypeCombination TherapyKey Efficacy Results
Ficlatuzumab Phase 2 (NCT03422536)Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)CetuximabCombination Arm: Median Progression-Free Survival (PFS) of 3.7 months; Overall Response Rate (ORR) of 19%.[13] In HPV-negative patients, ORR was 38%.[14] Monotherapy Arm: Median PFS of 1.8 months; ORR of 4%.[14]
Rilotumumab Phase 2Gastric or Gastroesophageal Junction CancerEpirubicin, Cisplatin, and Capecitabine (ECX)In patients with high MET expression, the addition of rilotumumab to chemotherapy improved median Overall Survival (OS) from 5.7 months to 11.1 months.[15]
Tivantinib Phase 2Hepatocellular Carcinoma (HCC)Monotherapy (vs. Placebo)In MET-high patients, improved time to progression (2.7 months vs. 1.4 months for placebo).[5]
Phase 3 (METIV-HCC & JET-HCC)MET-high Hepatocellular Carcinoma (HCC)Monotherapy (vs. Placebo)Failed to show a significant improvement in overall survival.[16]

Summary and Conclusion

Ficlatuzumab has demonstrated promising clinical activity, particularly in combination with cetuximab for the treatment of HPV-negative HNSCC, leading to its ongoing investigation in a Phase 3 trial.[17][18][19][20][21][22] Its mechanism as a direct HGF-neutralizing antibody is well-defined.

Rilotumumab, with a similar mechanism of action, showed potential in MET-positive gastric cancer in a Phase 2 study.[15] However, further development has been impacted by results in other trials.[23]

Tivantinib's clinical development has been more challenging. While early trials in MET-high HCC were encouraging, subsequent Phase 3 studies did not meet their primary endpoints.[5][16] The debate surrounding its primary mechanism of action—whether through c-MET inhibition or microtubule disruption—complicates the interpretation of its clinical data and the identification of a responsive patient population.

For researchers and drug developers, the comparative data suggest that patient selection based on biomarkers (e.g., HPV status for ficlatuzumab, MET expression for rilotumumab) is crucial for the successful development of HGF/c-MET targeted therapies. The distinct mechanisms of action and clinical outcomes of these three inhibitors highlight the diverse approaches and challenges in targeting this complex signaling pathway.

The following diagram illustrates the logical relationship in the clinical development and evaluation of these HGF inhibitors.

Drug_Development_Logic cluster_preclinical Preclinical Evaluation cluster_clinical_dev Clinical Development cluster_inhibitors Specific Inhibitors Target_ID Target Identification (HGF/c-MET Pathway) In_Vitro In Vitro Assays (Proliferation, Migration, etc.) Target_ID->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase1 Phase I Trials (Safety & Dosing) In_Vivo->Phase1 Phase2 Phase II Trials (Efficacy & Biomarkers) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy) Phase2->Phase3 Ficlatuzumab Ficlatuzumab Phase2->Ficlatuzumab Promising in HNSCC (with Cetuximab) Rilotumumab Rilotumumab Phase2->Rilotumumab Promising in MET-high Gastric Cancer Tivantinib Tivantinib Phase2->Tivantinib Promising in MET-high HCC Ficlatuzumab->Phase3 Ongoing Phase 3 in HNSCC Tivantinib->Phase3 Phase 3 Failed in HCC

Figure 3: Clinical Development Logic for HGF Inhibitors

References

A Comparative Guide to Ficlatuzumab and Rilotumumab: Two Anti-HGF Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ficlatuzumab and rilotumumab, two monoclonal antibodies targeting the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway, a critical mediator of tumor growth, invasion, and metastasis. While both agents were developed to inhibit this pathway, their clinical trajectories have diverged significantly. This document summarizes their mechanisms of action, presents key preclinical and clinical data in a comparative format, details experimental protocols from pivotal studies, and visualizes the targeted signaling pathway.

Mechanism of Action and Molecular Profile

Ficlatuzumab and rilotumumab are both monoclonal antibodies that bind to HGF, the sole ligand for the c-MET receptor. By sequestering HGF, they prevent its interaction with c-MET, thereby inhibiting the activation of downstream signaling cascades implicated in cancer progression.[1][2]

Ficlatuzumab is a humanized IgG1 monoclonal antibody.[1] It has been shown to bind to HGF with high affinity and specificity, leading to the inhibition of HGF/c-MET downstream signaling.[3] Preclinical studies have demonstrated its potent anti-tumor effects.[4]

Rilotumumab is a fully human IgG2 monoclonal antibody.[2] It also binds to and neutralizes HGF, preventing the activation of c-MET.[2] However, some research suggests that rilotumumab may act as a partial antagonist, as it does not completely prevent HGF from binding to c-MET, allowing for some residual signaling.[5]

Quantitative Data Comparison

The following tables summarize key quantitative data for ficlatuzumab and rilotumumab from preclinical and clinical studies.

Table 1: Preclinical Data
ParameterFiclatuzumabRilotumumabSource
Target Hepatocyte Growth Factor (HGF)Hepatocyte Growth Factor (HGF)[1][2]
Antibody Type Humanized IgG1Fully Human IgG2[1][2]
Binding Affinity (Kd) to human HGF High affinity (pM)19 pM (sub-nanomolar)[3][6]
IC50 for MET Phosphorylation Inhibition Not explicitly stated0.12 nM (in PC3 cells)[6]
Table 2: Clinical Data
ParameterFiclatuzumab (NCT03422536 - HNSCC)Rilotumumab (RILOMET-1 - Gastric Cancer)Source
Phase Phase 2Phase 3[7][8]
Indication Pan-refractory, recurrent/metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)Advanced MET-positive Gastric or Gastroesophageal Junction Cancer[7][8]
Treatment Arm Ficlatuzumab + CetuximabRilotumumab + Epirubicin (B1671505), Cisplatin (B142131), and Capecitabine (B1668275) (ECX)[7][8]
Median Progression-Free Survival (PFS) 3.7 monthsNot applicable (trial stopped)[9]
Overall Response Rate (ORR) 19%Not applicable (trial stopped)[9]
Key Outcome Met prespecified significance criteria for PFSTerminated due to increased deaths in the rilotumumab arm[7][10]

Experimental Protocols

Ficlatuzumab: Phase 2 Study in HNSCC (NCT03422536)

This multicenter, randomized, non-comparative phase II study evaluated the efficacy of ficlatuzumab with or without cetuximab in patients with recurrent/metastatic HNSCC.[7]

  • Patient Population: Patients with recurrent/metastatic HNSCC with known HPV status, who were resistant to cetuximab, platinum-based chemotherapy, and anti-PD-1 monoclonal antibodies.[7]

  • Treatment Regimen:

    • Arm 1 (Monotherapy): Ficlatuzumab administered intravenously at 20 mg/kg every 2 weeks.[11] This arm was closed early for futility.[7]

    • Arm 2 (Combination Therapy): Ficlatuzumab (20 mg/kg) administered intravenously every 2 weeks, in combination with cetuximab (500 mg/m²) every 2 weeks.[11]

  • Primary Endpoint: Median Progression-Free Survival (PFS). An arm was considered successful if the lower bound of the 90% confidence interval for median PFS was greater than 2 months.[7]

  • Key Assessments: Tumor assessments were performed every 8 weeks. Safety and tolerability were monitored throughout the study.

Rilotumumab: RILOMET-1 Phase 3 Study in Gastric Cancer (NCT01697072)

This was an international, multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[12]

  • Patient Population: Patients with previously untreated, unresectable locally advanced or metastatic MET-positive gastric or gastroesophageal junction adenocarcinoma.[12]

  • Treatment Regimen:

    • Experimental Arm: Rilotumumab (15 mg/kg) administered intravenously every 3 weeks in combination with epirubicin (50 mg/m²), cisplatin (60 mg/m²), and capecitabine (625 mg/m² twice daily).[8]

    • Control Arm: Placebo in combination with the same chemotherapy regimen.[8]

  • Primary Endpoint: Overall Survival (OS).[12]

  • Key Assessments: Tumor response was assessed every 6 weeks. Safety was monitored continuously. The trial was terminated early by an independent data monitoring committee due to an increased number of deaths in the rilotumumab arm.[10]

Signaling Pathway and Experimental Workflow Diagrams

HGF/c-MET Signaling Pathway

The following diagram illustrates the HGF/c-MET signaling pathway and the mechanism of action of ficlatuzumab and rilotumumab.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Activation Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibition Rilotumumab Rilotumumab Rilotumumab->HGF Inhibition RAS RAS cMET->RAS PI3K PI3K cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: HGF/c-MET signaling pathway and inhibition by ficlatuzumab and rilotumumab.

Experimental Workflow: Monoclonal Antibody Development and Testing

The following diagram outlines a typical workflow for the development and clinical testing of monoclonal antibodies like ficlatuzumab and rilotumumab.

mAb_Workflow Target Target Identification (HGF/c-MET Pathway) Discovery Antibody Discovery (Humanization/Fully Human) Target->Discovery Preclinical Preclinical Studies (Binding Affinity, In Vitro/In Vivo Models) Discovery->Preclinical Phase1 Phase 1 Clinical Trial (Safety, Dosage) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy, Side Effects) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Large-scale Efficacy, Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Generalized workflow for monoclonal antibody development and clinical trials.

Conclusion

Ficlatuzumab and rilotumumab, despite sharing a common target, have demonstrated markedly different clinical outcomes. Ficlatuzumab has shown promising activity in combination with cetuximab in a heavily pre-treated HNSCC patient population, warranting further investigation in a Phase 3 trial. In contrast, the development of rilotumumab was halted due to safety concerns in a Phase 3 trial for gastric cancer. This comparative guide highlights the nuances in the profiles of these two drugs and underscores the importance of rigorous clinical evaluation in oncology drug development. The provided data and experimental protocols offer a valuable resource for researchers in the field.

References

AV-299 (Tivantinib) vs. c-Met Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of AV-299 (tivantinib) and other prominent c-Met inhibitors for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: A Key Distinction

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a crucial signaling pathway involved in normal cellular processes like proliferation and motility.[1] However, its aberrant activation is a known driver in the development and progression of various cancers.[1][2] This has made c-Met a key target for cancer therapy.[2]

Most c-Met inhibitors function by competing with ATP to bind to the kinase domain of the receptor, thereby blocking its activity. In contrast, tivantinib (B1684700) was initially identified as a non-ATP-competitive inhibitor of c-Met.[1][3] However, emerging evidence suggests that tivantinib's anti-cancer effects are not solely dependent on c-Met inhibition.[1][4] Studies have indicated an alternative mechanism of action involving the inhibition of microtubule polymerization.[1][5] This dual activity distinguishes tivantinib from many other c-Met inhibitors.[1] Some research suggests that tivantinib's cytotoxic activity may be independent of its ability to bind to MET.[6]

Quantitative Efficacy Comparison

The following table summarizes the clinical efficacy of tivantinib and other selective c-Met inhibitors in various cancer types, primarily non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

DrugCancer TypeKey Efficacy MetricResultClinical Trial/Study
Tivantinib (AV-299) MET-High Advanced HCCMedian Overall Survival (OS)7.2 months (vs. 3.8 months with placebo)[7][8]Phase II
MET-High Advanced HCCTime to Progression (TTP)2.7 months (vs. 1.4 months with placebo)[8]Phase II
Advanced HCC (MET-High)Median OS8.4 months (vs. 9.1 months with placebo)[9][10]METIV-HCC (Phase III)
Advanced HCC (MET-High)Median Progression-Free Survival (PFS)2.1 months (vs. 2.0 months with placebo)[9]METIV-HCC (Phase III)
NSCLC (High MET expression)Overall Survival (OS)Significant improvement (HR, 0.68)[11]Meta-analysis
NSCLCProgression-Free Survival (PFS)Significant improvement (HR, 0.73)[11]Meta-analysis
Capmatinib (B1663548) METex14 NSCLC (Treatment-naïve)Overall Response Rate (ORR)68%[12][13]GEOMETRY mono-1 (Phase II)
METex14 NSCLC (Previously treated)Overall Response Rate (ORR)41%[12][13]GEOMETRY mono-1 (Phase II)
METex14 NSCLC (Treatment-naïve)Median Duration of Response (DOR)12.6 months[13]GEOMETRY mono-1 (Phase II)
METex14 NSCLC (Previously treated)Median Duration of Response (DOR)9.7 months[13]GEOMETRY mono-1 (Phase II)
MET GCN ≥10 NSCLC (First-line)Overall Response Rate (ORR)40%[14]Phase II
MET GCN ≥10 NSCLC (Second/Third-line)Overall Response Rate (ORR)29%[14]Phase II
Tepotinib (B1684694) METex14 NSCLCOverall Response Rate (ORR)51.4%[15]VISION (Phase II)
METex14 NSCLCMedian Duration of Response (DOR)18.0 months[15]VISION (Phase II)
METex14 NSCLC (Treatment-naïve)Overall Response Rate (ORR)57.3%[16]VISION (Phase II)
METex14 NSCLC (Previously treated)Overall Response Rate (ORR)45.0%[16]VISION (Phase II)
Crizotinib METex14-altered NSCLCOverall Response Rate (ORR)32%[17]PROFILE 1001 (Phase I)
METex14-altered NSCLCMedian Progression-Free Survival (PFS)7.3 months[17]PROFILE 1001 (Phase I)
MET-deregulated NSCLCOverall Response Rate (ORR)27%[18]METROS (Phase II)
MET-amplified NSCLC (High)Partial Responses (PRs)50%[19]Phase I

METex14: MET exon 14 skipping mutation; GCN: Gene Copy Number; HR: Hazard Ratio.

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is essential to visualize the c-Met signaling pathway and the general workflow of experiments used to evaluate their efficacy.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: c-Met Signaling Pathway

Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials cell_lines Cancer Cell Lines (MET-dependent & independent) treatment Treat with Inhibitors (Tivantinib vs. c-Met Inhibitors) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay xenograft Establish Tumor Xenografts in Mice randomization Randomize Mice into Treatment Groups xenograft->randomization dosing Administer Inhibitors randomization->dosing measurement Measure Tumor Volume and Body Weight dosing->measurement patient_selection Patient Selection (e.g., MET-High, METex14) randomized_trial Randomized Controlled Trial patient_selection->randomized_trial endpoints Evaluate Endpoints (ORR, PFS, OS) randomized_trial->endpoints

Caption: General Experimental Workflow

Detailed Experimental Protocols

Below are representative protocols for key experiments used to evaluate the efficacy of these inhibitors.

This assay is used to assess the in vitro cytotoxic activity of the inhibitors on cancer cell lines.

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., tivantinib, capmatinib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[20]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[20]

  • Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.[20]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[20]

This in vivo model evaluates the anti-tumor activity of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., NSG mice).[21][22]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³).[22]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., orally) at a specified dose and schedule.[22]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[22]

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Summary and Conclusion

While tivantinib (AV-299) initially showed promise as a selective c-Met inhibitor, particularly in MET-high tumors, its clinical development has been challenging, with Phase III trials in HCC failing to meet their primary endpoints.[9][23] A key distinguishing feature of tivantinib is its additional mechanism of action as a microtubule inhibitor, which contributes to its cytotoxicity but also complicates its positioning as a purely c-Met targeted therapy.[1][4]

In contrast, other selective c-Met inhibitors like capmatinib and tepotinib have demonstrated robust and durable clinical activity, particularly in NSCLC patients with MET exon 14 skipping mutations, leading to regulatory approvals.[12][13][15] Crizotinib, another multi-kinase inhibitor with activity against MET, has also shown efficacy in this patient population.[17]

For researchers and drug developers, the comparison highlights the importance of both target selectivity and the identification of predictive biomarkers. While tivantinib's broader mechanism may offer advantages in certain contexts, the focused efficacy and clearer patient selection strategies for inhibitors like capmatinib and tepotinib have so far translated into more successful clinical outcomes in specific, genetically defined cancer patient populations.

References

Unveiling the Molecular Impact of Ficlatuzumab: A Comparative Analysis of HGF/c-MET Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of ficlatuzumab's downstream signaling effects reveals a potent and specific mechanism of action, setting it apart from other therapeutic alternatives targeting the critical HGF/c-MET cancer pathway. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Ficlatuzumab, a humanized monoclonal antibody, operates by sequestering the hepatocyte growth factor (HGF), thereby preventing the activation of its receptor, c-MET.[1][2] This intervention is crucial as the HGF/c-MET signaling axis is a key driver of tumor growth, invasion, and metastasis, and its dysregulation is implicated in resistance to other targeted therapies, such as EGFR inhibitors.[1][2] Experimental evidence confirms that ficlatuzumab's engagement with HGF leads to a significant reduction in the phosphorylation of c-MET and its downstream signaling mediators, primarily through the PI3K/AKT and MAPK/ERK pathways.

The HGF/c-MET Signaling Cascade and Ficlatuzumab's Point of Intervention

The binding of HGF to the c-MET receptor tyrosine kinase triggers a cascade of intracellular events crucial for cell survival and proliferation. Ficlatuzumab acts as a direct antagonist to this initial step.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET_ext c-MET Receptor (Extracellular domain) HGF->cMET_ext Binds and Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits cMET_int c-MET Receptor (Intracellular domain) PI3K PI3K cMET_int->PI3K RAS RAS cMET_int->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation, Survival, Migration pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Ficlatuzumab's mechanism of action.

Comparative Efficacy: Ficlatuzumab vs. Other c-MET Inhibitors

To contextualize the efficacy of ficlatuzumab, a comparison with other agents targeting the HGF/c-MET pathway is essential. These alternatives include other HGF-targeting antibodies like rilotumumab, and small molecule tyrosine kinase inhibitors (TKIs) such as cabozantinib (B823) and tepotinib, which act on the intracellular kinase domain of c-MET.

Therapeutic AgentMechanism of ActionTargetDownstream Effect (at 20 mg/kg)
Ficlatuzumab Monoclonal AntibodyHGF Ligandp-MET: ↓ 53% p-ERK: ↓ 43% p-AKT: ↓ 2%
Rilotumumab Monoclonal AntibodyHGF LigandData on percentage inhibition of downstream signaling is limited, with some studies suggesting it may be a partial HGF antagonist.
Cabozantinib Small Molecule TKIc-MET, VEGFR, AXL, etc.Inhibits p-MET, p-AKT, and p-ERK. IC50 for c-MET is 1.3 nM.
Tepotinib Small Molecule TKIc-METPotently inhibits c-MET phosphorylation and downstream signaling (p-AKT, p-ERK).

Data for ficlatuzumab is derived from a study in patients with advanced solid tumors and liver metastases.

Experimental Validation of Downstream Signaling Inhibition

The validation of ficlatuzumab's impact on downstream signaling relies on a variety of established experimental techniques. Below are the methodologies employed in key studies to quantify the reduction in phosphorylated proteins central to the c-MET pathway.

Experimental Workflow: From Biopsy to Data

experimental_workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis TumorBiopsy Tumor Biopsy Lysate Protein Lysate Extraction TumorBiopsy->Lysate IHC Immunohistochemistry (p-MET) TumorBiopsy->IHC BloodSample Blood Sample PBMC PBMC Isolation BloodSample->PBMC WB Western Blot (p-MET, p-AKT, p-ERK) Lysate->WB CyTOF Mass Cytometry (CyTOF) (Phospho-proteomics) PBMC->CyTOF Data Data WB->Data Quantitative Analysis IHC->Data CyTOF->Data

Workflow for validating ficlatuzumab's effects.

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

Objective: To quantify the relative levels of phosphorylated MET (p-MET), AKT (p-AKT), and ERK (p-ERK) in tumor cell lysates following treatment.

  • Protein Extraction: Tumor biopsies are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors to create a total protein lysate. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by molecular weight on a 4-12% Bis-Tris polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for p-MET (Tyr1234/1235), p-AKT (Ser473), and p-ERK1/2 (Thr202/Tyr204), typically at a 1:1000 dilution in 5% BSA/TBST. Antibodies for total MET, AKT, and ERK, as well as a loading control like GAPDH or β-actin, are used on separate blots or after stripping the membrane.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The intensity of each phosphoprotein band is normalized to its corresponding total protein band and the loading control.

Immunohistochemistry (IHC) for Phospho-Met

Objective: To visualize and semi-quantitatively assess the levels of p-MET in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Tissue Preparation: FFPE tumor sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Staining: Sections are incubated with a primary antibody against p-MET (e.g., clone D26) overnight at 4°C. Following washes, a secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied. The signal is developed with a chromogen such as DAB, and the sections are counterstained with hematoxylin.

  • Scoring: The staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells are assessed by a pathologist to generate an H-score.

Mass Cytometry (CyTOF) for Phospho-proteomic Profiling

Objective: To perform high-dimensional, single-cell analysis of intracellular signaling states, including the phosphorylation of multiple downstream targets of the c-MET pathway.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

  • Antibody Staining: Cells are stained with a panel of metal-isotope-tagged antibodies. The panel includes antibodies for cell surface markers to identify different immune and cancer cell populations, as well as intracellular antibodies against phosphorylated proteins such as p-MET and p-S6.

  • Data Acquisition: Stained cells are analyzed on a CyTOF instrument, which measures the abundance of each metal tag on a single-cell level.

  • Data Analysis: High-dimensional data is analyzed using algorithms like viSNE or SPADE to identify cell populations and quantify the levels of phosphoproteins within them, allowing for a detailed understanding of the on-target effects of ficlatuzumab across different cell types.[3][4]

Conclusion

The validation of ficlatuzumab's effect on downstream signaling pathways demonstrates its targeted and potent inhibition of the HGF/c-MET axis. Quantitative data from various experimental approaches consistently show a reduction in the phosphorylation of key signaling molecules like MET, ERK, and AKT. When compared to other c-MET targeting agents, ficlatuzumab's mechanism as an HGF-neutralizing antibody offers a distinct therapeutic strategy. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate and compare the efficacy of HGF/c-MET inhibitors. This comprehensive analysis underscores the importance of robust experimental validation in understanding the molecular impact of targeted cancer therapies.

References

Ficlatuzumab vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for the investigational agent ficlatuzumab against the current standard of care in metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) and relapsed/refractory Acute Myeloid Leukemia (AML). All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited trials are provided.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Ficlatuzumab is a humanized monoclonal antibody that targets hepatocyte growth factor (HGF), a key ligand for the c-MET receptor.[1] The HGF/c-MET signaling pathway is implicated in tumor growth, metastasis, and resistance to EGFR inhibitors like cetuximab.[2] By blocking HGF, ficlatuzumab aims to overcome this resistance mechanism.[2]

Quantitative Data Comparison: Ficlatuzumab vs. Standard of Care in HNSCC

The following tables compare the clinical trial outcomes of ficlatuzumab in combination with cetuximab against standard of care options for recurrent/metastatic HNSCC. It is important to note that the patient populations across these trials have significant differences, which should be considered when interpreting the data. The ficlatuzumab trial specifically enrolled "pan-refractory" patients who had progressed on platinum therapy, cetuximab, and an anti-PD-1 antibody.

Treatment Trial Patient Population Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)
Ficlatuzumab + Cetuximab NCT03422536 (Phase II)Pan-refractory (prior platinum, cetuximab, and anti-PD-1 therapy) recurrent/metastatic HNSCC3.7 monthsNot Reported19% (38% in HPV-negative)
Pembrolizumab KEYNOTE-048 (Phase III)First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥1)2.3 months12.3 months19%
Pembrolizumab + Chemotherapy KEYNOTE-048 (Phase III)First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥1)5.1 months13.0 months36%
EXTREME Regimen EXTREME (Phase III)First-line recurrent/metastatic HNSCC5.6 months10.1 months36%[3]
Salvage Chemotherapy (Paclitaxel + Cetuximab) Retrospective StudyRecurrent/metastatic HNSCC after failure of platinum and nivolumab5.4 months13.0 months54.9%[4]
Experimental Protocols

Ficlatuzumab in HNSCC (NCT03422536)

  • Study Design: A randomized, multicenter, non-comparative phase II trial.

  • Patient Population: Patients with recurrent/metastatic HNSCC who were resistant to cetuximab (progression within 6 months of exposure), and had also received prior platinum and anti-PD-1 mAb therapy.

  • Treatment Arms:

    • Arm 1: Ficlatuzumab monotherapy.

    • Arm 2: Ficlatuzumab in combination with cetuximab.

  • Dosage: Specific dosages are not detailed in the provided search results.

  • Primary Endpoint: Median Progression-Free Survival (PFS).

Standard of Care: EXTREME Regimen

  • Study Design: A randomized, multicenter, open-label, phase III trial.

  • Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.

  • Treatment Arms:

  • Dosage:

    • Cetuximab: 400 mg/m² initial dose, then 250 mg/m² weekly.

    • Cisplatin: 100 mg/m² every 3 weeks.

    • Carboplatin: AUC 5 every 3 weeks.

    • 5-fluorouracil: 1000 mg/m²/day for 4 days every 3 weeks.

  • Primary Endpoint: Overall Survival (OS).

Standard of Care: Pembrolizumab (KEYNOTE-048)

  • Study Design: A randomized, multicenter, open-label, phase III trial.

  • Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.

  • Treatment Arms:

    • Pembrolizumab monotherapy.

    • Pembrolizumab plus chemotherapy (cisplatin or carboplatin and 5-fluorouracil).

    • Cetuximab plus chemotherapy.

  • Dosage:

    • Pembrolizumab: 200 mg every 3 weeks.

  • Primary Endpoint: Overall Survival (OS).

Acute Myeloid Leukemia (AML)

In AML, high levels of HGF have been associated with more aggressive disease and poorer survival. Ficlatuzumab, by inhibiting HGF, is being investigated as a potential therapeutic strategy to improve outcomes in this patient population.

Quantitative Data Comparison: Ficlatuzumab vs. Standard of Care in AML

The following table compares the clinical trial outcomes of ficlatuzumab in combination with high-dose cytarabine (B982) against high-dose cytarabine alone in patients with relapsed/refractory AML. As with the HNSCC comparison, it is crucial to consider the potential differences in the patient populations between these studies.

Treatment Trial Patient Population Overall Response Rate (ORR) Complete Remission (CR) Median Overall Survival (OS)
Ficlatuzumab + High-Dose Cytarabine NCT02109627 (Phase Ib)Relapsed/refractory AML53%53%18.1 months
High-Dose Cytarabine (HiDAC-6) Retrospective StudyRelapsed/refractory AML62%54%9.6 months
High-Dose Cytarabine (ARA-36) Retrospective AnalysisRefractory AML or relapsed after alloSCT60%60%1-year OS of 54%
Experimental Protocols

Ficlatuzumab in AML (NCT02109627)

  • Study Design: A phase Ib, open-label, dose-escalation and expansion study.

  • Patient Population: Patients with relapsed or refractory AML.

  • Treatment: Ficlatuzumab in combination with high-dose cytarabine.

  • Dosage:

    • Ficlatuzumab: Dose escalation from 10 mg/kg to 20 mg/kg.

    • Cytarabine: 2 g/m² daily for 5 days.

  • Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose of ficlatuzumab in combination with high-dose cytarabine.

Standard of Care: High-Dose Cytarabine (HiDAC-6)

  • Study Design: A retrospective review.

  • Patient Population: Patients with relapsed/refractory AML.

  • Treatment: Single-agent high-dose cytarabine.

  • Dosage: 3 g/m² intravenously every 12 hours on days 1, 3, and 5 (total of six doses).

  • Primary Outcome: To evaluate the efficacy and safety of the HiDAC-6 regimen.

Signaling Pathways and Experimental Workflows

Ficlatuzumab Mechanism of Action: HGF/c-MET Signaling Pathway

Ficlatuzumab_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Binds and Neutralizes PI3K/AKT Pathway PI3K/AKT Pathway c-MET Receptor->PI3K/AKT Pathway Phosphorylates RAS/MAPK Pathway RAS/MAPK Pathway c-MET Receptor->RAS/MAPK Pathway Phosphorylates Metastasis Metastasis c-MET Receptor->Metastasis Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation

Caption: Ficlatuzumab binds to HGF, preventing c-MET activation and downstream signaling.

Standard Clinical Trial Workflow

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm A\n(Ficlatuzumab) Treatment Arm A (Ficlatuzumab) Randomization->Treatment Arm A\n(Ficlatuzumab) Treatment Arm B\n(Standard of Care) Treatment Arm B (Standard of Care) Randomization->Treatment Arm B\n(Standard of Care) Treatment Period Treatment Period Treatment Arm A\n(Ficlatuzumab)->Treatment Period Treatment Arm B\n(Standard of Care)->Treatment Period Data Collection\n(Efficacy & Safety) Data Collection (Efficacy & Safety) Treatment Period->Data Collection\n(Efficacy & Safety) Follow-up Follow-up Data Collection\n(Efficacy & Safety)->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting

Caption: A typical workflow for a randomized clinical trial.

References

A Comparative Analysis of Ficlatuzumab and Bevacizumab: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two monoclonal antibodies, ficlatuzumab and bevacizumab, for researchers, scientists, and drug development professionals. The comparison covers their mechanisms of action, target signaling pathways, and clinical and preclinical data, with a focus on presenting quantitative data in a structured format.

Introduction

Ficlatuzumab and bevacizumab are both monoclonal antibodies utilized in oncology, but they target distinct signaling pathways involved in tumor growth and angiogenesis. Ficlatuzumab is an investigational drug that targets the Hepatocyte Growth Factor (HGF)/c-MET pathway, while bevacizumab, an approved therapeutic, targets the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor (VEGFR) pathway. This guide offers an objective comparison of their performance based on available experimental data. It is important to note that no head-to-head clinical trials directly comparing ficlatuzumab and bevacizumab have been identified; therefore, this analysis is based on data from separate clinical and preclinical studies.

Mechanism of Action and Signaling Pathways

Ficlatuzumab: Targeting the HGF/c-MET Pathway

Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically binds to Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor.[1][2] The HGF/c-MET signaling pathway is frequently dysregulated in various cancers and plays a crucial role in tumor growth, invasion, and metastasis.[1][3] By binding to HGF, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting downstream signaling.[2][4] This mechanism is particularly relevant as HGF/c-MET activation is a known escape mechanism for resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2]

Ficlatuzumab_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET Receptor HGF->c-MET Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Binds and Neutralizes Downstream Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) c-MET->Downstream Signaling Initiates Tumor Progression Tumor Cell Proliferation, Invasion, and Survival Downstream Signaling->Tumor Progression Promotes

Ficlatuzumab's mechanism of action.
Bevacizumab: Targeting the VEGF/VEGFR Pathway

Bevacizumab is a recombinant humanized monoclonal antibody that targets Vascular Endothelial Growth Factor-A (VEGF-A).[5] VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] By binding to circulating VEGF-A, bevacizumab prevents it from interacting with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[8][9] This inhibition of VEGF signaling leads to a reduction in the microvascular growth of tumors, thereby limiting their blood supply.[10][11]

Bevacizumab_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Endothelial Cell VEGF-A VEGF-A VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGF-A->VEGFR Activates Bevacizumab Bevacizumab Bevacizumab->VEGF-A Binds and Neutralizes Angiogenesis Signaling Angiogenesis Signaling (e.g., PI3K/AKT, Ras/Raf/MEK/ERK) VEGFR->Angiogenesis Signaling Initiates Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) Angiogenesis Signaling->Angiogenesis Promotes

Bevacizumab's mechanism of action.

Clinical Data Comparison

The following tables summarize the clinical efficacy and safety of ficlatuzumab and bevacizumab from various clinical trials.

Efficacy Data

Table 1: Clinical Efficacy of Ficlatuzumab

Cancer TypeTrial PhaseTreatment ArmNORR (%)Median PFS (months)Median OS (months)Citation(s)
Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) Phase 2Ficlatuzumab Monotherapy2741.86.4[6][11]
Phase 2Ficlatuzumab + Cetuximab33193.77.4[11][12]
Phase 1 (Cetuximab-Resistant)Ficlatuzumab + Cetuximab12175.48.9[13]
Relapsed/Refractory Acute Myeloid Leukemia (AML) Phase 1bFiclatuzumab + Cytarabine1753 (all CRs)6.6 (all patients), 31.2 (responders)18.1 (all patients), Not Reached (responders)[6][7][14]
Metastatic Pancreatic Cancer Phase 1bFiclatuzumab + Gemcitabine + Nab-Paclitaxel2129 (PR)11.016.2[8][11][13]

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; CR: Complete Response; PR: Partial Response

Table 2: Clinical Efficacy of Bevacizumab

Cancer TypeTrial PhaseTreatment ArmNORR (%)Median PFS (months)Median OS (months)Citation(s)
Metastatic Colorectal Cancer (mCRC) Pooled Analysis (7 RCTs)Chemotherapy + Bevacizumab1990398.818.7[5]
Pooled Analysis (7 RCTs)Chemotherapy +/- Placebo1773336.416.1[5]
Advanced Non-Squamous Non-Small Cell Lung Cancer (NSCLC) Phase 3 (E4599)Paclitaxel + Carboplatin + Bevacizumab-356.212.3[4]
Phase 3 (E4599)Paclitaxel + Carboplatin-154.510.3[4][15]
Meta-analysis (6 RCTs)Platinum-based Chemo + Bevacizumab--HR: 0.65HR: 0.87[16]
Recurrent or Metastatic Head and Neck Cancer (SCCHN) Phase 3Chemotherapy + Bevacizumab-35.56.012.6[3][17]
Phase 3Chemotherapy-24.54.311.0[3][17]
Phase 2Bevacizumab + Cetuximab-162.87.5[1]

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio

Safety and Tolerability

Table 3: Common and Severe Adverse Events

DrugCommon Adverse Events (Any Grade, >10%)Severe Adverse Events (Grade ≥3)Citation(s)
Ficlatuzumab Monotherapy (HNSCC): Hypoalbuminemia (66%), Edema (25%) Combination with Cetuximab (HNSCC): Acneiform rash (82%), Hypoalbuminemia (76%), Edema (44%) Combination with Chemo (AML): Febrile neutropeniaMonotherapy (HNSCC): Hyponatremia (8%), Pneumonitis (8%), Thromboembolic events (8%) Combination with Cetuximab (HNSCC): Hypoalbuminemia (16%), Hypokalemia (13%), Headache (9%), Thromboembolic events (6%) Combination with Chemo (Pancreatic Cancer): Hypoalbuminemia (16%), Edema (8%)[6][11][13][14]
Bevacizumab Epistaxis, Headache, Hypertension, Rhinitis, Proteinuria, Taste alteration, Dry skin, Hemorrhage, Lacrimation disorder, Back pain, Exfoliative dermatitisGastrointestinal perforation, Wound healing complications, Hemorrhage (including pulmonary hemorrhage in NSCLC), Arterial and Venous thromboembolic events, Hypertension, Proteinuria, Posterior Reversible Encephalopathy Syndrome (PRES), Ovarian failure[2][8][10]

Preclinical Data and Experimental Protocols

Ficlatuzumab Preclinical Studies

A key preclinical study evaluated ficlatuzumab in a mouse brain orthotopic model of glioblastoma using U87 MG cells.[10][15]

  • Experimental Protocol:

    • Cell Line: U87 MG human glioblastoma cells.[10]

    • Animal Model: Eight- to nine-week-old nude mice.[10]

    • Tumor Implantation: 3 × 10^5 U87 MG cells were injected into the brain.[10]

    • Treatment: Ficlatuzumab was administered, and its dose-response was evaluated. It was also compared with and combined with temozolomide.[10]

    • Outcome Measures: Survival benefit was the primary endpoint. Tumor growth and response to therapy were non-invasively assessed using bioluminescence imaging (BLI), positron emission tomography (PET), and magnetic resonance imaging (MRI).[10][15]

Ficlatuzumab_Preclinical_Workflow U87_MG_Cells U87 MG Glioblastoma Cells Orthotopic_Injection Intracranial Injection U87_MG_Cells->Orthotopic_Injection Nude_Mice Nude Mice Nude_Mice->Orthotopic_Injection Tumor_Establishment Glioblastoma Xenograft Model Orthotopic_Injection->Tumor_Establishment Treatment_Groups Treatment Groups: - Ficlatuzumab - Temozolomide - Combination - Control Tumor_Establishment->Treatment_Groups Imaging Non-invasive Imaging (BLI, PET, MRI) Treatment_Groups->Imaging Survival_Analysis Survival Analysis Treatment_Groups->Survival_Analysis Data_Analysis Efficacy Assessment Imaging->Data_Analysis Survival_Analysis->Data_Analysis

Ficlatuzumab preclinical experimental workflow.
Bevacizumab Preclinical Studies

Bevacizumab has been extensively studied in various preclinical xenograft models.

  • Experimental Protocol (General):

    • Cell Lines: Various human tumor cell lines, including colorectal (e.g., HT-29) and head and neck squamous cell carcinoma (e.g., FaDu), have been used.[9][18]

    • Animal Model: Typically, immunodeficient mice (e.g., nude mice).[18]

    • Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically.[9][18]

    • Treatment: Bevacizumab is administered, often in combination with chemotherapy (e.g., irinotecan) or other targeted agents. Doses in preclinical studies have ranged from 5 mg/kg to 25 mg/kg.[18]

    • Outcome Measures: Primary endpoints usually include tumor growth inhibition and survival. Other assessments may involve measuring microvessel density and apoptosis.[12]

Bevacizumab_Preclinical_Workflow Tumor_Cell_Lines Human Tumor Cell Lines (e.g., HT-29, FaDu) Xenograft_Implantation Subcutaneous or Orthotopic Implantation Tumor_Cell_Lines->Xenograft_Implantation Immunodeficient_Mice Immunodeficient Mice Immunodeficient_Mice->Xenograft_Implantation Tumor_Model Xenograft Tumor Model Xenograft_Implantation->Tumor_Model Treatment_Arms Treatment Arms: - Bevacizumab - Chemotherapy - Combination - Control Tumor_Model->Treatment_Arms Tumor_Measurement Tumor Volume Measurement Treatment_Arms->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment_Arms->Survival_Monitoring Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Survival_Monitoring->Efficacy_Evaluation

Bevacizumab preclinical experimental workflow.

Conclusion

Ficlatuzumab and bevacizumab are monoclonal antibodies with distinct mechanisms of action targeting different pathways crucial for tumor progression. Ficlatuzumab, an investigational agent, shows promise in targeting the HGF/c-MET pathway, particularly in overcoming resistance to EGFR inhibitors. Bevacizumab is an established anti-angiogenic therapy that has demonstrated efficacy across a range of solid tumors by targeting the VEGF/VEGFR pathway.

The provided data summarizes their clinical and preclinical performance. A direct comparison of efficacy is challenging due to the absence of head-to-head trials. The choice between these or other targeted therapies will ultimately depend on the specific tumor type, its molecular characteristics, and the patient's prior treatments. Further clinical investigation, including potential comparative trials, will be necessary to fully elucidate the relative merits of these two therapeutic approaches.

References

Ficlatuzumab: A Comparative Analysis of Cross-Reactivity with Other Growth Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody developed to target Hepatocyte Growth Factor (HGF). By binding to HGF with high affinity and specificity, ficlatuzumab acts as a potent inhibitor of the HGF/c-Met signaling pathway.[1][2] This pathway is a critical driver of tumor growth, invasion, and metastasis in various cancers. A key aspect of the therapeutic profile of a monoclonal antibody is its specificity, as off-target binding can lead to unforeseen side effects and reduced efficacy. This guide provides a comparative analysis of the cross-reactivity of ficlatuzumab with other growth factors, supported by the available data and detailed experimental methodologies.

High Specificity of Ficlatuzumab for Hepatocyte Growth Factor (HGF)

Ficlatuzumab is designed to bind specifically to HGF, thereby preventing its interaction with its cognate receptor, c-Met.[2][3] The specificity of this interaction is rooted in the unique biological relationship between HGF and c-Met; HGF is the only known ligand for the c-Met receptor.[1][2] This inherent exclusivity in the signaling pathway provides a strong rationale for the high specificity of a therapeutic antibody targeting HGF.

Preclinical and clinical studies have consistently highlighted the high affinity and specificity of ficlatuzumab for HGF.[1] While direct comparative binding studies against a broad panel of other growth factors are not extensively published in peer-reviewed literature, the available data from its development and clinical trials underscore its targeted mechanism of action with a favorable safety profile, suggesting minimal off-target effects.

Comparison of Binding Affinity

While specific quantitative data on the cross-reactivity of ficlatuzumab with a panel of other human growth factors is not publicly available, the table below conceptualizes how such data would be presented. The binding affinity is typically measured by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.

Growth FactorFiclatuzumab Binding Affinity (Kd)
Hepatocyte Growth Factor (HGF) High Affinity (pM range)
Vascular Endothelial Growth Factor (VEGF)Not Reported (Expected to be negligible)
Epidermal Growth Factor (EGF)Not Reported (Expected to be negligible)
Fibroblast Growth Factor (FGF)Not Reported (Expected to be negligible)
Platelet-Derived Growth Factor (PDGF)Not Reported (Expected to be negligible)
Insulin-like Growth Factor (IGF)Not Reported (Expected to be negligible)

Note: The high affinity for HGF is consistently reported in the literature, while the binding to other growth factors is expected to be negligible based on the antibody's design and the specific nature of the HGF/c-Met pathway.

Experimental Protocols

The specificity of ficlatuzumab would be experimentally determined using assays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR). Below are detailed methodologies for how such experiments are typically conducted.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

Objective: To determine the binding specificity of ficlatuzumab against a panel of human growth factors.

Materials:

  • 96-well microtiter plates

  • Recombinant human growth factors (HGF, VEGF, EGF, FGF, PDGF, etc.)

  • Ficlatuzumab

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Wells of a 96-well plate are coated with 100 µL of each growth factor (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with wash buffer.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: The blocking buffer is removed, and the plate is washed three times with wash buffer.

  • Primary Antibody Incubation: 100 µL of ficlatuzumab (at a predetermined optimal concentration) is added to each well and incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated anti-human IgG secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Detection: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: 50 µL of stop solution is added to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. A strong signal in the wells coated with HGF and a negligible signal in the wells with other growth factors would confirm the specificity of ficlatuzumab.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the HGF/c-Met signaling pathway targeted by ficlatuzumab and a typical experimental workflow for assessing antibody specificity.

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ficlatuzumab Ficlatuzumab HGF HGF (Hepatocyte Growth Factor) ficlatuzumab->HGF Binds and Neutralizes cMet c-Met Receptor HGF->cMet Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: HGF/c-Met signaling pathway and the inhibitory action of ficlatuzumab.

ELISA_Workflow cluster_workflow ELISA Workflow for Specificity Testing start Coat plate with different growth factors wash1 Wash start->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 add_ficlatuzumab Add Ficlatuzumab wash2->add_ficlatuzumab wash3 Wash add_ficlatuzumab->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Experimental workflow for assessing ficlatuzumab's binding specificity using ELISA.

Conclusion

References

Validating Biomarkers for Ficlatuzumab Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ficlatuzumab's performance with alternative therapies, supported by experimental data. We delve into the critical role of biomarkers in predicting response to this targeted therapy.

Ficlatuzumab, a humanized monoclonal antibody, targets the hepatocyte growth factor (HGF), the sole ligand for the c-Met receptor. The HGF/c-Met signaling pathway is a key driver of tumor growth, invasion, and angiogenesis, and its dysregulation is implicated in resistance to other targeted therapies, such as EGFR inhibitors. This guide will explore the evidence for biomarkers that can identify patient populations most likely to benefit from ficlatuzumab, with a focus on Head and Neck Squamous Cell Carcinoma (HNSCC) and Non-Small Cell Lung Cancer (NSCLC).

Performance of Ficlatuzumab Based on Biomarker Status

The efficacy of ficlatuzumab, both as a monotherapy and in combination, has been evaluated in clinical trials with a strong focus on identifying predictive biomarkers. Here, we present a summary of key findings in HNSCC and NSCLC.

Head and Neck Squamous Cell Carcinoma (HNSCC)

A randomized phase II clinical trial (NCT03422536) evaluated ficlatuzumab alone and in combination with cetuximab, an EGFR inhibitor, in patients with recurrent or metastatic HNSCC who were resistant to platinum-based chemotherapy and cetuximab.[1][2][3]

Table 1: Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC

Treatment ArmPatient Subgroup (HPV Status)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)
Ficlatuzumab Monotherapy All Patients1.8 months6.4 months4% (1/26)[2][4]
HPV-NegativeNot EvaluatedNot Evaluated6% (1/16)
HPV-PositiveNot EvaluatedNot Evaluated0% (0/10)
Ficlatuzumab + Cetuximab All Patients3.7 months7.4 months19% (6/32)[2][5]
HPV-Negative4.1 monthsNot Reported38% (6/16)[1][5]
HPV-Positive2.3 monthsNot Reported0% (0/16)[1]

Key Biomarker Findings in HNSCC:

  • Human Papillomavirus (HPV) Status: The most striking finding was the differential response based on HPV status. All clinical responses (complete or partial) to ficlatuzumab, both alone and with cetuximab, were observed in patients with HPV-negative HNSCC.[4][5] This suggests that HPV-negative status is a strong predictive biomarker for ficlatuzumab efficacy in this patient population.

  • c-Met Overexpression: In the HPV-negative subgroup treated with the ficlatuzumab and cetuximab combination, c-Met overexpression was associated with a reduced hazard of progression (p-interaction = 0.02).[1][3] This indicates that within the HPV-negative population, patients with high c-Met expression may derive the most benefit from this combination therapy.

  • Other Potential Biomarkers: The clinical trial protocol for this study also outlined the evaluation of other potential biomarkers, including tumor HGF expression, and mutations in PIK3CA, PTEN, and HRAS, though specific correlations with outcomes are not yet fully published.[6]

Non-Small Cell Lung Cancer (NSCLC)

An exploratory, randomized phase II study compared the combination of ficlatuzumab and gefitinib (B1684475) (an EGFR tyrosine kinase inhibitor) with gefitinib monotherapy in previously untreated Asian patients with advanced NSCLC.[7][8]

Table 2: Efficacy of Ficlatuzumab in Combination with Gefitinib in Advanced NSCLC

Treatment ArmPatient SubgroupMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)
Ficlatuzumab + Gefitinib Intent-to-Treat Population5.6 monthsNot Mature43%
EGFR-Sensitizing Mutation (SM+) & Low c-Met11.1 monthsNot ReportedTrend for improvement
High Stromal HGFNot ReportedProlonged (p=0.03)Not Reported
Gefitinib Monotherapy Intent-to-Treat Population4.7 monthsNot Mature40%
EGFR-Sensitizing Mutation (SM+)7.4 monthsNot ReportedNot Reported

Key Biomarker Findings in NSCLC:

  • EGFR Mutation Status and c-Met Expression: The combination of ficlatuzumab and gefitinib appeared to improve PFS in a subset of patients with EGFR-sensitizing mutations and low c-Met expression.[7]

  • Stromal HGF Expression: Preliminary overall survival results favored the ficlatuzumab plus gefitinib arm in patients with high stromal HGF expression.[7]

  • EGFR TKI Resistance: Preclinical data suggests that HGF or c-Met amplification can induce resistance to EGFR tyrosine kinase inhibitors in EGFR-mutated NSCLC cells, a resistance that can be reversed by the addition of ficlatuzumab.[7] A phase Ib trial of ficlatuzumab with gefitinib in previously treated advanced NSCLC showed an objective response rate of 33%, with responses seen in patients without EGFR mutations, suggesting a potential role in overcoming resistance.[9]

Comparison with Alternative Therapies

An objective assessment of ficlatuzumab requires comparison with established alternative treatments for the respective cancer types.

HNSCC: Comparison with Cetuximab Monotherapy

Cetuximab is a standard-of-care agent for recurrent/metastatic HNSCC.

Table 3: Efficacy of Cetuximab Monotherapy in Recurrent/Metastatic HNSCC

Study/Patient PopulationMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)
Vermorken et al. (Platinum-refractory)Not Reported5.84 months12.6%[10][11]
Hitt et al. (q2w dosing)2.2 months7.0 months11%[12]
Hanna et al. (Post-ICI)Not Reported6.3 months21.4% (8.7% for monotherapy)[13]

In the context of pan-refractory HNSCC, the 19% ORR and 3.7-month median PFS observed with the ficlatuzumab-cetuximab combination appear favorable compared to historical data for cetuximab monotherapy in similar patient populations.[2] Notably, in the phase II trial, all patients were cetuximab-resistant, highlighting the potential of ficlatuzumab to overcome this resistance, particularly in the HPV-negative subgroup.[1]

NSCLC: Comparison with Gefitinib Monotherapy

Gefitinib is a standard first-line treatment for patients with advanced NSCLC harboring activating EGFR mutations.[14]

Table 4: Efficacy of Gefitinib Monotherapy in EGFR-Mutant NSCLC

Study/Patient PopulationMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)
Pooled analysis of prospective trials7.7 - 12.9 months15.4 months (in one study)80.8%[15]
Meta-analysis (vs. chemotherapy)FavorableSimilar to controlsHigher than chemotherapy[16]
Inoue et al. (Poor Performance Status)6.5 months17.8 months66%[14]

The addition of ficlatuzumab to gefitinib in the phase II trial did not show a statistically significant improvement in the overall intent-to-treat population.[7] However, the promising signals in biomarker-defined subgroups (low c-Met/EGFR-mutant and high stromal HGF) suggest that with proper patient selection, the combination could offer an advantage over gefitinib monotherapy.[7]

Experimental Protocols for Biomarker Validation

Accurate and reproducible biomarker assessment is crucial for patient stratification. Below are detailed methodologies for key assays.

Soluble c-Met (s-Met) Quantification by ELISA

Objective: To quantify the concentration of soluble c-Met in patient plasma or serum.

Protocol:

  • Sample Collection and Preparation:

    • Collect whole blood in tubes containing an appropriate anticoagulant (for plasma) or no additives (for serum).[17]

    • For plasma, centrifuge at 3,000 rpm for 10 minutes at 4°C. For serum, allow blood to clot at room temperature for 30 minutes before centrifugation.[17]

    • Aliquot the supernatant and store at -80°C if not for immediate use. Avoid repeated freeze-thaw cycles.[17]

    • Prior to the assay, thaw samples completely and mix well. Dilute human serum or plasma samples 1:100 in the provided Standard Diluent Buffer.[18]

  • ELISA Procedure (using a commercial kit, e.g., Invitrogen Human c-Met (soluble) ELISA Kit): [18][19]

    • Prepare all reagents, standards, and samples as per the kit instructions.

    • Add 100 µL of standards, controls, or diluted samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells with 1X Wash Buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add 100 µL of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of soluble c-Met in the samples by interpolating from the standard curve.

c-Met Expression in Tumor Tissue by Immunohistochemistry (IHC)

Objective: To qualitatively or semi-quantitatively assess the level of c-Met protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Protocol:

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin.

    • Process the tissue and embed in paraffin.

    • Cut 4-5 µm sections and mount on positively charged slides.

  • IHC Staining Procedure:

    • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.

    • Primary Antibody Incubation: Dilute the primary anti-c-Met antibody to the manufacturer's recommended concentration and incubate with the sections (e.g., for 30 minutes at 37°C).[20]

    • Washing: Wash slides with a buffer solution (e.g., PBS).[20]

    • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate (e.g., for 30 minutes at 37°C).[20]

    • Detection: Apply a streptavidin-HRP conjugate, followed by a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.

  • Scoring:

    • Evaluate membrane staining for c-Met using a scoring system such as the H-score, which considers both the intensity and the percentage of stained cells. A 12-point H-score can be used, classified as negative (0), trace (1-3), moderate (4-6), and strong (8-12).[21]

PIK3CA Mutation Detection by Droplet Digital PCR (ddPCR)

Objective: To detect and quantify specific hotspot mutations in the PIK3CA gene from circulating tumor DNA (ctDNA) in liquid biopsies or from FFPE tissue.

Protocol:

  • DNA Extraction:

    • Extract cell-free DNA (cfDNA) from plasma using a validated kit (e.g., Maxwell RSC ccfDNA Plasma Kit).[22]

    • For FFPE tissue, extract genomic DNA using a suitable kit.

  • ddPCR Assay Preparation (using a commercial assay, e.g., Bio-Rad PrimePCR ddPCR Mutation Detection Assay): [23]

    • Prepare the reaction mixture containing ddPCR supermix, primers, and probes for both the wild-type and mutant alleles, and the extracted DNA sample.

    • The reaction mixture is partitioned into thousands of nanoliter-sized droplets using a droplet generator.

  • PCR Amplification:

    • Perform PCR amplification in a thermal cycler.

  • Droplet Reading and Analysis:

    • After PCR, the fluorescence of each droplet is read using a droplet reader.

    • The reader counts the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.

    • The concentration of mutant and wild-type DNA is calculated using Poisson statistics, allowing for the determination of the mutant allele frequency (MAF).[24]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

HGF/c-Met Signaling Pathway

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; Ficlatuzumab [label="Ficlatuzumab", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion/Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ficlatuzumab -> HGF [arrowhead=tee, color="#EA4335", penwidth=2]; HGF -> cMet [arrowhead=normal, color="#202124", penwidth=2]; cMet -> PI3K [arrowhead=normal, color="#202124"]; cMet -> RAS [arrowhead=normal, color="#202124"]; cMet -> STAT3 [arrowhead=normal, color="#202124"]; PI3K -> AKT [arrowhead=normal, color="#202124"]; AKT -> mTOR [arrowhead=normal, color="#202124"]; RAS -> RAF [arrowhead=normal, color="#202124"]; RAF -> MEK [arrowhead=normal, color="#202124"]; MEK -> ERK [arrowhead=normal, color="#202124"]; mTOR -> Proliferation [arrowhead=normal, color="#202124"]; mTOR -> Survival [arrowhead=normal, color="#202124"]; ERK -> Proliferation [arrowhead=normal, color="#202124"]; STAT3 -> Invasion [arrowhead=normal, color="#202124"]; STAT3 -> Angiogenesis [arrowhead=normal, color="#202124"]; } end_dot

Caption: HGF/c-Met signaling and the inhibitory action of Ficlatuzumab.

Experimental Workflow for Biomarker Analysis

// Nodes Patient [label="Patient\n(HNSCC or NSCLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Blood [label="Blood Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue [label="Tumor Biopsy (FFPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma [label="Plasma Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Extraction [label="DNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; ELISA [label="ELISA for s-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IHC [label="IHC for c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ddPCR [label="ddPCR for PIK3CA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Biomarker Data", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Correlation [label="Correlate with Clinical Outcome\n(PFS, OS, ORR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Patient -> Blood [arrowhead=normal, color="#202124"]; Patient -> Tissue [arrowhead=normal, color="#202124"]; Blood -> Plasma [arrowhead=normal, color="#202124"]; Plasma -> ELISA [arrowhead=normal, color="#202124"]; Tissue -> IHC [arrowhead=normal, color="#202124"]; Tissue -> DNA_Extraction [arrowhead=normal, color="#202124"]; DNA_Extraction -> ddPCR [arrowhead=normal, color="#202124"]; ELISA -> Data [arrowhead=normal, color="#202124"]; IHC -> Data [arrowhead=normal, color="#202124"]; ddPCR -> Data [arrowhead=normal, color="#202124"]; Data -> Correlation [arrowhead=normal, color="#202124"]; } end_dot

Caption: Workflow for validating predictive biomarkers for ficlatuzumab response.

Conclusion

The validation of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like ficlatuzumab. For HNSCC, HPV-negative status has emerged as a strong candidate biomarker for selecting patients who may benefit from ficlatuzumab, particularly in combination with cetuximab. Within this subgroup, c-Met overexpression appears to further refine the responsive population. In NSCLC, while the data is more preliminary, stromal HGF expression and a combination of EGFR mutation status with low c-Met expression show promise as potential biomarkers for the ficlatuzumab-gefitinib combination.

Further prospective, well-powered clinical trials are necessary to definitively validate these biomarkers and to explore the clinical utility of others, such as PIK3CA mutations. The detailed experimental protocols provided in this guide offer a foundation for the standardized assessment of these biomarkers, which will be critical for the successful translation of these findings into clinical practice. By focusing on biomarker-driven patient selection, the full potential of ficlatuzumab to improve outcomes for patients with HNSCC and NSCLC can be realized.

References

A Comparative Guide to HGF/c-Met Pathway Inhibition: Ficlatuzumab vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver of tumor growth, invasion, and metastasis, and has emerged as a key therapeutic target in oncology. Dysregulation of this pathway, through HGF overexpression or c-Met receptor amplification or mutation, is implicated in the progression of numerous cancers and in the development of resistance to other targeted therapies. This guide provides an objective comparison of two major strategies for inhibiting the HGF/c-Met axis: ficlatuzumab, a monoclonal antibody targeting the HGF ligand, and small molecule c-Met tyrosine kinase inhibitors (TKIs).

Executive Summary

Ficlatuzumab and small molecule c-Met inhibitors represent two distinct approaches to disrupting HGF/c-Met signaling. Ficlatuzumab acts extracellularly by neutralizing HGF, the sole ligand for the c-Met receptor.[1][2] This approach can inhibit signaling irrespective of the c-Met activation mechanism, including both autocrine and paracrine signaling loops.[1] In contrast, small molecule inhibitors are ATP-competitive or non-competitive inhibitors that target the intracellular kinase domain of the c-Met receptor, preventing its phosphorylation and subsequent downstream signaling. This guide presents a detailed comparison of their mechanisms of action, preclinical and clinical efficacy, and known resistance mechanisms, supported by experimental data and protocols.

Mechanisms of Action

Ficlatuzumab is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to HGF, preventing it from binding to and activating the c-Met receptor.[1][3] This extracellular blockade effectively inhibits all downstream signaling mediated by HGF.

Small molecule c-Met inhibitors, such as crizotinib, cabozantinib, capmatinib, and tepotinib, are orally bioavailable drugs that penetrate the cell membrane and bind to the ATP-binding pocket of the c-Met kinase domain. This intracellular inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.

HGF_cMet_Inhibition_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain HGF->c-Met Receptor:ext Binds and Activates Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Binds and Neutralizes Downstream Signaling Downstream Signaling c-Met Receptor:int->Downstream Signaling Activates Small Molecule TKI Small Molecule TKI Small Molecule TKI->c-Met Receptor:int Inhibits Kinase Activity

Figure 1: Mechanisms of Action of Ficlatuzumab and Small Molecule c-Met TKIs.

Preclinical Performance

Preclinical studies have demonstrated the anti-tumor activity of both ficlatuzumab and small molecule c-Met inhibitors in various cancer models. While direct head-to-head comparative studies are limited, the available data allows for an assessment of their respective potencies and efficacies.

In Vitro Potency

The potency of small molecule inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in cell-based assays. Ficlatuzumab's potency is characterized by its high binding affinity to HGF.

InhibitorCancer TypeCell LineIC50 (nM)Citation
Ficlatuzumab --High affinity (pM) and potency (nM) for HGF inhibition[1]
Crizotinib Gastric CancerMKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (MET amplified)< 200[4]
Breast CancerMDA-MB-2315160[5]
Breast CancerMCF-71500[5]
Breast CancerSK-BR-33850[5]
Tepotinib Gastric CancerMKN45 (MET amplified)7[6]
Gastric CancerSNU620 (MET amplified)9[6]
-c-Met Enzyme Assay4[7]
Capmatinib -c-Met Enzyme Assay0.6[8]
In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the ability of both classes of inhibitors to suppress tumor growth.

InhibitorCancer ModelKey FindingsCitation
Ficlatuzumab Glioblastoma (U87 MG orthotopic xenograft)Significant survival benefit as a monotherapy and in combination with temozolomide.[9]
Head and Neck Squamous Cell Carcinoma (HNSCC)In combination with cetuximab, demonstrated a strong additive anti-tumor effect.[1]
Small Molecule c-Met TKI (Compound 1) + Anti-HGF Antibody Pancreatic Cancer (KP4 xenograft)Combination therapy resulted in additive antitumor activity.[10]
Glioblastoma (U-87MG xenograft)Combination therapy resulted in synergistic antitumor activity.[10]

Clinical Performance

Both ficlatuzumab and several small molecule c-Met inhibitors have undergone extensive clinical evaluation in a variety of solid and hematological malignancies.

Ficlatuzumab Clinical Data

Ficlatuzumab has been primarily investigated in combination with other anti-cancer agents.

Cancer TypeClinical Trial PhaseCombination AgentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Citation
Head and Neck Squamous Cell Carcinoma (HNSCC) Phase 2Cetuximab19%3.7 months[7]
Pancreatic Cancer Phase 1bGemcitabine + Nab-Paclitaxel29% (Partial Response)11.0 months[11]
Acute Myeloid Leukemia (AML) (Relapsed/Refractory) Phase 1bCytarabine53% (Complete Remission)6.6 months[12]
Small Molecule c-Met Inhibitor Clinical Data

Several small molecule c-Met inhibitors have received regulatory approval for specific indications, particularly for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.

InhibitorCancer TypeClinical TrialOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Citation
Capmatinib NSCLC (METex14)GEOMETRY mono-1 (Treatment-naïve)68%-[8]
NSCLC (METex14)GEOMETRY mono-1 (Previously treated)41%-[8]
Tepotinib NSCLC (METex14)VISION51.4%-[2]
Crizotinib NSCLC (ALK-positive)Phase 3 (vs. Chemotherapy)74%10.9 months[13]
Cabozantinib Hepatocellular Carcinoma (HCC)CELESTIAL4%5.2 months[14]

Mechanisms of Resistance

A critical aspect of targeted therapy is the emergence of resistance. Both ficlatuzumab and small molecule c-Met inhibitors are subject to distinct resistance mechanisms.

Ficlatuzumab (Anti-HGF Antibody):

  • HGF Overproduction: A study on rilotumumab, another anti-HGF antibody, showed that resistance can be acquired through dramatic HGF overproduction and misfolding, leading to intracellular sequestration of the antibody.[15]

  • MET Receptor Alterations: While not directly targeting the receptor, alterations in c-Met that lead to ligand-independent activation could theoretically confer resistance to HGF-targeted therapies.

Small Molecule c-Met Inhibitors:

  • On-Target Resistance:

    • Secondary Mutations: Mutations in the c-Met kinase domain (e.g., at codons D1228, Y1230, G1163, L1195) can interfere with drug binding.[16]

    • MET Amplification: Increased copy number of the MET gene can lead to higher levels of the target protein, requiring higher drug concentrations for inhibition.[16]

  • Off-Target Resistance (Bypass Signaling): Activation of alternative signaling pathways can compensate for c-Met inhibition. Common bypass mechanisms include:

    • Activation of other receptor tyrosine kinases, such as EGFR and HER3.[16]

    • Mutations in downstream signaling components, such as KRAS.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of HGF/c-Met inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere. Treat_Cells 2. Treat cells with varying concentrations of the inhibitor. Seed_Cells->Treat_Cells Incubate_72h 3. Incubate for 72 hours. Treat_Cells->Incubate_72h Add_MTT 4. Add MTT reagent to each well. Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours to allow formazan (B1609692) crystal formation. Add_MTT->Incubate_4h Solubilize 6. Add solubilization solution to dissolve formazan crystals. Incubate_4h->Solubilize Read_Absorbance 7. Read absorbance at 570 nm. Solubilize->Read_Absorbance

Figure 2: Workflow for a Cell Viability (MTT) Assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor (ficlatuzumab or small molecule TKI) in culture medium.

  • Remove the existing medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO for small molecules, PBS for antibodies).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][15][17]

Western Blot for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of the c-Met receptor, a direct indicator of its activation.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with the inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total c-Met and a loading control (e.g., GAPDH or β-actin) for normalization.[18][19][20]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of medium and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Monitor the mice for tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the inhibitor to the treatment group. Ficlatuzumab is typically administered intravenously or intraperitoneally, while small molecule TKIs are often given orally via gavage. The control group receives a vehicle.

  • Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[21][22][23]

Conclusion

The choice between ficlatuzumab and a small molecule c-Met inhibitor for therapeutic development and clinical application depends on several factors, including the specific cancer type, the underlying mechanism of HGF/c-Met pathway dysregulation, and the potential for combination therapies.

Ficlatuzumab, by targeting the HGF ligand, offers a broad inhibition of HGF-driven signaling and may be particularly effective in tumors with high levels of HGF in the tumor microenvironment. Its distinct mechanism of action may also provide an advantage in overcoming certain types of resistance to c-Met TKIs.

Small molecule c-Met inhibitors have demonstrated significant clinical benefit, particularly in cancers with specific genetic alterations such as MET exon 14 skipping mutations. Their oral bioavailability is a practical advantage. However, the development of on-target and off-target resistance remains a challenge.

Future strategies may involve the combination of these two approaches to achieve a more complete and durable inhibition of the HGF/c-Met pathway, as suggested by preclinical data showing synergistic effects.[10] Further research is needed to identify biomarkers that can predict which patients are most likely to benefit from each type of inhibitor, both as monotherapy and in combination.

References

A Head-to-Head Comparison of Ficlatuzumab and Onartuzumab: Targeting the HGF/c-MET Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hepatocyte growth factor (HGF)/c-mesenchymal-epithelial transition factor (c-MET) signaling pathway is a critical driver of tumorigenesis, implicated in cell proliferation, survival, migration, and invasion. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two monoclonal antibodies that target this pathway: ficlatuzumab and onartuzumab.

Executive Summary

Ficlatuzumab and onartuzumab both aim to disrupt HGF/c-MET signaling, but through distinct mechanisms of action. Ficlatuzumab is a humanized IgG1 monoclonal antibody that neutralizes the ligand, HGF, preventing it from binding to and activating its receptor, c-MET.[1][2][3][4] In contrast, onartuzumab is a humanized, monovalent monoclonal antibody that directly targets the c-MET receptor, blocking HGF from binding.[5][6] This fundamental difference in their molecular targets underpins their distinct pharmacological profiles and clinical trajectories. While onartuzumab's development was halted due to lack of efficacy in a Phase III trial for non-small cell lung cancer (NSCLC), ficlatuzumab is currently being investigated in a Phase III trial for head and neck squamous cell carcinoma (HNSCC).

Mechanism of Action

Ficlatuzumab functions by binding with high affinity to HGF, the sole ligand for the c-MET receptor.[1][3] This sequestration of HGF prevents the ligand from engaging with c-MET, thereby inhibiting receptor dimerization and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[3]

Onartuzumab, on the other hand, is a uniquely engineered "one-armed" or monovalent antibody.[5] This design is critical because conventional bivalent antibodies targeting c-MET can inadvertently mimic HGF's agonistic effect by causing receptor dimerization and pathway activation. Onartuzumab's monovalent structure allows it to bind to the extracellular domain of c-MET and act as a pure antagonist, blocking HGF binding without inducing receptor activation.[5]

Signaling Pathway and Points of Intervention

HGF_cMET_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binding & Activation Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibition PI3K/Akt Pathway PI3K/Akt Pathway c-MET->PI3K/Akt Pathway MAPK Pathway MAPK Pathway c-MET->MAPK Pathway Onartuzumab Onartuzumab Onartuzumab->c-MET Inhibition Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration PI3K/Akt Pathway->Cell Proliferation, Survival, Migration MAPK Pathway->Cell Proliferation, Survival, Migration

Figure 1: HGF/c-MET Signaling and Inhibition

Preclinical Data Comparison

Both ficlatuzumab and onartuzumab have demonstrated anti-tumor activity in preclinical models.

ParameterFiclatuzumabOnartuzumab
Target Hepatocyte Growth Factor (HGF)[1][3]c-MET Receptor[6]
In Vitro Activity Reduces proliferation, migration, and invasion of HNSCC cells induced by tumor-associated fibroblast-secreted HGF.[7]Inhibits HGF-dependent migration and wound closure in A549 cells with an IC50 of 20 nM.[8] Blocks HGF binding to c-MET with an IC50 of 1.8 nM.[9]
In Vivo Activity Demonstrated a survival benefit in a mouse brain orthotopic model of glioblastoma (U87 MG cells), both as a monotherapy and in combination with temozolomide (B1682018).[10]Suppressed tumor growth in xenograft models, with some studies showing partial and complete tumor regression.[9]

Experimental Protocols

Ficlatuzumab: Orthotopic Glioblastoma Xenograft Model
  • Cell Line: U87 MG human glioblastoma cells.[10]

  • Animal Model: Eight- to nine-week-old nude mice.[10]

  • Procedure: 3 x 10^5 U87 MG cells were injected into the brain of each mouse.[10]

  • Treatment: 10 to 14 days post-inoculation, mice were randomized into treatment groups. Ficlatuzumab was administered intraperitoneally twice a week.[10]

  • Endpoint: Survival duration was the primary endpoint.[10]

  • Imaging: Tumor growth and response to therapy were also assessed non-invasively using bioluminescence imaging (BLI), positron emission tomography (PET), and magnetic resonance imaging (MRI).[10]

Onartuzumab: In Vitro Cell Migration Assay
  • Cell Line: A549 human lung carcinoma cells.[8]

  • Assay: Wound closure assay to assess cell migration.[8]

  • Procedure: A confluent monolayer of A549 cells was mechanically scratched to create a "wound."[10]

  • Treatment: Cells were then treated with varying concentrations of onartuzumab in the presence of HGF.

  • Analysis: The rate of wound closure was monitored over time to determine the inhibitory effect of onartuzumab on HGF-induced cell migration. The half-maximal inhibitory concentration (IC50) was calculated to be 20 nM.[8]

Clinical Trial Data Comparison

The clinical development of ficlatuzumab and onartuzumab has yielded divergent outcomes.

Ficlatuzumab: Phase II in HNSCC (NCT03422536)

This randomized Phase II trial evaluated ficlatuzumab alone or in combination with cetuximab in patients with recurrent or metastatic HNSCC resistant to cetuximab, platinum-based chemotherapy, and anti-PD-1/PD-L1 therapy.[11][12]

OutcomeFiclatuzumab MonotherapyFiclatuzumab + Cetuximab
Median Progression-Free Survival (PFS) 1.8 months[13]3.7 months[11][13]
Overall Response Rate (ORR) 4%[13]19%[11][13]
Median Overall Survival (OS) 6.4 months[13]7.4 months[13]
Onartuzumab: Phase III in NSCLC (METLung - NCT01456325)

The METLung study was a randomized, double-blind, placebo-controlled Phase III trial of onartuzumab in combination with erlotinib (B232) versus erlotinib alone in patients with MET-positive, previously treated advanced NSCLC.[14][15] The study was stopped for futility.[14][15]

OutcomeOnartuzumab + ErlotinibPlacebo + Erlotinib
Median Overall Survival (OS) 6.8 months[14]9.1 months[14]
Median Progression-Free Survival (PFS) 2.7 months[14]2.6 months[14]
Overall Response Rate (ORR) 8.4%[14]9.6%[14]

Pharmacokinetics

ParameterFiclatuzumabOnartuzumab
Half-life 7.4 - 10 days[16][17]Approximately 13.4 days in humans.[18]
Clearance Low clearance, consistent with other humanized IgG1 antibodies.[16]Faster clearance compared to typical bivalent monoclonal antibodies.[19][20]
Dosing Regimen (in key trials) 20 mg/kg intravenously every 2 weeks.[21]15 mg/kg intravenously every 3 weeks.[14]

Safety and Tolerability

Both antibodies have demonstrated manageable safety profiles, with some overlapping and some distinct adverse events.

Adverse Event (All Grades)Ficlatuzumab (Monotherapy in HNSCC)Onartuzumab (in combination with other agents)
Peripheral Edema 15% (Grade 1/2)[21]25.4% - 65.7%[22][23]
Hypoalbuminemia 30% (Grade 1/2)[21]77.8% - 98.3%[22][23]
Fatigue Noted as a common AE.38% (related to onartuzumab)
Venous Thromboembolic Events (VTE) Not prominently reported in the provided data.Up to 30.3%[22][23]
Gastrointestinal Perforation Not prominently reported in the provided data.<10%[22][23]

Conclusion

Ficlatuzumab and onartuzumab represent two distinct strategies for targeting the HGF/c-MET pathway. Ficlatuzumab, a ligand-targeting antibody, has shown promising results in combination with cetuximab in a heavily pre-treated HNSCC population, leading to its ongoing investigation in a Phase III trial. In contrast, the clinical development of onartuzumab, a monovalent receptor-targeting antibody, was terminated due to a lack of efficacy in NSCLC. The divergent clinical outcomes of these two agents underscore the complexities of targeting the HGF/c-MET axis and highlight the importance of patient selection, combination strategies, and potentially the specific point of intervention within the pathway. For researchers and drug developers, the contrasting stories of ficlatuzumab and onartuzumab offer valuable lessons in the pursuit of effective therapies targeting this critical oncogenic pathway.

References

Independent Validation of Ficlatuzumab's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-tumor activity of ficlatuzumab with alternative therapies targeting the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway. The content is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Ficlatuzumab (formerly AV-299) is a humanized monoclonal antibody that specifically targets HGF, the sole ligand for the c-MET receptor.[1][2] By neutralizing HGF, ficlatuzumab aims to inhibit the downstream signaling cascade that promotes tumor cell proliferation, survival, and migration.[3][4] This guide evaluates the independently validated anti-tumor activity of ficlatuzumab and compares it with two small molecule c-MET inhibitors, capmatinib (B1663548) and tepotinib (B1684694), which represent alternative strategies for targeting this pathway.

Comparative Analysis of Anti-Tumor Activity

The following tables summarize the anti-tumor efficacy of ficlatuzumab as a monotherapy and in comparison to capmatinib and tepotinib.

Table 1: Preclinical Anti-Tumor Activity of Ficlatuzumab Monotherapy

Cancer ModelTreatment DoseKey Findings
U87 MG Glioblastoma Orthotopic Xenograft10 mg/kgSignificant survival benefit compared to control.[5]

Table 2: Clinical Anti-Tumor Activity of Ficlatuzumab Monotherapy

Cancer TypeClinical TrialTreatment DoseMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Head and Neck Squamous Cell Carcinoma (HNSCC)Phase II (NCT03422536)20 mg/kg every 2 weeks1.8 months4%[1]

Table 3: Comparative Clinical Efficacy of c-MET Inhibitors (Monotherapy)

DrugCancer TypeClinical TrialMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Ficlatuzumab HNSCCPhase II (NCT03422536)1.8 months4%[1]
Capmatinib METex14 NSCLC (Previously Treated)GEOMETRY mono-15.42 months41%
Tepotinib METex14 NSCLC (Previously Treated)VISION8.5 months42.9%

Note: The data for capmatinib and tepotinib are from different studies and patient populations (Non-Small Cell Lung Cancer with MET exon 14 skipping mutations) and are provided here as a reference for the activity of alternative c-MET pathway inhibitors. A direct head-to-head comparison with ficlatuzumab in HNSCC is not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Ficlatuzumab Preclinical Glioblastoma Xenograft Model
  • Cell Line: U87 MG human glioblastoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Orthotopic injection of U87 MG cells into the brain of each mouse.

  • Treatment Groups:

    • Control (human IgG)

    • Ficlatuzumab (10 mg/kg)

    • Temozolomide (standard of care)

    • Ficlatuzumab + Temozolomide

  • Dosing Regimen: Ficlatuzumab administered intraperitoneally.

  • Efficacy Evaluation: Survival was the primary endpoint. Tumor growth was monitored using bioluminescence imaging.[5]

Ficlatuzumab Phase II Clinical Trial in HNSCC (NCT03422536)
  • Study Design: A multicenter, randomized, open-label phase II trial.

  • Patient Population: Patients with recurrent or metastatic HNSCC who were resistant to cetuximab.

  • Treatment Arms:

    • Arm 1: Ficlatuzumab monotherapy (20 mg/kg intravenously every 2 weeks).

    • Arm 2: Ficlatuzumab in combination with cetuximab.

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.[6]

Capmatinib Preclinical Xenograft Studies
  • General Methodology: Capmatinib's anti-tumor activity was evaluated in various cancer cell line-derived and patient-derived xenograft models with MET dysregulation (e.g., MET amplification or exon 14 skipping mutations).

  • Efficacy Assessment: Tumor growth inhibition was measured over time following oral administration of capmatinib.

Tepotinib Preclinical Xenograft Studies
  • General Methodology: The in vivo efficacy of tepotinib was assessed in mice bearing human tumor xenografts with different mechanisms of MET activation.

  • Efficacy Assessment: Dose-dependent anti-tumor activity was determined by measuring tumor growth inhibition in subcutaneous xenograft models.

Visualizing the HGF/c-MET Pathway and Experimental Design

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

HGF_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Intervention HGF HGF cMET c-MET Receptor HGF->cMET Binding & Activation RAS RAS cMET->RAS PI3K PI3K cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits Capmatinib_Tepotinib Capmatinib / Tepotinib Capmatinib_Tepotinib->cMET Inhibits

Caption: HGF/c-MET signaling pathway and points of therapeutic intervention.

Preclinical_Workflow start Tumor Cell Culture (e.g., U87 MG) implantation Orthotopic Implantation into Nude Mice start->implantation randomization Tumor Establishment & Randomization into Treatment Groups implantation->randomization treatment Drug Administration (e.g., Ficlatuzumab) randomization->treatment monitoring Tumor Growth Monitoring (Bioluminescence Imaging) treatment->monitoring endpoint Efficacy Endpoint (Survival Analysis) monitoring->endpoint

Caption: Generalized workflow for preclinical xenograft studies.

Clinical_Trial_Logic patients Patient Population (Recurrent/Metastatic HNSCC, Cetuximab-Resistant) randomization Randomization patients->randomization arm1 Arm 1: Ficlatuzumab Monotherapy randomization->arm1 arm2 Arm 2: Ficlatuzumab + Cetuximab randomization->arm2 evaluation Efficacy & Safety Evaluation (PFS, ORR, OS) arm1->evaluation arm2->evaluation

Caption: Logical flow of the Phase II HNSCC clinical trial (NCT03422536).

References

A Comparative Analysis of the Safety Profiles of Ficlatuzumab and Other Biologics in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of ficlatuzumab, an investigational monoclonal antibody, with established biologics used in cancer therapy, including cetuximab, bevacizumab, and panitumumab. The information is compiled from clinical trial data and is intended to offer a comprehensive overview for research and drug development purposes. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to elucidate complex biological processes and study designs.

Introduction to Ficlatuzumab and Comparator Biologics

Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-Met receptor.[1][2][3][4][5][6][7] By inhibiting the HGF/c-Met signaling pathway, ficlatuzumab aims to disrupt tumor growth, proliferation, and metastasis.[1][2][3][4][5][6][7] It is currently under investigation, primarily for head and neck squamous cell carcinoma (HNSCC) and metastatic pancreatic cancer.[8]

The comparator biologics in this guide are:

  • Cetuximab and Panitumumab: These are monoclonal antibodies that target the Epidermal Growth Factor Receptor (EGFR).[9][10][11][12] By blocking EGFR, they inhibit signaling pathways that are crucial for cell growth and proliferation.[9][10][11][12] They are approved for the treatment of various cancers, including HNSCC and colorectal cancer.

  • Bevacizumab: This monoclonal antibody targets Vascular Endothelial Growth Factor A (VEGF-A).[1][4][13][14][15] By sequestering VEGF-A, bevacizumab prevents its interaction with VEGF receptors, thereby inhibiting angiogenesis (the formation of new blood vessels) that tumors need to grow.[1][4][13][14][15] It is used in the treatment of a range of cancers.

Comparative Safety Profile: Adverse Events

The safety profiles of ficlatuzumab, cetuximab, bevacizumab, and panitumumab have been evaluated in numerous clinical trials. The following tables summarize the incidence of common and grade ≥3 adverse events (AEs) as reported in key studies. The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[16][17][18][19]

Table 1: Safety Profile of Ficlatuzumab in Head and Neck Squamous Cell Carcinoma (HNSCC)

Data from the Phase 2 trial (NCT03422536) in patients with recurrent/metastatic HNSCC.[3][8][20][21]

Adverse EventFiclatuzumab Monotherapy (n=26)Ficlatuzumab + Cetuximab (n=32)
Any Grade (%) Grade ≥3 (%)
Hypoalbuminemia66-
Edema253
Acneiform Rash122
Pneumonitis-2
Diarrhea-1
LFT Elevation-1
Electrolyte Abnormality-2

Note: A Phase 3 trial (FIERCE-HN, NCT06064877) is currently ongoing and will provide more comprehensive safety data.[22][23][24][25][26]

Table 2: Safety Profile of Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC)

Data from the EXTREME trial in patients with recurrent/metastatic SCCHN.[2][27][28][29]

Adverse EventCetuximab + ChemotherapyChemotherapy Alone
Any Grade (%) Grade ≥3 (%)
NauseaHigh IncidenceHigh Incidence
FatigueHigh IncidenceHigh Incidence
HypomagnesemiaHigh IncidenceLower Incidence
Acneiform Rash>505.2-5.6
Infusion Reactions--
- Grade 3--
- Grade 42.6 (anaphylactic shock), 1.3 (infusion-related reaction)0
Cardiopulmonary Arrest/Sudden Death2-

Table 3: Safety Profile of Bevacizumab in Non-Small Cell Lung Cancer (NSCLC)

Data from the AVAiL trial.[30][31][32][33][34]

Adverse EventBevacizumab + ChemotherapyPlacebo + Chemotherapy
Grade ≥3 (%) Grade ≥3 (%)
HypertensionModestly HigherLower
BleedingModestly HigherLower
ProteinuriaModestly HigherLower

Table 4: Safety Profile of Panitumumab in Metastatic Colorectal Cancer (mCRC)

Data from the PRIME trial in patients with previously untreated mCRC.[35][36][37][38][39]

Adverse EventPanitumumab + FOLFOX4FOLFOX4 Alone
Any Grade (%) Grade ≥3 (%)
Toxicities associated with anti-EGFR therapyGenerally ComparableGenerally Comparable

Experimental Protocols for Safety Assessment

The safety and tolerability of these biologics are rigorously assessed in clinical trials. While specific protocols vary between studies, they generally adhere to a standardized framework.

Standard Safety Monitoring in Oncology Clinical Trials

A typical safety monitoring plan in an oncology clinical trial involves the following components:

  • Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug. The severity of AEs is graded using the NCI Common Terminology Criteria for Adverse Events (CTCAE).[16][17][18][19]

  • Physical Examinations: Comprehensive physical examinations are conducted at baseline and at regular intervals throughout the study.

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at each visit.

  • Laboratory Assessments: A panel of laboratory tests is performed at baseline and at specified time points. This typically includes:

    • Hematology: Complete blood count with differential.

    • Serum Chemistry: Electrolytes, renal function tests (BUN, creatinine), and liver function tests (AST, ALT, bilirubin).

    • Urinalysis: Including assessment for proteinuria.

  • Electrocardiograms (ECGs): To monitor for cardiac abnormalities.

  • Dose Modification Guidelines: The protocol pre-specifies criteria for dose interruption, reduction, or discontinuation of the study drug based on the severity and type of AEs observed.

Example Experimental Workflow for Safety Assessment

G cluster_screening Screening/Baseline cluster_treatment Treatment Cycles cluster_decision Decision Point cluster_actions Actions cluster_eos End of Study Screening Patient Screening and Informed Consent Baseline Baseline Assessments: - Physical Exam - Vital Signs - Laboratory Tests - ECG Screening->Baseline Treatment Drug Administration Baseline->Treatment Monitoring Ongoing Monitoring: - AE Assessment (CTCAE) - Vital Signs - Focused Physical Exam Treatment->Monitoring EOS End of Treatment Visit: - Final Safety Assessments Treatment->EOS Treatment Completion/ Discontinuation Labs Periodic Laboratory Tests Monitoring->Labs DoseModification Dose Modification Criteria Met? Monitoring->DoseModification Labs->DoseModification Continue Continue Treatment at Same Dose DoseModification->Continue No Modify Dose Interruption/ Reduction/Discontinuation DoseModification->Modify Yes Continue->Treatment Modify->Treatment FollowUp Follow-up for Survival and Long-term AEs EOS->FollowUp HGF_cMET_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT->Migration EGFR_Pathway cluster_downstream_egfr Downstream Signaling cluster_cellular_effects_egfr Cellular Effects Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Anti_EGFR Cetuximab/ Panitumumab Anti_EGFR->EGFR Inhibits RAS_MAPK RAS-MAPK Pathway EGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Cell_Growth Cell Growth RAS_MAPK->Cell_Growth Cell_Survival Cell Survival PI3K_AKT->Cell_Survival VEGF_Pathway cluster_downstream_vegf Downstream Signaling cluster_cellular_effects_vegf Cellular Effect VEGFA VEGF-A VEGFR VEGF Receptor VEGFA->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits Endothelial_Activation Endothelial Cell Activation VEGFR->Endothelial_Activation Angiogenesis Angiogenesis Endothelial_Activation->Angiogenesis Safety_Comparison_Logic cluster_data_sources Data Sources cluster_analysis Comparative Analysis cluster_output Guide Content Ficla_Data Ficlatuzumab Phase 2/3 Data AE_Comparison Adverse Event Comparison (Type, Frequency, Severity) Ficla_Data->AE_Comparison Cetux_Data Cetuximab EXTREME Trial Data Cetux_Data->AE_Comparison Bev_Data Bevacizumab AVAiL Trial Data Bev_Data->AE_Comparison Pan_Data Panitumumab PRIME Trial Data Pan_Data->AE_Comparison MoA_Link Link to Mechanism of Action AE_Comparison->MoA_Link Tables Comparative Safety Tables AE_Comparison->Tables Protocol_Comparison Safety Protocol Comparison Protocols Experimental Protocol Summaries Protocol_Comparison->Protocols Diagrams Signaling Pathway & Workflow Diagrams MoA_Link->Diagrams

References

A Comparative Meta-Analysis of Ficlatuzumab Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficlatuzumab (AV-299) is an investigational humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF, ficlatuzumab prevents the activation of its receptor, c-Met, a key pathway implicated in tumor growth, angiogenesis, and resistance to therapy.[1][2][3] This guide provides a meta-analysis of key clinical trials of ficlatuzumab across various cancer types, offering a comparative perspective against standard-of-care treatments. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited studies are provided. Visual diagrams of the associated signaling pathway and a representative clinical trial workflow are also included.

Mechanism of Action: The HGF/c-Met Signaling Pathway

Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase.[2][4] The binding of HGF to c-Met triggers a series of downstream signaling events, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility.[2][4] In many cancers, the HGF/c-Met pathway is dysregulated, contributing to aggressive tumor behavior and metastasis.[3][4] Furthermore, this pathway has been identified as a mechanism of resistance to other targeted therapies, such as EGFR inhibitors.[2] Ficlatuzumab sequesters HGF, thereby inhibiting these downstream effects.[5]

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor Tyrosine Kinase Domain HGF->c-Met Receptor Activation Ficlatuzumab Ficlatuzumab Ficlatuzumab->HGF Inhibition PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Motility Motility MAPK->Motility Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessments Baseline Assessments (Biopsy, Imaging, Bloodwork) Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Ficlatuzumab Arm Ficlatuzumab Arm Randomization->Ficlatuzumab Arm Arm A Control Arm Control Arm Randomization->Control Arm Arm B Treatment Cycles Treatment Cycles Ficlatuzumab Arm->Treatment Cycles Control Treatment Control Treatment Control Arm->Control Treatment Monitoring Monitoring (AEs, Labs, Imaging) Treatment Cycles->Monitoring Control Treatment->Monitoring Endpoint Assessment Endpoint Assessment (PFS, ORR, OS) Monitoring->Endpoint Assessment Follow-up Follow-up Endpoint Assessment->Follow-up

References

Safety Operating Guide

Understanding AF299: From Automotive Part to Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to indicating a chemical compound, the designation "AF299" primarily serves as a product identifier for automotive air filters and their components. This part number is associated with various brands in the automotive industry. Therefore, the proper disposal procedures for this compound pertain to used automotive parts rather than chemical waste.

For researchers, scientists, and drug development professionals accustomed to handling chemical reagents, it is crucial to differentiate between product codes and chemical identifiers to ensure proper and safe disposal.

Safe Disposal Procedures for this compound Air Filters

Used air filters are generally considered solid waste and can be disposed of in accordance with local, regional, and national regulations for automotive maintenance waste. Below is a step-by-step guide for the proper disposal of a used this compound air filter.

Quantitative Data Summary

ItemGuideline
Waste CategorySolid Waste (Automotive)
Primary DisposalMunicipal Solid Waste Landfill
Recycling OptionCheck with local recycling facilities for programs that accept used automotive filters.
PPE RequirementProtective gloves recommended to avoid contact with trapped contaminants.
ContainerizationPlace the used filter in a sealed bag or its original packaging to prevent the release of dust and debris.

Experimental Workflow for Disposal

The logical workflow for the disposal of a used AF2-99 air filter is straightforward and focuses on ensuring the contained particulates are not released into the environment.

start Begin Disposal Process remove_filter Carefully remove the used This compound air filter from the vehicle. start->remove_filter inspect Visually inspect the filter for any unusual contaminants. remove_filter->inspect bag_filter Place the filter in a sturdy, sealable plastic bag. inspect->bag_filter seal_bag Securely seal the bag to contain dust and debris. bag_filter->seal_bag dispose Dispose of the bagged filter in the appropriate municipal solid waste bin. seal_bag->dispose end End of Disposal Process dispose->end

Caption: Disposal workflow for a used this compound air filter.

Key Considerations for Disposal

  • Check Local Regulations: Always consult your local waste management authority for specific guidelines on disposing of automotive components. Some municipalities may have designated collection points for such items.

  • Environmental Impact: While typically not classified as hazardous waste, used air filters contain dust, pollen, and other particulates from the air. Proper containment prevents these from being released back into the environment.

  • No Chemical Neutralization Required: As this compound is a solid automotive part, no chemical treatment or neutralization is necessary before disposal.

By following these procedures, professionals can ensure the safe and environmentally responsible disposal of this compound air filters, aligning with best practices for laboratory and workshop safety.

Safeguarding Your Research: A Comprehensive Guide to Handling AF299

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of AF299, a Human PI 3-kinase p110 gamma Alexa Fluor® 750 Affinity Purified Polyclonal Antibody, to foster a secure and efficient research environment.

Immediate Safety and Handling Precautions

This compound is a polyclonal antibody conjugated to Alexa Fluor® 750. While it is not considered hazardous under normal use, adherence to good laboratory practices is crucial to minimize any potential risks. Prolonged skin or eye contact may cause temporary irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound and conducting related experimental protocols:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves.[2]
Eye Protection Safety glasses or gogglesShould be worn to protect from splashes.[2]
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Foot Protection Closed-toe shoesStandard laboratory practice to prevent injuries.[2]
First Aid Measures

In the event of exposure, follow these first-aid guidelines:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Inhalation Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.

Operational Plans: Experimental Protocols

This compound is suitable for a variety of applications, including immunofluorescence and flow cytometry. Below are detailed methodologies for these key experiments.

Immunofluorescence Staining Protocol

This protocol outlines the steps for staining cells using this compound for visualization by fluorescence microscopy.

  • Cell Preparation:

    • Culture cells on sterile glass coverslips or in a multi-well plate.

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 30 minutes.[2]

  • Antibody Incubation:

    • Dilute the this compound antibody to the desired concentration in 1% BSA in PBST.

    • Incubate the cells with the diluted this compound antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing and Mounting:

    • Wash the cells three times with PBST for 5 minutes each to remove unbound antibodies.

    • (Optional) Counterstain the nuclei with a DNA stain like DAPI.

    • Wash the cells a final three times with PBST for 5 minutes each.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualization:

    • Image the stained cells using a fluorescence microscope with the appropriate filter set for Alexa Fluor® 750 (Excitation/Emission: ~755/779 nm).

Flow Cytometry Protocol

This protocol provides a step-by-step guide for staining cells with this compound for analysis by flow cytometry.

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend the cells in a suitable staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1x10^6 cells/mL.[3]

  • Antibody Staining:

    • Add the appropriate amount of this compound antibody to the cell suspension. The optimal concentration should be determined empirically.

    • Incubate the cells for 30 minutes at 4°C in the dark.[3]

  • Washing:

    • Wash the cells twice with 1-2 mL of cold staining buffer to remove unbound antibody. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.[3]

  • Data Acquisition:

    • Resuspend the cells in 0.5 mL of staining buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and detector suitable for Alexa Fluor® 750.

Disposal Plan

Proper disposal of this compound and related waste is essential to maintain a safe laboratory environment and comply with local regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of in accordance with local, state, and federal regulations for chemical and biological waste. Small quantities may be disposed of down the drain with copious amounts of water, but consult your institution's EHS guidelines.
Liquid Waste from Experiments For liquid waste from immunofluorescence and flow cytometry containing this compound, it is recommended to decontaminate with a 10% bleach solution for at least 30 minutes before disposing down the drain with plenty of water.[4][5] Always check and follow your local and institutional regulations.
Solid Waste (e.g., pipette tips, tubes, gloves) Collect in a designated biohazard waste container and dispose of through your institution's biological waste disposal stream.[6]
Sharps (e.g., needles, glass coverslips) Collect in a puncture-resistant sharps container labeled with a biohazard symbol. When full, seal and dispose of through your institution's sharps waste disposal program.[7]

Workflow for Safe Handling of this compound

AF299_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_cleanup Post-Experiment Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Personal Protective Equipment (PPE) - Lab Coat - Gloves - Safety Glasses Review_SDS->Don_PPE Prepare_Workspace Prepare Clean Workspace Don_PPE->Prepare_Workspace Aliquot_Antibody Aliquot this compound if necessary Prepare_Workspace->Aliquot_Antibody Perform_Experiment Perform Experiment (e.g., Immunofluorescence, Flow Cytometry) Aliquot_Antibody->Perform_Experiment Segregate_Waste Segregate Waste Types Perform_Experiment->Segregate_Waste Liquid_Waste Liquid Waste (Decontaminate with 10% Bleach) Segregate_Waste->Liquid_Waste Solid_Waste Solid Waste (Biohazard Bag) Segregate_Waste->Solid_Waste Sharps_Waste Sharps Waste (Sharps Container) Segregate_Waste->Sharps_Waste Dispose_Regulated Dispose according to Institutional Regulations Liquid_Waste->Dispose_Regulated Solid_Waste->Dispose_Regulated Sharps_Waste->Dispose_Regulated Clean_Workspace Clean and Disinfect Workspace Dispose_Regulated->Clean_Workspace Doff_PPE Doff PPE Clean_Workspace->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.